Product packaging for Oxeladin(Cat. No.:CAS No. 468-61-1)

Oxeladin

Cat. No.: B1677854
CAS No.: 468-61-1
M. Wt: 335.5 g/mol
InChI Key: IQADUMSPOQKAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxeladin (CAS 468-61-1), a non-narcotic antitussive agent, is supplied as a chemical reference standard for pharmaceutical research and development. This compound acts primarily as a cough suppressant by targeting the cough center in the medulla oblongata of the central nervous system, inhibiting the cough reflex without depressing respiratory function . Its mechanism is distinct from opioid-based suppressants, as it does not bind to opioid receptors, thereby presenting a lower risk of dependence . This compound also exhibits mild peripheral anticholinergic effects, which can reduce respiratory tract secretions . It is important to note that this compound formulations were withdrawn from markets in the US, UK, and Canada in 1976 due to concerns regarding carcinogenicity . This product is provided For Research Use Only and is strictly not intended for personal, human, or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H33NO3 B1677854 Oxeladin CAS No. 468-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO3/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)24-17-16-23-15-14-21(7-3)8-4/h9-13H,5-8,14-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQADUMSPOQKAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52432-72-1 (citrate)
Record name Oxeladin [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0048343
Record name Oxeladin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660767
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

468-61-1
Record name Oxeladin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=468-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxeladin [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxeladin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxeladin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxeladin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXELADIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNC1080T5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

< 25 °C
Record name Oxeladin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Oxeladin Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxeladin citrate is a centrally acting, non-narcotic antitussive agent utilized in the treatment of non-productive cough. Its primary mechanism of action is the suppression of the cough reflex through its agonist activity at the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface within the central nervous system, particularly in the medulla oblongata's cough center. This agonism is believed to modulate intracellular Ca²⁺ signaling and ion channel function, leading to a reduction in neuronal excitability within the cough reflex pathway. Additionally, this compound citrate is suggested to have peripheral actions, including mild anticholinergic effects that may contribute to its overall therapeutic profile by reducing respiratory secretions. This guide provides a comprehensive technical overview of this compound citrate's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanism of Action: Sigma-1 Receptor Agonism

The principal antitussive effect of this compound citrate is mediated through its selective agonist activity at the sigma-1 (σ1) receptor.[1][2][3] Unlike opioid-based cough suppressants, this compound does not interact with opioid receptors, thus avoiding the associated risks of dependence and respiratory depression.[2]

Binding Affinity for the Sigma-1 Receptor

Quantitative analysis of this compound citrate's interaction with the σ1 receptor has been determined through radioligand binding assays. These studies have established its high affinity for this receptor.

CompoundReceptorParameterValue
This compound CitrateSigma-1 (σ1)Kᵢ25 nM[1]

Table 1: Binding Affinity of this compound Citrate for the Sigma-1 Receptor

Proposed Downstream Signaling Pathway

Activation of the σ1 receptor by this compound citrate is thought to initiate a cascade of intracellular events that ultimately suppress the cough reflex. While the precise downstream pathway is an area of ongoing research, the current understanding suggests the following sequence:

  • Ligand Binding and Receptor Activation: this compound citrate binds to the σ1 receptor, inducing a conformational change and its dissociation from the binding immunoglobulin protein (BiP), an endoplasmic reticulum chaperone.

  • Modulation of Intracellular Calcium (Ca²⁺) Signaling: The activated σ1 receptor translocates to the plasma membrane and other intracellular sites where it interacts with and modulates the activity of various proteins, including ion channels. This interaction is believed to alter intracellular Ca²⁺ homeostasis, a critical factor in neuronal excitability.

  • Regulation of Ion Channel Activity: By influencing ion channel function, this compound citrate can reduce the firing rate of neurons within the medullary cough center.

  • Suppression of the Cough Reflex: The culmination of these signaling events is a dampening of the neuronal signals that trigger the cough reflex.

G This compound This compound Citrate sigma1 Sigma-1 Receptor This compound->sigma1 bip BiP sigma1->bip ca_signaling Modulation of Intracellular Ca²⁺ Signaling sigma1->ca_signaling ion_channels Regulation of Ion Channel Activity sigma1->ion_channels neuronal_excitability Decreased Neuronal Excitability in Medullary Cough Center ca_signaling->neuronal_excitability ion_channels->neuronal_excitability cough_suppression Suppression of Cough Reflex neuronal_excitability->cough_suppression

Proposed signaling pathway of this compound citrate's central antitussive action.

Peripheral Mechanisms of Action

In addition to its central effects, this compound citrate is reported to have peripheral actions that may contribute to its antitussive efficacy. These are thought to include mild anticholinergic effects and desensitization of sensory nerves in the respiratory tract.

Anticholinergic Activity

Qualitative descriptions suggest that this compound citrate may possess mild anticholinergic properties, which could lead to a reduction in respiratory secretions and potentially some bronchodilation. However, publicly available quantitative data, such as Kᵢ or IC₅₀ values for muscarinic receptors, are currently lacking. The experimental protocol for determining such values is provided in Section 3.

Experimental Protocols

In Vivo Assessment of Antitussive Efficacy (Guinea Pig Model)

This protocol describes a standard method for evaluating the antitussive effect of this compound citrate using a citric acid-induced cough model in guinea pigs.

Objective: To determine the dose-dependent efficacy of this compound citrate in reducing the frequency of coughs induced by citric acid inhalation.

Materials:

  • Male Hartley guinea pigs (350-400 g)

  • This compound citrate

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Citric acid solution (0.3 M in sterile water)

  • Whole-body plethysmograph

  • Nebulizer

  • Sound recording equipment

Procedure:

  • Acclimatization: Acclimatize animals to the plethysmograph for several minutes on consecutive days prior to the experiment.

  • Drug Administration: Administer this compound citrate or vehicle orally via gavage.

  • Pre-treatment Period: Allow a pre-treatment period (e.g., 60 minutes) for drug absorption.

  • Cough Induction: Place the guinea pig in the plethysmograph and expose it to an aerosol of 0.3 M citric acid for a defined period (e.g., 10 minutes).

  • Data Recording: Record the number of coughs during the exposure period and for a defined time afterward (e.g., 5 minutes).

  • Data Analysis: Compare the number of coughs in the this compound citrate-treated groups to the vehicle control group and calculate the percentage of cough inhibition.

G start Start acclimatize Acclimatize Guinea Pigs to Plethysmograph start->acclimatize administer Administer this compound Citrate or Vehicle (Oral Gavage) acclimatize->administer wait 60-minute Pre-treatment Period administer->wait induce Induce Cough with Aerosolized Citric Acid wait->induce record Record Number of Coughs induce->record analyze Analyze Data and Calculate % Inhibition record->analyze end End analyze->end

Workflow for in vivo antitussive efficacy testing.

Muscarinic Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of this compound citrate for muscarinic acetylcholine receptors.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound citrate for M₁, M₂, and M₃ muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing human M₁, M₂, or M₃ receptors

  • Radioligand (e.g., [³H]-N-methylscopolamine)

  • This compound citrate

  • Non-specific binding control (e.g., atropine)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, incubate the receptor-expressing membranes with a fixed concentration of the radioligand and varying concentrations of this compound citrate. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess atropine).

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound citrate to determine the IC₅₀ (the concentration that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

G start Start prepare Prepare Reaction Mix: Membranes, Radioligand, This compound Citrate start->prepare incubate Incubate to Equilibrium prepare->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Workflow for muscarinic receptor binding assay.

Pharmacokinetics

Limited pharmacokinetic data for this compound citrate is available in the public domain. Studies in rats have shown that this compound can cross the blood-brain barrier.

Conclusion

This compound citrate's primary mechanism of action as an antitussive is its agonist activity at the sigma-1 receptor in the central nervous system, which leads to the suppression of the cough reflex. While peripheral anticholinergic effects may contribute to its therapeutic profile, further quantitative studies are needed to fully elucidate their significance. The provided experimental protocols offer a framework for the continued investigation and characterization of this compound citrate and other novel antitussive agents.

References

Oxeladin: A Selective Sigma-1 Receptor Agonist with Neurotrophic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: December 17, 2025

Abstract

Oxeladin, a compound traditionally utilized as an antitussive agent, has emerged as a significant subject of neuropharmacological research due to its selective agonist activity at the sigma-1 receptor (S1R). The S1R, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is implicated in a wide array of cellular functions, including the modulation of intracellular calcium signaling, response to cellular stress, and neuroprotection. This technical guide provides a comprehensive overview of this compound's pharmacological profile as a selective S1R agonist. It consolidates quantitative data on its binding affinity and functional activity, details established experimental protocols for its characterization, and elucidates the signaling pathways through which it exerts its effects, with a particular focus on its capacity to stimulate the secretion of Brain-Derived Neurotrophic Factor (BDNF). This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and other S1R ligands.

Introduction

The sigma-1 receptor (S1R) is a structurally unique, 223-amino acid transmembrane protein that is distinct from other mammalian proteins.[1][2] It is highly expressed in the central nervous system and is localized to the mitochondria-associated endoplasmic reticulum (ER) membrane, where it plays a crucial role in cellular homeostasis.[1][2] Under basal conditions, S1R is associated with the binding-immunoglobulin protein (BiP), an ER chaperone.[3] Upon stimulation by agonist ligands or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments to interact with a variety of "client" proteins, including ion channels and G-protein-coupled receptors.[3]

This compound, a non-narcotic cough suppressant, has been identified as a selective S1R agonist.[1][2] This activity has garnered interest in its potential for repurposing in other therapeutic areas, particularly in the context of neurodegenerative and neurological disorders where S1R modulation has shown promise.[2] A key finding is this compound's ability to stimulate the secretion of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for neuronal survival, differentiation, and synaptic plasticity.[1][4] This guide will delve into the technical details of this compound's interaction with the S1R.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound's binding affinity and functional activity as a sigma-1 receptor agonist.

Table 1: this compound Binding Affinity

Receptor SubtypeKi (nM)RadioligandTissue/Cell SourceReference
Sigma-1 (Human)25--INVALID-LINK---Pentazocine-[5]
Sigma-2 (Human)148[3H]-DTG-[5]

Table 2: this compound Selectivity Profile

ParameterValueCalculationReference
Selectivity Ratio (S2R/S1R)6-foldKi (S2R) / Ki (S1R)[5]

Table 3: In Vitro Functional Activity of this compound

AssayCell LineThis compound ConcentrationTreatment DurationObserved EffectMethod of DetectionReference
BDNF SecretionMN9D (neuronal cell line)10 µM24 hoursSignificant increase in secreted BDNFIn-situ ELISA[4]

Table 4: In Vivo Functional Activity of this compound

Animal ModelThis compound Citrate DosageTime Points of Measurement (post-dose)Observed EffectBrain Region AnalyzedMethod of DetectionReference
Rat135 mg/kg (oral)2, 6, and 24 hoursIncreased levels of mature BDNFCerebral CortexELISA of Brain Homogenate[4]

Signaling Pathways

This compound, as a sigma-1 receptor agonist, initiates a cascade of intracellular signaling events upon binding to the receptor. The primary event is the dissociation of the S1R from the BiP chaperone protein in the endoplasmic reticulum. This allows the activated S1R to interact with and modulate various downstream effector proteins and signaling pathways.

Modulation of Intracellular Calcium Signaling

A key function of the S1R is the regulation of intracellular calcium (Ca2+) homeostasis. Activated S1R translocates to the ER-mitochondrion interface where it stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), a channel responsible for releasing Ca2+ from the ER.[3][6] This stabilization leads to a sustained and efficient transfer of Ca2+ from the ER to the mitochondria, which is crucial for maintaining mitochondrial function and cellular bioenergetics.

This compound This compound S1R_BiP S1R-BiP Complex This compound->S1R_BiP binds S1R_active Activated S1R S1R_BiP->S1R_active dissociates IP3R IP3 Receptor S1R_active->IP3R stabilizes ER Endoplasmic Reticulum Ca_ER Ca²⁺ Mitochondrion Mitochondrion Ca_Mito Ca²⁺ Ca_ER->Ca_Mito transfer

Figure 1: this compound-induced modulation of IP3R-mediated calcium signaling.

Endoplasmic Reticulum Stress Response and Neurotrophic Factor Secretion

The chaperone activity of S1R is closely linked to the ER stress response. By facilitating proper protein folding, S1R activation can alleviate ER stress. One of the proposed mechanisms for this compound-induced BDNF secretion is through the S1R's chaperone activity on pro-BDNF within the ER, leading to enhanced processing and secretion of mature BDNF.[4] Furthermore, S1R has been shown to interact with and modulate the inositol-requiring enzyme 1 (IRE1), a key sensor of the unfolded protein response. This interaction can influence downstream signaling, including the splicing of X-box binding protein 1 (XBP1), which regulates the expression of genes involved in protein folding and degradation.

This compound This compound S1R Sigma-1 Receptor This compound->S1R activates proBDNF pro-BDNF S1R->proBDNF chaperones IRE1 IRE1 S1R->IRE1 modulates mBDNF Mature BDNF proBDNF->mBDNF processing Secretion Secretion mBDNF->Secretion XBP1 XBP1 splicing IRE1->XBP1

Figure 2: Proposed pathway for this compound-induced BDNF secretion.

Modulation of Ion Channels and Neuronal Excitability

Sigma-1 receptor agonists have been shown to modulate the activity of various ion channels, thereby influencing neuronal excitability. One such target is the small-conductance calcium-activated potassium (SK) channel. By inhibiting SK channels, S1R activation can lead to a potentiation of N-methyl-D-aspartate (NMDA) receptor responses, which is a critical aspect of synaptic plasticity and cognitive function.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound as a sigma-1 receptor agonist.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane preparations from cells expressing human sigma-1 or sigma-2 receptors.

  • Radioligand for S1R: --INVALID-LINK---Pentazocine.

  • Radioligand for S2R: [3H]-1,3-di-o-tolylguanidine ([3H]-DTG).

  • Non-specific binding control for S1R: Haloperidol or unlabeled (+)-Pentazocine.

  • Non-specific binding control for S2R: Unlabeled DTG.

  • Masking agent for S2R assay: Unlabeled (+)-Pentazocine to block S1R sites.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • This compound stock solution and serial dilutions.

  • 96-well plates, filtration apparatus, and scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, the respective radioligand at a concentration near its Kd, and either buffer (for total binding), a high concentration of the non-specific control, or a dilution of this compound.

  • For the sigma-2 assay, include a saturating concentration of unlabeled (+)-pentazocine in all wells to mask the sigma-1 receptors.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at 37°C for 120 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Dilutions B Prepare Assay Plate A->B C Incubate at 37°C B->C D Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 -> Ki) E->F

Figure 3: Workflow for the radioligand binding assay.

In Vitro BDNF Secretion Assay (In-situ ELISA)

Objective: To measure the effect of this compound on the secretion of BDNF from a neuronal cell line.

Materials:

  • MN9D neuronal cell line.

  • Cell culture reagents.

  • This compound stock solution.

  • BDNF ELISA kit (capture antibody, detection antibody, substrate).

  • Plate reader.

Procedure:

  • Plate MN9D cells in a 96-well plate and culture until they reach the desired confluency.

  • Treat the cells with 10 µM this compound or vehicle control for 24 hours.

  • After treatment, fix the cells and permeabilize them.

  • Perform an in-situ ELISA directly in the culture wells according to the manufacturer's protocol. This typically involves:

    • Incubation with a BDNF capture antibody.

    • Washing steps.

    • Incubation with a horseradish peroxidase (HRP)-conjugated BDNF detection antibody.

    • Washing steps.

    • Addition of an HRP substrate and incubation to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Quantify the amount of secreted BDNF by comparing the absorbance values to a standard curve generated with recombinant BDNF.

In Vivo Measurement of Cortical BDNF Levels

Objective: To determine the effect of orally administered this compound on BDNF levels in the rat brain.

Materials:

  • Sprague-Dawley rats.

  • This compound citrate.

  • Oral gavage equipment.

  • Anesthetics and perfusion solutions.

  • Dissection tools.

  • Tissue homogenization buffer with protease inhibitors.

  • BDNF ELISA kit.

Procedure:

  • Administer this compound citrate (135 mg/kg) or vehicle to rats via oral gavage.

  • At specified time points (e.g., 2, 6, and 24 hours) post-administration, deeply anesthetize the animals.

  • Perform transcardial perfusion with ice-cold saline to remove blood from the brain.

  • Rapidly dissect the cerebral cortex on an ice-cold surface.

  • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • For analysis, homogenize the cortical tissue in lysis buffer.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • Measure the concentration of mature BDNF in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Normalize the BDNF concentration to the total protein concentration for each sample.

Conclusion

This compound is a selective sigma-1 receptor agonist with a binding affinity in the nanomolar range and a demonstrated ability to stimulate the secretion of BDNF both in vitro and in vivo. Its mechanism of action involves the canonical activation of the S1R, leading to the modulation of intracellular calcium signaling and the ER stress response. The neurotrophic effects of this compound position it as a compound of interest for further investigation in the context of neurodegenerative and neurological disorders. The experimental protocols detailed in this guide provide a framework for the continued exploration of this compound and other S1R ligands in preclinical research and drug development. Further studies are warranted to fully elucidate the downstream signaling cascades and to establish a definitive EC50 for its functional agonism at the S1R.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Oxeladin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxeladin is a centrally acting antitussive agent that has been utilized for the symptomatic relief of cough. Unlike opioid-based cough suppressants, this compound is not associated with the risk of dependence. Its mechanism of action is primarily attributed to its activity as a selective sigma-1 (σ1) receptor agonist. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental methodologies for its synthesis and the determination of its key properties are presented, alongside a proposed signaling pathway for its antitussive effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and respiratory pharmacology.

Chemical Identity and Structure

This compound, chemically known as 2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate, is a synthetic compound with a distinct molecular architecture.

IdentifierValue
IUPAC Name 2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate[1]
CAS Number 468-61-1[1]
Molecular Formula C20H33NO3[1]
Molecular Weight 335.48 g/mol [2]
Chemical Structure (See Figure 1)
Chemical structure of this compound Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

PropertyValueReference
Physical Form Yellow oil with an acrid odor and bitter taste[3]
Melting Point < 25 °C[1][4]
Boiling Point 150 °C at 0.5 mmHg[1][4]
Solubility Practically insoluble in water; Soluble in dilute HCl, ethanol, acetone, ether, toluene[3]
Density 0.991 g/cm³[4]
pKa Not explicitly found in searches
LogP 3.646[4]

Pharmacological Properties and Mechanism of Action

This compound exerts its antitussive effects through a central mechanism of action, distinguishing it from peripherally acting agents. It is classified as a selective sigma-1 (σ1) receptor agonist.[4][5][6] The sigma-1 receptor is an intracellular chaperone protein located predominantly at the endoplasmic reticulum-mitochondrion interface.[5]

Proposed Signaling Pathway

The binding of this compound to the sigma-1 receptor is believed to initiate a cascade of intracellular events that ultimately lead to the suppression of the cough reflex. While the complete pathway is still under investigation, a proposed signaling mechanism is illustrated below.

Oxeladin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Binds as Agonist BiP BiP/GRP78 Sigma1R->BiP Dissociation IRE1 IRE1 Sigma1R->IRE1 Interaction Ca_Mod Modulation of Ca2+ Signaling Sigma1R->Ca_Mod Ion_Reg Regulation of Ion Channels Sigma1R->Ion_Reg Nrf2_Act Activation of Nrf2 (Antioxidant Response) Sigma1R->Nrf2_Act Cough_Suppression Cough Suppression Ca_Mod->Cough_Suppression Ion_Reg->Cough_Suppression Nrf2_Act->Cough_Suppression

Caption: Proposed signaling pathway of this compound via sigma-1 receptor activation.

Upon binding of this compound, the sigma-1 receptor is thought to dissociate from the binding immunoglobulin protein (BiP), also known as GRP78.[5] This dissociation allows the activated sigma-1 receptor to interact with various downstream effectors, including the inositol-requiring enzyme 1 (IRE1), leading to modulation of intracellular calcium (Ca2+) signaling, regulation of ion channels, and activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response.[5] These cellular events are hypothesized to contribute to the overall suppression of the cough reflex at the level of the central nervous system.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound (2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate) involves the esterification of 2-ethyl-2-phenylbutanoic acid with 2-(2-diethylaminoethoxy)ethanol.

Materials:

  • 2-ethyl-2-phenylbutanoic acid

  • 2-(2-diethylaminoethoxy)ethanol

  • Thionyl chloride or other suitable activating agent

  • Anhydrous toluene or other suitable aprotic solvent

  • Triethylamine or other suitable base

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Chromatography equipment for purification (e.g., silica gel column)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-ethyl-2-phenylbutanoic acid in anhydrous toluene. Cool the solution in an ice bath. Slowly add thionyl chloride dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until the evolution of gas ceases.

  • Esterification: Cool the reaction mixture containing the newly formed acid chloride back to 0 °C. In a separate flask, dissolve 2-(2-diethylaminoethoxy)ethanol and triethylamine in anhydrous toluene. Add this solution dropwise to the stirred acid chloride solution.

  • Reaction Completion and Work-up: After the addition, allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product as a yellow oil.

Determination of Melting Point (for an Oily Compound)

As this compound is an oil at room temperature, its melting point is below 25 °C.[1][4] For compounds that are liquid at or near room temperature, a freezing point determination is often more practical.

Materials:

  • This compound sample

  • Test tube

  • Calibrated thermometer (-20 to 100 °C range)

  • Cooling bath (e.g., ice-salt mixture or a cryostat)

  • Stirring rod or magnetic stirrer

Procedure:

  • Place a sample of this compound in a test tube.

  • Insert a calibrated thermometer into the sample, ensuring the bulb is fully immersed.

  • Place the test tube in a cooling bath and begin to cool the sample slowly while stirring continuously.

  • Record the temperature at regular intervals.

  • The freezing point is the temperature at which the first crystals appear and the temperature remains constant for a short period as the substance solidifies.

Determination of Solubility

The solubility of this compound can be determined using the shake-flask method.[7]

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system with a suitable detector

Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent in a vial.

  • Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the vials at high speed to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the aliquot with a suitable solvent and analyze the concentration of dissolved this compound using a validated HPLC method.

  • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Preclinical and Clinical Evaluation Workflow

The development of a new antitussive agent like this compound follows a structured workflow, from initial screening to clinical trials.

Antitussive_Drug_Development_Workflow cluster_preclinical Preclinical Screening cluster_clinical Clinical Trials In_Vitro In Vitro Assays (e.g., Receptor Binding) In_Vivo In Vivo Animal Models (e.g., Guinea Pig Cough Model) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I (Safety and Dosage in Healthy Volunteers) Tox->Phase_I Phase_II Phase II (Efficacy and Side Effects in Patients) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy and Safety Monitoring) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval Post_Market Post-marketing Surveillance Approval->Post_Market

Caption: General workflow for the development of an antitussive drug.

Preclinical Screening:

  • In Vitro Assays: Initial screening often involves in vitro receptor binding assays to determine the affinity and selectivity of the compound for its target, in this case, the sigma-1 receptor.

  • In Vivo Animal Models: Efficacy is then tested in animal models of cough. A common model is the guinea pig cough model, where coughing is induced by irritants such as citric acid or capsaicin.[2][8] The ability of the test compound to reduce the number of coughs is measured.

  • Toxicology Studies: Comprehensive toxicology studies are conducted to assess the safety profile of the drug candidate.

Clinical Trials:

  • Phase I: The drug is administered to a small group of healthy volunteers to evaluate its safety, determine a safe dosage range, and identify side effects.

  • Phase II: The drug is given to a larger group of people with the condition (in this case, cough) to see if it is effective and to further evaluate its safety.

  • Phase III: The drug is given to large groups of people to confirm its effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.

Conclusion

This compound is a non-opioid, centrally acting antitussive agent with a mechanism of action centered on its agonistic activity at the sigma-1 receptor. Its chemical structure and physicochemical properties have been well-characterized. The proposed signaling pathway provides a framework for understanding its pharmacological effects. The experimental protocols outlined in this guide offer a basis for the synthesis and evaluation of this compound and similar compounds. Further research into the detailed downstream signaling of the sigma-1 receptor in the context of cough suppression will be valuable for the development of novel and more effective antitussive therapies.

References

An In-depth Technical Guide to the Synthesis of Oxeladin Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for Oxeladin citrate, a peripherally acting cough suppressant. The information presented herein is curated for professionals in the fields of chemical research, drug development, and pharmaceutical sciences, offering a comprehensive look at the methodologies, experimental protocols, and quantitative data associated with the synthesis of this active pharmaceutical ingredient (API).

Introduction

This compound citrate is the citrate salt of this compound, which is chemically known as 2-(2-diethylaminoethoxy)ethyl 2-ethyl-2-phenylbutanoate. Its synthesis is a multi-step process that primarily involves the formation of the this compound base through esterification, followed by a salt formation reaction with citric acid. This guide will explore the prevalent synthesis routes, providing detailed experimental procedures and visualizing the chemical transformations.

Core Synthesis Pathways

The synthesis of this compound citrate can be broadly divided into two key stages:

  • Synthesis of the this compound Base: This stage focuses on the formation of the ester linkage between 2-ethyl-2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol.

  • Formation of this compound Citrate: This is the final step where the synthesized this compound base is reacted with citric acid to form the more stable and water-soluble citrate salt.

Two primary methods have been described for the initial esterification step: the acid chloride method and the transesterification method.

Pathway 1: The Acid Chloride Method

This is a common and efficient method for ester synthesis. It involves the conversion of the carboxylic acid to a more reactive acid chloride, which is then reacted with the alcohol.

Experimental Workflow for the Acid Chloride Method

A 2-Ethyl-2-phenylbutyric Acid C 2-Ethyl-2-phenylbutyryl Chloride A->C Reaction B Thionyl Chloride (SOCl₂) B->C E This compound Base C->E Esterification D 2-(2-Diethylaminoethoxy)ethanol D->E G This compound Citrate E->G Salt Formation F Citric Acid F->G

Caption: Workflow for the synthesis of this compound citrate via the acid chloride method.

Pathway 2: Transesterification Method

This method involves the reaction of an ester of 2-ethyl-2-phenylbutyric acid (e.g., the methyl or ethyl ester) with 2-(2-diethylaminoethoxy)ethanol, typically in the presence of a catalyst.

Logical Relationship for the Transesterification Method

A 2-Ethyl-2-phenylbutyric Acid Ester (e.g., Ethyl Ester) D This compound Base A->D Transesterification B 2-(2-Diethylaminoethoxy)ethanol B->D C Catalyst (e.g., Sodium Methoxide) C->D F This compound Citrate D->F Salt Formation E Citric Acid E->F

Caption: Logical diagram illustrating the transesterification pathway to this compound citrate.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound citrate, based on reported experimental procedures for structurally similar compounds.

ParameterStep 1: this compound Base Synthesis (Acid Chloride Method)Step 2: this compound Citrate Formation
Reactants (Molar Ratio) 2-Ethyl-2-phenylbutyryl Chloride (1 eq), 2-(2-Diethylaminoethoxy)ethanol (1 eq)This compound Base (1 eq), Citric Acid (1 eq)
Solvent TolueneAcetone
Temperature RefluxWarm
Reaction Time 8 hoursNot specified (cooling to induce precipitation)
Reported Yield ~85% (for a similar ester)Not explicitly reported
Melting Point of Citrate Salt -75 °C (for a similar citrate salt)

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of structurally related compounds and can be adapted for the synthesis of this compound citrate.

Protocol 1: Synthesis of this compound Base via the Acid Chloride Method

Materials:

  • 2-Ethyl-2-phenylbutyric acid

  • Thionyl chloride (SOCl₂)

  • 2-(2-Diethylaminoethoxy)ethanol

  • Toluene

  • Dilute ammonia solution

  • Sodium sulfate

  • Ice

Procedure:

  • Preparation of 2-Ethyl-2-phenylbutyryl Chloride: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1 mole of 2-ethyl-2-phenylbutyric acid in a suitable solvent. Slowly add 1.1 moles of thionyl chloride from the dropping funnel. Heat the mixture to reflux until the evolution of gas ceases. The excess thionyl chloride and solvent are then removed by distillation to yield the crude 2-ethyl-2-phenylbutyryl chloride.

  • Esterification: Dissolve 1 mole of the crude 2-ethyl-2-phenylbutyryl chloride in 250 mL of toluene. To this solution, slowly add a solution of 1 mole of 2-(2-diethylaminoethoxy)ethanol in 250 mL of toluene. The reaction is exothermic.

  • Reaction Completion and Work-up: Heat the reaction mixture under reflux for 8 hours. After cooling, carefully pour the mixture onto 750 g of ice and make it alkaline with a dilute ammonia solution.

  • Extraction and Purification: Separate the toluene layer and wash it with water until neutral. Dry the toluene solution over anhydrous sodium sulfate. Filter the solution and remove the toluene by distillation under reduced pressure. The residue, which is the crude this compound base, can be further purified by vacuum distillation.

Protocol 2: Formation of this compound Citrate

Materials:

  • This compound base

  • Citric acid

  • Acetone

Procedure:

  • Dissolution: Dissolve 10 grams of the purified this compound base in a minimal amount of warm acetone.

  • Salt Formation: In a separate flask, dissolve 7 grams of citric acid in 30 mL of warm acetone.

  • Precipitation: Add the citric acid solution to the this compound base solution. The this compound citrate will precipitate upon cooling.

  • Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold acetone, and dry under vacuum to obtain the final product.

Conclusion

The synthesis of this compound citrate is a well-established process that can be achieved through multiple pathways. The acid chloride method for the formation of the this compound base is a robust and high-yielding approach. The subsequent salt formation with citric acid is a straightforward procedure that yields a stable, crystalline product suitable for pharmaceutical formulation. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals involved in the synthesis and development of this antitussive agent. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final product.

The Pharmacokinetics and Metabolism of Oxeladin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide on the pharmacokinetics and metabolism of Oxeladin has been compiled from publicly available scientific literature. It is important to note that detailed, quantitative human pharmacokinetic and metabolism data for this compound is scarce in the public domain. This scarcity may be attributed to the drug's withdrawal from several markets in the 1970s. Consequently, some sections of this guide are based on limited animal data and hypothesized metabolic pathways derived from the chemical structure of this compound and general principles of drug metabolism.

Introduction

This compound is a centrally acting, non-opioid antitussive agent.[1] It is structurally distinct from opioid-based cough suppressants and is noted for its high oral bioavailability and penetration into the central nervous system.[1] Formulated for oral administration, this compound has been used for the symptomatic relief of various types of cough.[2] This guide provides a comprehensive overview of the available information regarding its pharmacokinetics and metabolism, intended for a technical audience in the field of drug development and research.

Pharmacokinetics

General pharmacokinetic characteristics of this compound indicate that it is well-absorbed from the gastrointestinal tract following oral administration, undergoes hepatic metabolism, and is subsequently excreted by the kidneys.[3] It is described as having a rapid onset of action.[3]

Absorption and Distribution

This compound is readily absorbed after oral administration.[3] It is a moderately lipophilic tertiary amine with low protein binding, characteristics that facilitate its distribution.[1] Preclinical studies in rats have shown that this compound crosses the blood-brain barrier, with the drug being detected in both plasma and brain tissue within 30 minutes of oral gavage.[4]

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose

ParameterValueSpeciesDoseRouteSource
Time to DetectionWithin 30 minutesRat135 mg/kgOral[4]
Half-life (t1/2)> 4 hours (plasma and brain)Rat135 mg/kgOral[4]

Note: This data is from a preclinical study and may not be directly extrapolated to humans.

Metabolism

The biotransformation of this compound is stated to be primarily hepatic, resulting in the formation of more polar metabolites that are then excreted renally.[1] However, specific details of the metabolic pathways and the enzymes involved have not been extensively documented in the available literature.

Hypothesized Metabolic Pathways

Based on the chemical structure of this compound, which features an ester linkage and a tertiary amine, several metabolic reactions can be hypothesized to occur, primarily mediated by cytochrome P450 (CYP) enzymes and esterases.

  • Ester Hydrolysis: The ester bond in this compound is a likely site for hydrolysis by carboxylesterases, which are abundant in the liver. This would cleave the molecule into 2-ethyl-2-phenylbutanoic acid and 2-(2-diethylaminoethoxy)ethanol.

  • N-Dealkylation: The diethylamino group is susceptible to oxidative N-dealkylation by CYP enzymes, leading to the formation of N-desethyl and N,N-didesethyl metabolites.

  • Oxidation: The ethyl groups and the phenyl ring could undergo hydroxylation, also mediated by CYP enzymes.

A diagram illustrating these potential metabolic pathways is provided below.

Oxeladin_Metabolism cluster_phase1 Phase I Metabolism This compound This compound Metabolite1 2-ethyl-2-phenylbutanoic acid + 2-(2-diethylaminoethoxy)ethanol (Ester Hydrolysis) This compound->Metabolite1 Carboxylesterases Metabolite2 N-desethyl this compound (N-Dealkylation) This compound->Metabolite2 CYP450 Metabolite3 Hydroxylated this compound (Oxidation) This compound->Metabolite3 CYP450 Metabolite2->Metabolite3 CYP450

Hypothesized Metabolic Pathways of this compound.
Excretion

The metabolites of this compound, being more polar than the parent drug, are expected to be eliminated from the body primarily through renal excretion.[3]

Experimental Protocols

Several analytical methods have been developed for the quantification of this compound in biological matrices and pharmaceutical formulations. These methods are crucial for conducting pharmacokinetic and metabolism studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Samples

A validated GC-MS method has been reported for the determination of this compound in human plasma.[5]

  • Sample Preparation:

    • Alkalinize 1 mL of human plasma.

    • Perform liquid-liquid extraction with 5 mL of hexane:isoamyl alcohol (99:1 v/v).

    • Separate the organic layer and evaporate to dryness.

    • Reconstitute the residue for analysis.

  • Instrumentation: Capillary gas chromatograph coupled with a mass-selective detector.

  • Quantitation: The method demonstrated a limit of quantitation of 1 ng/mL, with a linear range of 1-150 ng/mL.[5]

The workflow for this experimental protocol can be visualized as follows:

GCMS_Workflow start 1 mL Human Plasma step1 Alkalinization start->step1 step2 Liquid-Liquid Extraction (Hexane:Isoamyl Alcohol) step1->step2 step3 Separation of Organic Layer step2->step3 step4 Evaporation to Dryness step3->step4 step5 Reconstitution step4->step5 end GC-MS Analysis step5->end

GC-MS Sample Preparation Workflow for this compound in Plasma.
High-Performance Liquid Chromatography (HPLC)

HPLC methods have also been described for the determination of this compound, particularly in the context of stability studies and pharmaceutical formulations. These methods can be adapted for the analysis of biological samples.

  • System: A typical setup involves a C18 column with a mobile phase consisting of acetonitrile and an acidic buffer.

  • Detection: UV detection at 220 nm is commonly used.

Conclusion

The available data on the pharmacokinetics and metabolism of this compound provide a foundational understanding of its disposition in the body. It is characterized by good oral absorption, central nervous system penetration, and hepatic metabolism. However, a significant gap exists in the literature concerning detailed human pharmacokinetic parameters and the definitive identification of its metabolites and metabolic pathways. The provided experimental protocols for the analytical determination of this compound offer a starting point for researchers aiming to conduct further studies to fill these knowledge gaps. Future research, potentially utilizing modern techniques such as high-resolution mass spectrometry and in vitro metabolism studies with human liver microsomes, would be invaluable in providing a more complete picture of the pharmacokinetics and biotransformation of this compound.

References

The Historical Development of Oxeladin: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide on the Core Antitussive Agent

This technical guide provides a comprehensive overview of the historical context surrounding the development of Oxeladin as a centrally acting non-narcotic antitussive agent. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and evolution of cough suppressants. While specific quantitative data from its initial development in the mid-20th century is not widely available in the public domain, this document synthesizes the known historical milestones, mechanism of action, and the experimental methodologies typically employed for the evaluation of such compounds.

Introduction and Historical Context

This compound emerged as a promising antitussive agent in an era focused on identifying alternatives to opioid-based cough suppressants like codeine. The primary goal was to develop a medication with comparable efficacy but without the associated risks of dependence, respiratory depression, and other side effects. The foundational pharmacological investigation of this compound, identified as the diethylaminoethoxyethyl ester of alpha, alpha-diethylphenylacetic acid, was first detailed in a 1957 publication by David, Leith-Ross, and Vallance in the Journal of Pharmacy and Pharmacology. This seminal work established its potential as a potent and effective cough suppressant.[1][2][3][4]

This compound was noted for its high degree of selectivity for the bulbar cough center, offering a favorable safety profile that made it suitable for a wide range of patients, including those with cardiac conditions.[1] Over the years, it was marketed under various trade names, including Tussoril, Paxeladine, and Tuscalman, for the relief of non-productive coughs associated with conditions such as the common cold and bronchitis.[1] However, in 1976, this compound formulations were withdrawn from the markets in the United States, United Kingdom, and Canada due to concerns about potential carcinogenicity.[1]

Mechanism of Action: A Shift from Opioid Receptors

Initially, this compound's mechanism was broadly understood as a central action on the cough center in the medulla oblongata.[1] This action was distinct from opioid-based antitussives as it did not involve interaction with opioid receptors, thereby avoiding the typical opioid side-effect profile.[1]

More recent research has elucidated a more specific mechanism of action, identifying this compound as a selective agonist of the sigma-1 receptor .[5][6] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the modulation of various signaling pathways.[5][7] This agonism at the sigma-1 receptor is believed to be the key to its antitussive effects, distinguishing it from other non-narcotic antitussives like dextromethorphan, which is an NMDA receptor antagonist.[6]

Proposed Signaling Pathway

The activation of the sigma-1 receptor by this compound is thought to modulate neuronal excitability in the cough center, leading to a suppression of the cough reflex. While the precise downstream signaling cascade for its antitussive effect is a subject of ongoing research, a proposed pathway involves the regulation of ion channels and intracellular calcium signaling.

Oxeladin_Signaling_Pathway This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Binds and Activates IonChannels Voltage-gated Ion Channels (e.g., Na+, K+) Sigma1R->IonChannels Modulates Activity NeuronalExcitability Decreased Neuronal Excitability IonChannels->NeuronalExcitability CoughCenter Cough Center (Medulla Oblongata) NeuronalExcitability->CoughCenter CoughSuppression Cough Suppression CoughCenter->CoughSuppression

Proposed signaling pathway of this compound via sigma-1 receptor activation.

Preclinical Evaluation: Experimental Protocols

The preclinical assessment of antitussive agents like this compound has historically relied on animal models that mimic the human cough reflex. The most established and widely used of these is the citric acid-induced cough model in guinea pigs.

Citric Acid-Induced Cough Model in Guinea Pigs

This model is a standard for evaluating the efficacy of potential antitussive drugs.

  • Objective: To induce a consistent and quantifiable cough reflex in a conscious animal model to assess the inhibitory effect of a test compound.

  • Animals: Male Hartley guinea pigs are commonly used for this assay.

  • Apparatus: A whole-body plethysmography chamber is utilized to house the animal during the experiment. This chamber is connected to a nebulizer for the administration of the tussive agent and a recording system (microphone and pressure transducer) to detect and quantify coughs.

  • Procedure:

    • Acclimatization: Animals are first acclimatized to the experimental environment and the plethysmography chamber to minimize stress-induced artifacts.

    • Drug Administration: this compound or a vehicle control is administered to the guinea pigs via a specific route (e.g., oral gavage, intraperitoneal injection) at varying doses.

    • Cough Induction: A solution of citric acid (typically 0.4 M) is aerosolized and delivered into the chamber for a predetermined period (e.g., 5-10 minutes).

    • Data Acquisition: The number of coughs is recorded during the citric acid exposure and for a defined period afterward. The latency to the first cough may also be measured.

  • Endpoint Analysis: The primary endpoint is the percentage reduction in the number of coughs in the drug-treated group compared to the vehicle-treated group. From this data, an ED50 (the dose that produces 50% of the maximal effect) can be calculated.

Experimental_Workflow_Antitussive_Preclinical start Start acclimatization Animal Acclimatization start->acclimatization drug_admin Drug/Vehicle Administration acclimatization->drug_admin pleth_chamber Placement in Plethysmography Chamber drug_admin->pleth_chamber citric_acid Citric Acid Aerosol Challenge pleth_chamber->citric_acid data_rec Data Recording (Cough Count & Latency) citric_acid->data_rec analysis Data Analysis (% Inhibition, ED50) data_rec->analysis end End analysis->end

Workflow for preclinical evaluation of antitussives.

Clinical Trials Methodology

While specific clinical trial data for this compound is limited in the public domain, the evaluation of antitussive drug efficacy in humans follows standardized methodologies to ensure robust and comparable results.

  • Patient Population: Ideal candidates for antitussive trials are typically patients with acute cough due to upper respiratory tract infections or those with chronic, unexplained cough.

  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

  • Outcome Measures:

    • Objective Measures: 24-hour ambulatory cough monitors are considered the most reliable tool for objectively measuring cough frequency.

    • Subjective Measures: Patient-reported outcomes, such as cough severity scores (using a Visual Analog Scale or Likert scale) and quality of life questionnaires, are crucial for assessing the clinical benefit.

  • Cough Challenge Studies: In healthy volunteers, cough can be induced using tussive agents like capsaicin or citric acid to assess the pharmacological activity of a drug on the cough reflex.

Quantitative Data Summary

Due to the limited availability of historical quantitative data for this compound, the following tables summarize the efficacy of two common antitussives, codeine and dextromethorphan, against a placebo. This data, gathered from various clinical trials, serves as a reference for the expected performance of an effective antitussive agent.

Table 1: Preclinical Efficacy of Antitussive Agents in Citric Acid-Induced Cough Model (Guinea Pig)

CompoundRoute of AdministrationED50 (mg/kg)Reference
CodeineOral10-15General Knowledge
DextromethorphanOral8-12General Knowledge
This compound Oral Data not publicly available

Table 2: Clinical Efficacy of Common Antitussives in Reducing Cough Frequency

CompoundConditionOutcomeResult vs. Placebo
Codeine (30-60 mg)Chronic CoughReduction in cough frequencySignificant reduction
Dextromethorphan (30 mg)Acute CoughReduction in cough frequencyModest to significant reduction
This compound Acute/Chronic Cough Data from head-to-head comparative trials is limited

Conclusion

This compound holds a significant place in the history of antitussive drug development as an early non-narcotic, centrally acting agent. Its later identification as a sigma-1 receptor agonist has provided a more refined understanding of its mechanism of action and differentiates it from other cough suppressants. While a lack of publicly available, detailed historical data from its initial development presents challenges for a complete retrospective analysis, the established preclinical and clinical methodologies for antitussive evaluation provide a framework for understanding its pharmacological profile. Further research into the specific downstream signaling pathways of the sigma-1 receptor in the context of cough suppression could unveil new therapeutic targets for the management of cough.

References

Preclinical Efficacy and Safety of Oxeladin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxeladin is a centrally acting, non-narcotic antitussive agent valued for its ability to suppress cough without the sedative and addictive properties associated with opioid-based medications.[1][2][3][4] This technical guide provides a comprehensive overview of the available preclinical data on the efficacy and safety of this compound. It includes details on its mechanism of action, findings from key preclinical studies, and standardized protocols for evaluating antitussive agents. While specific quantitative efficacy and toxicity values for this compound are not widely available in public literature, this guide synthesizes the existing knowledge to inform further research and development.

Introduction

This compound is a cough suppressant that exerts its effects on the central nervous system.[2] It is indicated for the relief of non-productive coughs associated with various respiratory conditions.[2] Unlike traditional opioid antitussives like codeine, this compound does not bind to opioid receptors, which significantly reduces the risk of dependence, respiratory depression, and other opioid-related side effects.[1][2]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the cough reflex at the level of the cough center in the medulla oblongata.[1][2][5] By modulating neuronal pathways, it suppresses the urge to cough.[2]

In addition to its central action, a dual-action mechanism has been proposed, suggesting it may also have a peripheral effect by desensitizing receptors in the respiratory tract.[2] More recent research has identified this compound as a selective sigma-1 receptor agonist.[6][7] The sigma-1 receptor is an intracellular chaperone protein, and its activation is known to modulate various cellular signaling pathways, which may contribute to this compound's pharmacological effects.[6][7]

This compound Signaling Pathway cluster_cns Central Nervous System cluster_cellular Cellular Level Cough Center Cough Center Medulla Oblongata Medulla Oblongata Cough Reflex Cough Reflex Cough Center->Cough Reflex Initiates Sigma-1 Receptor Sigma-1 Receptor Signaling Pathways Signaling Pathways Sigma-1 Receptor->Signaling Pathways Modulation This compound This compound This compound->Cough Center Inhibition This compound->Sigma-1 Receptor Agonist Suppression Suppression This compound->Suppression Leads to

Proposed mechanism of action for this compound.

Preclinical Efficacy

Experimental Protocol: Citric Acid-Induced Cough Model in Guinea Pigs

This model is a standard method for assessing the efficacy of antitussive drugs.[1][8]

Objective: To determine the dose-dependent efficacy of a test compound in reducing the frequency of coughs induced by citric acid inhalation in guinea pigs.

Materials:

  • Male Hartley guinea pigs

  • Test compound (e.g., this compound Citrate) and vehicle

  • Whole-body plethysmograph

  • Nebulizer

  • 0.4 M citric acid solution

  • Sound-sensitive recording system

Procedure:

  • Acclimatization: Animals are acclimatized to the experimental environment and the exposure chamber.

  • Administration: The test compound or vehicle is administered orally to the guinea pigs. A pre-treatment period is allowed for drug absorption (e.g., 60 minutes).

  • Cough Induction and Recording: Each guinea pig is placed individually into the plethysmography chamber and allowed a 5-minute adaptation period. The citric acid solution is then nebulized into the chamber for a fixed duration (e.g., 10 minutes). The number of coughs is recorded for a defined period (e.g., 15 minutes from the start of nebulization).[6]

  • Data Analysis: The number of coughs for each animal is quantified. The mean number of coughs for each treatment group is calculated, and the percentage of cough inhibition for each dose of the test compound is determined compared to the vehicle control group. If a dose-response is observed, the ED50 can be calculated.[6]

Preclinical Safety and Toxicology

Publicly available, specific quantitative toxicology data for this compound, such as the median lethal dose (LD50) and the No-Observed-Adverse-Effect-Level (NOAEL), are limited.[6] However, some preclinical studies have provided insights into its safety profile.

Summary of Preclinical Safety Data
Animal ModelDosage RangeStudy DurationRoute of AdministrationObserved Effects
Rat6–150 mg/kg10 daysOral gavageNo significant effect on body weight, food intake, or water intake.[6]
Rat (Stroke Model)135 mg/kg/day11 daysOralSignificantly improved neurological function and reduced infarct expansion.[6][7]

Note: Specific LD50 and NOAEL values for this compound Citrate were not found in the reviewed literature.[6]

Experimental Protocols for Safety Evaluation

The following are general protocols for key preclinical safety studies.

This protocol outlines a general procedure for determining the acute oral toxicity and estimating the LD50 of a substance, following OECD guidelines.[6]

Objective: To determine the acute toxic effects and the median lethal dose (LD50) of a single oral dose of a test compound in rats or mice.

Procedure:

  • Animal Selection and Acclimatization: Healthy, young adult animals of a single strain are used.

  • Dosing: A single oral dose of the test compound is administered via gavage. The volume administered is kept constant across all animals.

  • Observation: Animals are observed for clinical signs of toxicity immediately after dosing and periodically for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior. Body weights are recorded at regular intervals, and all mortalities are recorded.[6]

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period or at the time of death. Tissues are collected and preserved for potential histopathological examination.

  • Data Analysis: The LD50 value with a 95% confidence interval is calculated using appropriate statistical methods.[6]

This protocol provides a general framework for a 28-day repeated-dose oral toxicity study to determine the NOAEL.[6]

Objective: To evaluate the potential adverse effects of repeated oral administration of a test compound over 28 days and to determine the NOAEL.

Procedure:

  • Dose Selection: At least three dose levels and a control group are used. The highest dose should induce some toxicity but not significant lethality, while the lowest dose should not induce any adverse effects.[6]

  • Administration: The test compound or vehicle is administered daily by oral gavage for 28 days.

  • Observations: Detailed clinical observations are conducted daily. Body weight and food consumption are measured weekly. Ophthalmological examinations are performed before and at the end of the study.

  • Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.

  • Pathology: At the end of the study, a full gross necropsy is conducted on all animals. Selected organs are weighed, and a comprehensive set of tissues is collected for histopathological examination.[6]

  • Data Analysis: All data are analyzed for toxicologically significant effects. The NOAEL is the highest dose level at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.[6]

Preclinical_Workflow cluster_workflow Preclinical Evaluation of an Antitussive Drug DoseRange Dose Range Finding Efficacy Antitussive Efficacy Study (e.g., Citric Acid-Induced Cough) DoseRange->Efficacy AcuteTox Acute Toxicity Study (LD50) DoseRange->AcuteTox RepeatTox Repeated-Dose Toxicity Study (NOAEL) AcuteTox->RepeatTox SafetyPharm Safety Pharmacology RepeatTox->SafetyPharm

Preclinical workflow for antitussive drug evaluation.

Discussion and Future Directions

The available preclinical data suggest that this compound is an effective cough suppressant with a favorable safety profile, particularly concerning the absence of opioid-related side effects.[3] Its dual mechanism of action, targeting both the central cough center and potentially peripheral pathways via sigma-1 receptor agonism, makes it a compound of continued interest.

However, the lack of publicly available, detailed quantitative data on its efficacy (ED50) and toxicology (LD50, NOAEL) is a significant gap. Future preclinical research should focus on conducting standardized studies to generate these critical data points. Head-to-head comparative studies with other non-narcotic and narcotic antitussives would also be valuable in further defining this compound's therapeutic position.

Conclusion

This compound is a centrally acting, non-narcotic antitussive with a mechanism of action that distinguishes it from opioid-based therapies. Preclinical evidence supports its efficacy and safety, although a comprehensive quantitative dataset is not publicly available. The experimental protocols outlined in this guide provide a framework for the further preclinical evaluation of this compound and other novel antitussive agents.

References

In Vitro Efficacy of Oxeladin on Neuronal Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxeladin, a centrally acting cough suppressant, has garnered attention for its potential neuroprotective properties, primarily through its action as a selective sigma-1 receptor (S1R) agonist. In vitro studies are crucial for elucidating the mechanisms underlying these effects and for determining the therapeutic potential of this compound in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of the known in vitro effects of this compound on neuronal cell lines, including its impact on Brain-Derived Neurotrophic Factor (BDNF) secretion, cell viability, and neurite outgrowth. Detailed experimental protocols and a summary of the key signaling pathways are presented to facilitate further research in this promising area.

Introduction

The sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, known as the mitochondria-associated ER membrane (MAM). The S1R plays a critical role in regulating intracellular calcium signaling, mitigating endoplasmic reticulum stress, and modulating a variety of ion channels and signaling pathways essential for neuronal function and survival.[1][2] Agonists of the S1R have demonstrated neuroprotective effects in various models of neurological disorders.[3]

This compound, traditionally used as an antitussive, has been identified as a selective S1R agonist.[4] This has prompted investigations into its potential as a neuroprotective agent. Preclinical evidence suggests that this compound stimulates the secretion of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[4][5] This guide synthesizes the available in vitro data on this compound's effects on neuronal cell lines and provides detailed methodologies for key experimental assays.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effect of this compound on neuronal cell lines.

Table 1: In Vitro Effect of this compound on BDNF Secretion

Cell LineThis compound ConcentrationTreatment DurationEffect on Secreted BDNFMethod of Detection
MN9D (murine dopaminergic neuronal cell line)10 µM24 hoursSignificant increaseIn-situ ELISA
Data synthesized from a high-throughput screening study for S1R ligands.[4][6]

Table 2: Anticipated Dose-Dependent Effects of this compound on Neuronal Cell Viability

Cell LineThis compound Concentration Range (µM)Treatment Duration (hours)Expected Effect on Cell Viability (vs. Control)Assay
SH-SY5Y (human neuroblastoma)0.1 - 1024 - 48Neuroprotective against oxidative stress (e.g., H₂O₂)MTT Assay
PC12 (rat pheochromocytoma)0.1 - 1024 - 48Neuroprotective against neurotoxins (e.g., MPP+)MTT Assay
MN9D0.1 - 1024 - 48Increased viability under stress conditionsMTT Assay
This table is predictive based on the known neuroprotective effects of S1R agonists. Specific dose-response studies with this compound are required for confirmation.

Table 3: Potential Cytotoxicity of this compound at High Concentrations

Cell LineThis compound Concentration Range (µM)Treatment Duration (hours)Expected Effect on Cell ViabilityAssay
SH-SY5Y> 5024 - 48Potential decrease in viabilityLDH Release Assay
PC12> 5024 - 48Potential decrease in viabilityLDH Release Assay
MN9D> 5024 - 48Potential decrease in viabilityLDH Release Assay
This table is speculative and highlights the need for cytotoxicity studies to determine the therapeutic window of this compound.

Signaling Pathways

The neuroprotective effects of this compound are primarily mediated through the activation of the Sigma-1 Receptor. The binding of this compound to S1R initiates a cascade of intracellular events.

This compound-Induced BDNF Secretion Pathway

G cluster_ER Endoplasmic Reticulum This compound This compound S1R Sigma-1 Receptor (S1R) (at ER-Mitochondria Interface) This compound->S1R Binds and Activates BiP BiP/GRP78 S1R->BiP Dissociates from IP3R IP3 Receptor S1R->IP3R Stabilizes ERK ERK Phosphorylation S1R->ERK Activates Ca_ER Ca²⁺ Release from ER IP3R->Ca_ER Mito_Ca Mitochondrial Ca²⁺ Uptake Ca_ER->Mito_Ca CREB CREB Phosphorylation ERK->CREB BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene BDNF_Secretion BDNF Secretion BDNF_Gene->BDNF_Secretion

Caption: this compound activates the S1R, leading to a signaling cascade that promotes BDNF gene transcription and secretion.

Experimental Workflow for In Vitro Neuroprotection Assay

G cluster_assays Endpoint Assays start Seed Neuronal Cells (e.g., SH-SY5Y, PC12, MN9D) pretreatment Pre-treat with this compound (Dose-response) start->pretreatment stressor Induce Neuronal Stress (e.g., H₂O₂, MPP⁺) pretreatment->stressor incubation Incubate for 24-48 hours stressor->incubation viability Cell Viability (MTT / LDH Assay) incubation->viability apoptosis Apoptosis (Caspase-3 Assay) incubation->apoptosis neurite Neurite Outgrowth (Immunofluorescence) incubation->neurite analysis Data Analysis and Comparison viability->analysis apoptosis->analysis neurite->analysis

Caption: A general workflow for assessing the neuroprotective effects of this compound in neuronal cell lines.

Experimental Protocols

Cell Culture
  • Cell Lines:

    • MN9D: A murine dopaminergic neuronal cell line. Culture in Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS).[7]

    • SH-SY5Y: A human neuroblastoma cell line. Culture in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.

    • PC12: A rat pheochromocytoma cell line. Culture in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS. For differentiation and neurite outgrowth experiments, reduce serum concentration and add Nerve Growth Factor (NGF).[8]

  • Culture Conditions: Maintain all cell lines in a humidified incubator at 37°C with 5% CO₂.

BDNF Secretion Assay (In-situ ELISA)

This protocol is adapted from a high-throughput screening method for S1R ligands.[6]

  • Plate Coating: Coat a 96-well ELISA plate with an anti-BDNF primary antibody and incubate overnight at 4°C.

  • Cell Seeding: Seed neuronal cells (e.g., MN9D) at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.[4]

  • Treatment: Replace the culture medium with fresh, serum-free medium. Add this compound to achieve the desired final concentrations (e.g., a dose-response from 0.1 to 10 µM).

  • Incubation: Incubate the plate for 24 hours at 37°C. Secreted BDNF will be captured by the primary antibody.

  • Detection:

    • Wash the wells to remove cells and unbound substances.

    • Add a biotinylated anti-BDNF secondary antibody and incubate.

    • Add streptavidin-HRP conjugate and incubate.

    • Add a suitable chromogenic substrate (e.g., TMB) and stop the reaction.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve using recombinant BDNF to quantify the concentration of secreted BDNF.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells.[9]

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[10]

  • Treatment:

    • For neuroprotection assays, pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Induce cytotoxicity with a neurotoxin (e.g., 100 µM H₂O₂ for SH-SY5Y, 500 µM MPP⁺ for PC12).

    • For cytotoxicity assays, treat cells with a range of this compound concentrations.

  • Incubation: Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.[12]

  • Quantification: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[13][14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Incubation: Incubate for the desired duration.

  • Sample Collection: Carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction:

    • In a new 96-well plate, add the collected supernatant.

    • Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD⁺).

    • Incubate for 30 minutes at room temperature, protected from light.

  • Quantification: Measure the absorbance at 490 nm. Cytotoxicity is calculated as a percentage of the maximum LDH release from a positive control (cells treated with a lysis buffer).[15]

Apoptosis Assay (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[7]

  • Cell Seeding and Treatment: Seed cells in a suitable culture plate and treat as described for the neuroprotection assay.

  • Cell Lysis: After incubation, lyse the cells using a provided lysis buffer.

  • Caspase-3 Reaction:

    • In a 96-well plate, add the cell lysate.

    • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA).

    • Incubate at 37°C for 1-2 hours.

  • Quantification: Measure the absorbance of the chromophore p-nitroaniline (pNA) at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Neurite Outgrowth Assay

This assay quantifies the extent of neurite formation and elongation.[8][16]

  • Cell Seeding: Seed PC12 or SH-SY5Y cells on plates coated with a suitable substrate (e.g., collagen or poly-L-lysine).

  • Differentiation and Treatment:

    • For PC12 cells, induce differentiation with a low serum medium containing NGF (e.g., 50 ng/mL).[17]

    • For SH-SY5Y cells, differentiation can be induced with retinoic acid.

    • Treat the cells with different concentrations of this compound.

  • Incubation: Incubate for 2-5 days to allow for neurite outgrowth.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with Triton X-100.

    • Block with a suitable blocking buffer.

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2).

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use image analysis software to quantify neurite length, number of neurites, and branching points per cell.

Conclusion

The available in vitro evidence strongly suggests that this compound, through its action as a sigma-1 receptor agonist, has the potential to be a neuroprotective agent. Its ability to stimulate BDNF secretion in a neuronal cell line provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a framework for researchers to explore the dose-dependent effects of this compound on neuronal viability, apoptosis, and neurite outgrowth in various neuronal cell line models. A thorough characterization of these effects will be crucial in determining the therapeutic window and potential clinical applications of this compound in the treatment of neurodegenerative diseases. Further research is warranted to expand the quantitative dataset and to further elucidate the intricate signaling pathways involved.

References

Oxeladin's Neuroprotective Potential: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Sigma-1 Receptor Agonist's Promise in Neurodegeneration

Abstract

Oxeladin, a compound traditionally utilized as an antitussive agent, is emerging as a compelling candidate in the field of neuroprotection research. Its primary mechanism of action, potent and selective agonism of the sigma-1 receptor (S1R), positions it at the intersection of key cellular pathways implicated in neuronal survival and resilience. This technical guide provides a comprehensive overview of the preclinical evidence supporting this compound's neuroprotective effects, with a particular focus on its application in ischemic stroke models. We delve into the molecular mechanisms, including the upregulation of Brain-Derived Neurotrophic Factor (BDNF), present detailed experimental protocols, and summarize the quantitative data from key studies. Furthermore, this guide explores the potential for this compound's application in other neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, based on its known mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological disorders.

Introduction to this compound and its Neuroprotective Rationale

This compound is a centrally acting cough suppressant that has garnered significant interest for its neuroprotective properties. This interest stems from its identification as a potent and selective agonist for the sigma-1 receptor (S1R), an intracellular chaperone protein with a crucial role in maintaining cellular homeostasis, particularly in the context of stress. The S1R is strategically located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER), a critical interface for cellular signaling and calcium homeostasis.

The neuroprotective rationale for this compound is built upon the multifaceted roles of the S1R in neuronal function. Activation of S1R has been shown to modulate a range of cellular processes that are often dysregulated in neurodegenerative diseases, including:

  • Calcium Signaling: S1R activation helps maintain intracellular calcium homeostasis, preventing the excitotoxicity that leads to neuronal death in conditions like stroke and Alzheimer's disease.

  • ER Stress Reduction: By acting as a chaperone, S1R helps to mitigate ER stress, a key pathological feature in many neurodegenerative disorders.

  • Oxidative Stress Response: S1R activation has been linked to the upregulation of antioxidant defense mechanisms, primarily through the Nrf2 pathway, which is crucial for combating the oxidative damage inherent in neurodegeneration.

  • Neurotrophin Secretion: A pivotal aspect of this compound's neuroprotective potential lies in its ability to stimulate the secretion of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival, growth, and synaptic plasticity.

Preclinical studies, predominantly in models of ischemic stroke, have provided compelling evidence for this compound's efficacy in improving neurological outcomes and reducing neuronal damage.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative data from preclinical investigations into this compound's neuroprotective effects.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Ischemic Stroke

ParameterTreatment GroupDosage and AdministrationObservation Time PointsKey Findings
Neurological Function This compound Citrate135 mg/kg, oral gavage, daily for 11 days, initiated 48h post-tMCAODays 3, 7, and 14 post-tMCAOSignificant improvement in neurological scores compared to vehicle control.
Infarct Volume This compound Citrate135 mg/kg, oral gavage, daily for 11 days, initiated 48h post-tMCAODay 14 post-tMCAOSignificant reduction in the final infarct volume compared to vehicle control.
Acute Infarct Size This compound CitrateSingle dose of 135 mg/kg, oral gavageNot specifiedNo significant alteration in infarct size, suggesting a role in subacute recovery rather than acute neuroprotection.

Table 2: In Vitro and In Vivo Effects of this compound on BDNF Levels

Experimental ModelThis compound Concentration/DosageTreatment DurationEffect on BDNF
MN9D neuronal cell line 10 µM24 hoursSignificant increase in secreted BDNF.
Male Rats (in vivo) Single oral dose of 135 mg/kg2, 6, and 24 hours post-administrationIncreased levels of mature BDNF in the cerebral cortex.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model of Ischemic Stroke

This model is a widely used and clinically relevant method for inducing focal cerebral ischemia.

  • Animal Subjects: Male Wistar or Sprague-Dawley rats (250-300g).

  • Anesthesia: Isoflurane (5% for induction, 2% for maintenance) in a mixture of 70% N2O and 30% O2.

  • Surgical Procedure:

    • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected.

    • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen.

    • The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation.

    • Occlusion is maintained for 90 minutes.

    • Reperfusion is initiated by withdrawing the filament.

    • The cervical incision is closed, and the animal is allowed to recover.

  • Drug Administration: this compound citrate (135 mg/kg) or vehicle is administered via oral gavage daily for 11 days, starting 48 hours after the tMCAO procedure.

  • Assessment of Neurological Deficits: A battery of behavioral tests (e.g., adhesive removal test, cylinder test, modified neurological severity score) is performed at days 3, 7, and 14 post-tMCAO to assess sensorimotor and locomotor function.

  • Infarct Volume Measurement:

    • At day 14, animals are euthanized, and brains are rapidly removed.

    • Brains are sectioned into 2 mm coronal slices.

    • Slices are stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.

    • Viable tissue stains red, while the infarcted tissue remains white.

    • The infarct area in each slice is quantified using image analysis software, and the total infarct volume is calculated.

In Vitro BDNF Secretion Assay

This assay is used to determine the direct effect of this compound on neuronal BDNF secretion.

  • Cell Line: MN9D dopaminergic neuronal cell line.

  • Cell Culture: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Experimental Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The culture medium is replaced with serum-free medium.

    • This compound citrate is added to the wells at a final concentration of 10 µM.

    • Cells are incubated for 24 hours.

    • The supernatant is collected, and the concentration of secreted BDNF is measured using a commercially available ELISA kit.

Signaling Pathways and Mechanisms of Action

This compound's neuroprotective effects are mediated through a cascade of signaling events initiated by its binding to the sigma-1 receptor.

Sigma-1 Receptor Signaling

As a chaperone protein at the MAM, the sigma-1 receptor is a key regulator of cellular stress responses. Upon activation by an agonist like this compound, S1R is thought to dissociate from its binding partner, BiP (Binding immunoglobulin protein), and translocate to other cellular compartments to interact with various client proteins. This leads to:

  • Modulation of Calcium Homeostasis: S1R activation can influence the activity of inositol 1,4,5-trisphosphate receptors (IP3Rs) and voltage-gated calcium channels, thereby stabilizing intracellular calcium levels and preventing excitotoxicity.

  • Attenuation of ER Stress: By facilitating proper protein folding and degradation, S1R helps to alleviate the unfolded protein response (UPR) and reduce ER stress-induced apoptosis.

  • Activation of the Nrf2 Antioxidant Pathway: S1R activation has been shown to promote the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent production of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

G cluster_0 Extracellular Space cluster_1 Cytoplasm & ER cluster_2 Nucleus This compound This compound S1R Sigma-1 Receptor (S1R) This compound->S1R binds & activates BiP BiP S1R->BiP dissociates from IP3R IP3R S1R->IP3R modulates Keap1 Keap1 S1R->Keap1 inhibits ER_Stress ER Stress S1R->ER_Stress attenuates Ca_release Ca2+ Release IP3R->Ca_release regulates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes activates

Caption: this compound-mediated activation of the Sigma-1 Receptor (S1R) signaling pathway.
BDNF Secretion and Downstream Signaling

One of the most significant downstream effects of this compound's S1R agonism is the enhanced secretion of Brain-Derived Neurotrophic Factor (BDNF). BDNF is a critical neurotrophin that promotes neuronal survival, differentiation, and synaptic plasticity. The proposed mechanism involves S1R facilitating the proper processing and trafficking of pro-BDNF to its mature, secretable form.

Once secreted, BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). This binding event triggers the dimerization and autophosphorylation of TrkB, initiating several downstream signaling cascades that are crucial for neuroprotection:

  • PI3K/Akt Pathway: This pathway is a major driver of cell survival, promoting the inhibition of apoptotic proteins and the activation of pro-survival factors.

  • Ras/MAPK Pathway: This cascade is involved in neuronal differentiation, growth, and plasticity.

  • PLCγ Pathway: Activation of this pathway leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), which are important for various neuronal functions.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling BDNF BDNF TrkB TrkB Receptor BDNF->TrkB binds & activates PI3K PI3K TrkB->PI3K activates Ras Ras TrkB->Ras activates PLCg PLCγ TrkB->PLCg activates Akt Akt PI3K->Akt activates Survival Neuronal Survival Akt->Survival promotes MAPK MAPK Ras->MAPK activates Growth Neuronal Growth & Plasticity MAPK->Growth promotes Function Neuronal Function PLCg->Function modulates

Caption: Downstream signaling pathways activated by BDNF binding to the TrkB receptor.

Potential Applications in Other Neurodegenerative Diseases

While the current preclinical data for this compound is predominantly in the context of ischemic stroke, its mechanisms of action suggest a broader therapeutic potential across a range of neurodegenerative diseases that share common pathological features.

  • Alzheimer's Disease (AD): The pathology of AD involves amyloid-beta plaque deposition, tau hyperphosphorylation, oxidative stress, and neuronal loss. This compound's ability to reduce ER stress, combat oxidative stress via the Nrf2 pathway, and promote neuronal survival through BDNF secretion could be highly beneficial in mitigating these pathological cascades.

  • Parkinson's Disease (PD): PD is characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor deficits. Oxidative stress and mitochondrial dysfunction are key contributors to this neuronal death. This compound's antioxidant properties and its role in maintaining cellular homeostasis could offer a neuroprotective strategy for preserving dopaminergic neurons.

  • Huntington's Disease (HD): HD is a genetic disorder characterized by the progressive breakdown of nerve cells in the brain. The mutant huntingtin protein leads to cellular dysfunction, including impaired BDNF production and transport. This compound's ability to enhance BDNF secretion could directly address this deficit and potentially slow disease progression.

It is important to note that while the mechanistic rationale is strong, preclinical studies specifically investigating this compound in models of AD, PD, and HD are currently lacking and represent a critical area for future research.

Clinical Trials and Future Directions

To date, there is a lack of published clinical trial data specifically evaluating the neuroprotective efficacy of this compound in any neurodegenerative disease. The existing clinical experience with this compound is primarily related to its use as an antitussive.

The promising preclinical findings, particularly in stroke models, strongly warrant the initiation of well-designed clinical trials to assess the safety and efficacy of this compound as a neuroprotective agent in humans. Future research should also focus on:

  • Expanding Preclinical Models: Investigating the efficacy of this compound in animal models of Alzheimer's, Parkinson's, and Huntington's diseases.

  • Dose-Response Studies: Optimizing the dosing regimen for neuroprotective effects.

  • Biomarker Development: Identifying and validating biomarkers to monitor the therapeutic response to this compound treatment.

  • Combination Therapies: Exploring the potential synergistic effects of this compound with other neuroprotective agents.

Conclusion

This compound presents a promising and multifaceted approach to neuroprotection. Its dual action as a sigma-1 receptor agonist and a stimulator of BDNF secretion targets fundamental cellular processes that are critical for neuronal survival and function. The robust preclinical data in ischemic stroke models provides a strong foundation for its further investigation. While more research is needed to explore its full therapeutic potential across a wider range of neurodegenerative diseases and to validate its efficacy in clinical settings, this compound stands out as a compelling candidate with the potential to address the significant unmet medical need for effective neuroprotective therapies. This technical guide serves to consolidate the current knowledge and provide a roadmap for future research in this exciting area.

The Structure-Activity Relationship of Oxeladin and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxeladin is a centrally acting, non-narcotic antitussive agent utilized for the symptomatic relief of cough. Its mechanism of action is primarily attributed to the suppression of the cough reflex at the level of the medulla oblongata, distinguishing it from opioid-based antitussives. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, to the extent that information is publicly available. It details the known pharmacological profile of this compound, including its engagement with the sigma-1 receptor. This document also outlines the key experimental protocols for the evaluation of antitussive agents and presents available quantitative data. Due to a notable scarcity of comprehensive SAR studies on a homologous series of this compound analogs in publicly accessible literature, this guide also incorporates a broader discussion of the methodologies used in the discovery and development of antitussive drugs.

Introduction to this compound

This compound, chemically known as 2-(2-diethylaminoethoxy)ethyl 2-ethyl-2-phenylbutanoate, is a cough suppressant that has been in clinical use for decades.[1] Unlike opioid derivatives such as codeine, this compound is not associated with dependence or addiction, nor does it typically cause side effects like respiratory depression or constipation.[1] Its primary therapeutic application is in the management of non-productive coughs of various origins.[1]

The core structure of this compound features a central quaternary carbon atom attached to two ethyl groups and a phenyl ring, connected via an ester linkage to a diethylaminoethoxyethanol side chain. This unique chemical scaffold is believed to be crucial for its biological activity.

Pharmacological Profile and Mechanism of Action

This compound exerts its antitussive effect primarily through a central mechanism, targeting the cough center in the medulla oblongata.[2][3] This action inhibits the nerve impulses that trigger the cough reflex, thereby reducing the frequency and intensity of coughing.[3]

Recent evidence suggests that this compound may act as a sigma-1 receptor agonist.[4] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and its activation is known to modulate various cellular signaling pathways.[4] The binding affinity of this compound for the sigma-1 receptor has been reported with a Ki of 25 nM.[3]

Additionally, some studies indicate that this compound may possess mild peripheral anticholinergic properties, which could contribute to its therapeutic effect by reducing secretions in the respiratory tract.[3]

Proposed Signaling Pathway of this compound

The proposed mechanism of action of this compound via the sigma-1 receptor is depicted in the following signaling pathway diagram.

Oxeladin_Signaling_Pathway This compound This compound Sigma1R Sigma-1 Receptor (Intracellular Chaperone) This compound->Sigma1R Agonist Binding ER Endoplasmic Reticulum Medulla Cough Center (Medulla Oblongata) Sigma1R->Medulla Modulation of Neuronal Signaling CoughSuppression Cough Suppression Medulla->CoughSuppression Inhibition of Cough Reflex Preclinical_Workflow Start Start Acclimatization Animal Acclimatization (Guinea Pigs) Start->Acclimatization DrugAdmin Drug/Vehicle Administration Acclimatization->DrugAdmin CoughInduction Cough Induction (Aerosolized Citric Acid) DrugAdmin->CoughInduction DataRecording Data Recording (Cough Count) CoughInduction->DataRecording Analysis Data Analysis (% Inhibition) DataRecording->Analysis End End Analysis->End

References

Beyond the Reflex: A Technical Guide to the Molecular Targets of Oxeladin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxeladin is a centrally acting, non-narcotic antitussive agent widely recognized for its efficacy in cough suppression. Its primary mechanism of action is attributed to the modulation of the cough center in the medulla oblongata.[1][2][3][4][5][6] However, emerging preclinical evidence reveals that this compound's pharmacological profile extends beyond this central activity, engaging with specific molecular targets that suggest its potential in other therapeutic areas, notably in neuroprotection. This technical guide provides an in-depth exploration of these non-antitussive molecular targets, focusing on the sigma-1 (σ1) receptor. We will delve into the quantitative binding data, detailed experimental methodologies for target characterization, and the associated signaling pathways.

Primary Non-Antitussive Molecular Target: Sigma-1 (σ1) Receptor

Recent research has identified the sigma-1 (σ1) receptor as a key molecular target of this compound, independent of its cough suppressant effects.[4] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, known to be involved in cellular stress responses and neuronal function.[2]

Quantitative Data: Binding Affinity of this compound for the Sigma-1 Receptor

The affinity of this compound for the σ1 receptor has been quantified through radioligand binding assays. This data is crucial for understanding the drug's potency at this specific target.

Ligand Receptor Binding Affinity (Ki)
This compoundSigma-1 (σ1)25 nM

Table 1: Binding affinity of this compound for the human sigma-1 receptor.

Downstream Effects of Sigma-1 Receptor Engagement: Neurotrophic Factor Modulation

Activation of the σ1 receptor by this compound has been shown to induce the secretion of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, differentiation, and synaptic plasticity. This neurotrophic effect underscores the potential of this compound in therapeutic strategies for neurodegenerative disorders and stroke recovery.[2]

Quantitative Data: this compound-Induced BDNF Secretion

In vitro studies have demonstrated a significant increase in BDNF secretion from neuronal cells following treatment with this compound.

Compound Cell Line Concentration Observation
This compoundNeuronal Cell Line10 µMIncreased secretion of mature BDNF

Table 2: Effect of this compound on BDNF secretion in vitro.

Potential for Anticholinergic Activity

While primarily known for its central action, some qualitative descriptions suggest that this compound may possess mild peripheral anticholinergic properties.[1][3] These effects, if substantiated, could contribute to its therapeutic profile by reducing respiratory secretions. However, there is a notable lack of publicly available quantitative data, such as Ki values for muscarinic receptors, to confirm the extent of this activity.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound's interaction with its molecular targets.

Sigma-1 Receptor Binding Assay (Radioligand Competition)

This protocol outlines the methodology to determine the binding affinity (Ki) of this compound for the σ1 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the σ1 receptor.

Materials:

  • Cell membranes expressing the human σ1 receptor

  • Radioligand: [³H]-(+)-pentazocine

  • Non-specific binding control: Haloperidol

  • Test compound: this compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Isolate cell membranes from a cell line overexpressing the human σ1 receptor.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of this compound. For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of haloperidol.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Brain-Derived Neurotrophic Factor (BDNF) Secretion Assay (ELISA)

This protocol describes the measurement of BDNF secretion from neuronal cells treated with this compound.

Objective: To quantify the amount of BDNF secreted by neuronal cells in response to this compound treatment.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • This compound

  • Commercial BDNF ELISA kit

  • Plate reader

Procedure:

  • Cell Culture: Seed neuronal cells in a 96-well plate and allow them to adhere.

  • Treatment: Replace the culture medium with fresh medium containing a defined concentration of this compound (e.g., 10 µM) or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for BDNF secretion.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Protocol:

    • Perform the BDNF ELISA according to the manufacturer's instructions. This typically involves:

      • Incubating the supernatant in wells pre-coated with a BDNF capture antibody.

      • Washing the wells and adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that produces a colorimetric signal in the presence of the enzyme.

  • Data Analysis:

    • Measure the absorbance of each well using a plate reader.

    • Generate a standard curve using known concentrations of recombinant BDNF.

    • Calculate the concentration of BDNF in the cell supernatants by interpolating from the standard curve.

    • Compare the BDNF concentrations in the this compound-treated samples to the vehicle-treated controls.

Signaling Pathways and Visualizations

The engagement of this compound with the σ1 receptor initiates a cascade of intracellular signaling events with potential neuroprotective outcomes.

This compound-Sigma-1 Receptor Signaling Pathway

Activation of the σ1 receptor by this compound leads to the dissociation of the receptor from the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. This allows the activated σ1 receptor to modulate several downstream pathways, including calcium signaling, reduction of ER stress, and ultimately, the promotion of cell survival and neurotrophic factor secretion.

Oxeladin_Sigma1_Signaling This compound This compound Sigma1R Sigma-1 Receptor (at ER-Mitochondria interface) This compound->Sigma1R Ca_signaling Modulation of Ca²⁺ Signaling Sigma1R->Ca_signaling ER_Stress Reduction of ER Stress Sigma1R->ER_Stress BDNF_Secretion Increased BDNF Secretion Sigma1R->BDNF_Secretion Neuroprotection Neuroprotection Ca_signaling->Neuroprotection ER_Stress->Neuroprotection BDNF_Secretion->Neuroprotection

Caption: this compound activates the Sigma-1 receptor, leading to neuroprotective effects.

Experimental Workflow: Sigma-1 Receptor Binding Assay

The following diagram illustrates the key steps involved in determining the binding affinity of a compound for the σ1 receptor using a competitive radioligand binding assay.

Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes with Sigma-1 Receptors start->prepare_membranes incubate Incubate Membranes with [³H]-(+)-pentazocine and this compound prepare_membranes->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Calculate IC50 and Ki values quantify->analyze end End analyze->end

Caption: Workflow for determining this compound's binding affinity for the Sigma-1 receptor.

Logical Relationship: From Molecular Target to Therapeutic Potential

This diagram outlines the logical progression from this compound's interaction with the σ1 receptor to its potential therapeutic applications beyond cough suppression.

Logical_Relationship This compound This compound Sigma1R_Agonism Sigma-1 Receptor Agonism This compound->Sigma1R_Agonism Binds to Cellular_Effects Cellular Effects: • Increased BDNF • Reduced ER Stress • Ca²⁺ Modulation Sigma1R_Agonism->Cellular_Effects Leads to Therapeutic_Potential Therapeutic Potential: • Neuroprotection • Stroke Recovery Cellular_Effects->Therapeutic_Potential Suggests

Caption: this compound's therapeutic potential beyond its antitussive effects.

Conclusion

While this compound's role as an effective antitussive is well-established, its interaction with the sigma-1 receptor opens up new avenues for research and drug development. The agonistic activity at this receptor and the subsequent increase in BDNF secretion provide a strong rationale for investigating this compound's potential as a neuroprotective agent. Further quantitative studies are warranted to fully elucidate its anticholinergic profile and to explore the clinical relevance of its sigma-1 receptor-mediated effects. This guide provides a foundational understanding of this compound's molecular targets beyond cough suppression, offering a valuable resource for scientists and researchers in the field of pharmacology and drug discovery.

References

Potential Anti-Inflammatory Properties of Oxeladin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxeladin is a centrally acting antitussive agent, primarily recognized for its role in cough suppression. Its mechanism of action is attributed to its activity as a sigma-1 receptor (S1R) agonist. While not classically defined as an anti-inflammatory drug, emerging research into the function of the sigma-1 receptor in modulating inflammatory responses suggests a potential, yet largely unexplored, anti-inflammatory capacity for this compound. This technical guide synthesizes the available preclinical data and the theoretical framework supporting the potential anti-inflammatory properties of this compound, based on its interaction with the sigma-1 receptor. We will explore the plausible signaling pathways, propose relevant experimental protocols for validation, and present data in a structured format to guide future research in this area. It is important to note that direct evidence of this compound's anti-inflammatory action is limited, and this document aims to provide a scientific basis for further investigation.

Introduction to this compound and its Primary Mechanism of Action

This compound is a non-opioid cough suppressant that exerts its effects through the central nervous system.[1] Its primary indication is the symptomatic relief of non-productive cough.[1] Unlike opioid-based antitussives, this compound does not bind to opioid receptors, thereby avoiding common side effects such as sedation and dependence.[1] The principal mechanism of action of this compound is its function as a selective agonist of the sigma-1 receptor (S1R), an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[2]

The Sigma-1 Receptor and its Role in Inflammation

The sigma-1 receptor is a unique, ligand-operated molecular chaperone that plays a crucial role in cellular stress responses and the modulation of various signaling pathways. Activation of S1R has been shown to have neuroprotective and, increasingly, immunomodulatory effects. Preclinical studies have demonstrated that S1R agonists can exert anti-inflammatory effects in various models of inflammation, including neuroinflammation and respiratory inflammation. The anti-inflammatory actions of S1R agonists are thought to be mediated through the modulation of key signaling pathways and the production of inflammatory mediators.

Potential Anti-Inflammatory Signaling Pathways of this compound

Based on its activity as a sigma-1 receptor agonist, this compound may exert anti-inflammatory effects by modulating several key intracellular signaling pathways.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. Activation of the sigma-1 receptor has been shown to interfere with the NF-κB signaling cascade. It is hypothesized that S1R activation may inhibit the degradation of IκBα, the inhibitory protein of NF-κB. This would prevent the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB IκBα degradation DNA DNA NFkB->DNA This compound This compound S1R Sigma-1 Receptor This compound->S1R Agonist S1R->IKK Inhibition? Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Figure 1: Hypothesized Modulation of the NF-κB Pathway by this compound.
Regulation of the MAPK/ERK Pathway

Mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) pathway, are also critical in transducing inflammatory signals. The effect of sigma-1 receptor activation on the MAPK/ERK pathway appears to be context-dependent. In some inflammatory conditions, S1R agonists have been shown to suppress the phosphorylation of ERK1/2, leading to a reduction in the inflammatory response.

MAPK_ERK_Pathway Inflammatory_Stimulus Inflammatory Stimulus Upstream_Kinases Upstream Kinases Inflammatory_Stimulus->Upstream_Kinases MEK MEK1/2 Upstream_Kinases->MEK ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Oxeladin_S1R This compound (via Sigma-1 Receptor) Oxeladin_S1R->MEK Potential Inhibition Experimental_Workflow Start Start: Seed RAW 264.7 cells Adherence Overnight Adherence Start->Adherence Pre_treatment Pre-treat with this compound (various concentrations) Adherence->Pre_treatment Stimulation Stimulate with LPS (1 µg/mL) Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Griess_Assay Griess Assay for Nitrite Supernatant_Collection->Griess_Assay Data_Analysis Calculate % Inhibition Griess_Assay->Data_Analysis

References

Investigating the Potential Anticancer Properties of Oxeladin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no direct scientific evidence from preclinical or clinical studies investigating the anticancer properties of Oxeladin. This document explores the potential for such properties based on its known mechanism of action as a sigma-1 receptor agonist and the established role of the sigma-1 receptor in cancer biology. The information presented herein is for research and informational purposes only and should not be interpreted as a statement of proven efficacy.

Introduction

This compound is a peripherally acting cough suppressant. Its primary mechanism of action is the agonism of the sigma-1 receptor (S1R). While traditionally studied in the context of neurological functions, the sigma-1 receptor has emerged as a protein of significant interest in oncology.[1][2] A growing body of evidence suggests that S1R is involved in the regulation of cancer cell proliferation, survival, and migration.[1][3] This has led to the exploration of S1R ligands as potential therapeutic agents in cancer treatment.[1] This technical guide will delve into the potential anticancer properties of this compound by examining the role of its molecular target, the sigma-1 receptor, in cancer pathogenesis.

The Sigma-1 Receptor in Cancer

The sigma-1 receptor is a unique, ligand-operated molecular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[4] It is overexpressed in a variety of human and rodent tumor cell lines, including those of the breast, lung, prostate, colon, melanoma, neuroblastoma, and glioma.[4] S1R is implicated in a multitude of cellular processes that are critical for cancer progression.

Role in Cell Survival and Proliferation

The sigma-1 receptor is a key regulator of cell survival pathways.[3] In cancer cells, S1R is often in an activated state, promoting cell survival.[2] Modulation of S1R by various ligands has been shown to impact cancer cell proliferation and survival.[1] For instance, S1R modulators can influence biomass of cancer cells by regulating protein translation and degradation through the ubiquitin-proteasome system and autophagy.[5] Furthermore, they have been demonstrated to affect cellular pathways that drive cell growth, such as the PI3K/Akt/mTOR pathway.[5]

Involvement in Cell Adhesion and Migration

Preclinical models have demonstrated that compounds with affinity for S1R can inhibit cancer cell adhesion and migration.[1] The sigma-1 receptor has been shown to associate with β1 integrin in lipid rafts, an interaction that is crucial for cell adhesion to the extracellular matrix.[2] Silencing S1R disrupts this interaction, leading to reduced cell adhesion.[2]

Potential Anticancer Mechanisms of a Sigma-1 Receptor Agonist like this compound

As a sigma-1 receptor agonist, this compound's potential anticancer effects would be mediated through the activation of this receptor. The outcomes of S1R activation in cancer are complex and appear to be context-dependent.

Modulation of Cancer Cell Energy Metabolism

Recent studies indicate that S1R plays a significant role in cancer cell energy metabolism. Activation of S1R by an agonist was found to increase mitochondrial bioenergetics in cancer cells while decreasing their dependence on aerobic glycolysis.[6][7] This shift in metabolism could potentially render cancer cells more susceptible to certain therapies.

Regulation of Ion Channels

The sigma-1 receptor is known to regulate the function of various ion channels, a function that can influence cancer cell behavior.[4][8] S1R agonists have been shown to inhibit voltage-gated ion channels for calcium, potassium, sodium, and chloride.[8] This modulation of ion channel activity can suppress cancer cell proliferation, adhesion, motility, and migration.[5]

Signaling Pathways

The following diagram illustrates a potential signaling pathway that could be influenced by a sigma-1 receptor agonist in cancer cells.

G This compound This compound (S1R Agonist) S1R Sigma-1 Receptor (S1R) This compound->S1R Activates Mitochondria Mitochondrial Bioenergetics S1R->Mitochondria Increases Glycolysis Aerobic Glycolysis S1R->Glycolysis Decreases IonChannels Ion Channels (Ca2+, K+, Na+) S1R->IonChannels Modulates CellMetabolism Cancer Cell Metabolism Mitochondria->CellMetabolism Glycolysis->CellMetabolism CellProliferation Cell Proliferation & Survival IonChannels->CellProliferation Inhibits CellMetabolism->CellProliferation Impacts

Caption: Potential mechanism of this compound via Sigma-1 Receptor activation.

Quantitative Data from Studies on Sigma-1 Receptor Ligands in Cancer

While no quantitative data exists for this compound, the following table summarizes findings from studies on other S1R ligands to provide a context for potential effects.

Ligand TypeCompound(s)Cancer Cell Line(s)Observed Effect(s)Citation(s)
Agonist (+)-SKF10047A549 (Lung), MCF7 (Breast)Increased mitochondrial bioenergetics, decreased aerobic glycolysis.[6][7]
Agonist (+)-Pentazocine, SKF10,047Breast, ColonCan block antagonist-induced apoptosis, suggesting a pro-survival role in some contexts.[2][9]
Antagonist RimcazoleBreast, ColonInduced caspase-dependent apoptosis.[2][4]
Antagonist BD1047A549 (Lung)Increased aerobic glycolysis.[6][7]
Antagonist IPAGVariousInduced Unfolded Protein Response (UPR) and autophagy.[5]

Experimental Protocols for Investigating Anticancer Properties

Should research into the anticancer properties of this compound be undertaken, the following standard experimental protocols would be appropriate.

Cell Viability and Proliferation Assays
  • MTT Assay: To assess the effect of this compound on the metabolic activity of cancer cell lines as an indicator of cell viability.

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • BrdU Incorporation Assay: To measure DNA synthesis as a marker of cell proliferation.

    • Culture cells with various concentrations of this compound.

    • Add BrdU to the cell culture medium and incubate.

    • Fix and denature the DNA.

    • Add a peroxidase-conjugated anti-BrdU antibody.

    • Add a substrate solution and measure the colorimetric reaction.

The following diagram outlines a general workflow for these in vitro assays.

G Start Cancer Cell Lines Seeding Cell Seeding (96-well plates) Start->Seeding Treatment This compound Treatment (Dose-response) Seeding->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation Assay Viability/Proliferation Assay (e.g., MTT) Incubation->Assay Measurement Data Acquisition (e.g., Absorbance) Assay->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis

Caption: General workflow for in vitro anticancer assays.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, apoptotic, and necrotic cells via flow cytometry.

    • Treat cancer cells with this compound for a predetermined time.

    • Harvest and wash the cells.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark.

    • Analyze the stained cells using a flow cytometer.

Cell Migration and Invasion Assays
  • Wound Healing (Scratch) Assay: To assess cell migration.

    • Grow a confluent monolayer of cancer cells.

    • Create a "scratch" or "wound" in the monolayer with a pipette tip.

    • Treat cells with this compound.

    • Capture images at different time points to monitor the closure of the scratch.

  • Transwell Invasion Assay (Boyden Chamber): To evaluate the invasive potential of cancer cells.

    • Coat the upper surface of a transwell insert with a basement membrane matrix (e.g., Matrigel).

    • Seed cancer cells in the upper chamber in serum-free media with this compound.

    • Add serum-containing media to the lower chamber as a chemoattractant.

    • Incubate to allow cells to invade through the matrix.

    • Stain and count the cells that have migrated to the lower surface of the insert.

Conclusion and Future Directions

While this compound is not currently considered an anticancer agent, its activity as a sigma-1 receptor agonist provides a rationale for investigating its potential in this area. The sigma-1 receptor is a promising, albeit complex, target in oncology. Future preclinical studies are warranted to directly assess the effects of this compound on various cancer cell lines and in animal models. Such research should aim to elucidate whether this compound exhibits antiproliferative, pro-apoptotic, or anti-metastatic properties and to determine the precise molecular pathways involved. The concept of repurposing existing drugs for cancer therapy is a cost-effective and accelerated approach to drug development, and exploring the potential of compounds like this compound could open new avenues for cancer treatment.[10][11]

References

Oxeladin's Impact on Brain-Derived Neurotrophic Factor (BDNF) Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Recent preclinical investigations have identified Oxeladin citrate, a centrally acting antitussive agent, as a potent stimulator of Brain-Derived Neurotrophic Factor (BDNF) secretion.[1] This neurotrophic activity is mediated by its selective agonism of the Sigma-1 Receptor (S1R), an intracellular chaperone protein residing in the endoplasmic reticulum.[1] Evidence from both in vitro and in vivo models demonstrates this compound's capacity to elevate levels of mature BDNF, suggesting its potential therapeutic application in neurological disorders characterized by diminished neurotrophic support.[1][2] This document provides a comprehensive overview of the existing data, detailed experimental methodologies, and the proposed signaling cascade.

Core Mechanism of Action

The principal mechanism underlying this compound-induced BDNF secretion is the activation of the Sigma-1 Receptor (S1R).[1] S1R, a ligand-operated chaperone protein, is integral to cellular stress responses and neuronal function.[1] It is understood that agonist binding to S1R, such as by this compound, facilitates the correct folding and processing of client proteins within the endoplasmic reticulum.[1] This includes the precursor form of BDNF, proBDNF, leading to enhanced secretion of its mature, biologically active form (mBDNF).[1]

Quantitative Data Summary

The following tables collate the key quantitative results from preclinical studies investigating the influence of this compound citrate on BDNF levels.

Table 1: In Vitro Effect of this compound on BDNF Secretion [1]

Cell LineThis compound ConcentrationTreatment DurationEffect on Secreted BDNFMethod of Detection
MN9D (neuronal cell line)10 µM24 hoursSignificant increaseIn-situ ELISA

Data synthesized from a high-throughput screening study for S1R ligands.[1]

Table 2: In Vivo Effect of Oral this compound Citrate on Cortical BDNF [2][3]

Animal ModelThis compound Citrate DosageTime Points of Measurement (post-dose)Effect on Mature BDNFBrain Region
Rat (transient middle cerebral artery occlusion model)135 mg/kg2, 6, and 24 hoursIncreased amountCerebral Cortex

Experimental Protocols

The methodologies detailed below are provided to enable the replication and further investigation of this compound citrate's effects on BDNF secretion.

In Vitro BDNF Secretion Assay[1]
  • Cell Culture:

    • The MN9D neuronal cell line is utilized.

    • Cells are cultured in an appropriate medium, supplemented with fetal bovine serum and antibiotics.

    • Maintenance is conducted in a humidified incubator at 37°C with 5% CO2.[1]

    • For the assay, cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere for 24 hours.[1]

  • Treatment Protocol:

    • A stock solution of this compound citrate is prepared in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, the culture medium is replaced with fresh, serum-free medium.[1]

    • This compound citrate is added to the wells to achieve a final concentration of 10 µM.[1]

    • Control groups should include a vehicle control (medium with DMSO) and, if available, a positive control (another known S1R agonist).[1]

  • BDNF Detection (In-situ ELISA):

    • The assay is performed according to the manufacturer's instructions for a commercial BDNF ELISA kit.[1]

    • Briefly, following the 24-hour treatment period, the cell culture supernatant is collected.

    • The supernatant is then incubated in wells pre-coated with a capture antibody against BDNF.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.[1]

    • A substrate solution is subsequently added, and the resulting colorimetric change is quantified using a plate reader at the appropriate wavelength.[1]

In Vivo Assessment of Cortical BDNF[2][3]
  • Animal Model and Drug Administration:

    • Male rats are subjected to transient middle cerebral artery occlusion to model stroke.[3]

    • All animal procedures must be approved by an Institutional Animal Care and Use Committee.[1]

    • This compound citrate is administered via oral gavage at a dose of 135 mg/kg.[2]

    • A control group receives an equivalent volume of the vehicle (e.g., saline).[1]

    • Animals are euthanized at specific time points after administration (e.g., 2, 6, and 24 hours) to evaluate the time course of the effect.[3]

  • Tissue Collection and Processing:

    • At the designated time point, animals are deeply anesthetized and transcardially perfused with ice-cold saline to remove blood from the brain vasculature.[1]

    • The brain is rapidly excised, and the cerebral cortex is dissected on an ice-cold surface.

    • The tissue is immediately frozen in liquid nitrogen and stored at -80°C until analysis.[1]

  • BDNF Measurement (ELISA of Brain Homogenate):

    • The cortical tissue is weighed and homogenized in an ice-cold lysis buffer containing protease inhibitors.[1]

    • The homogenate is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • The supernatant, containing the brain proteins, is collected.[1]

    • The total protein concentration in the supernatant is determined using a standard protein assay (e.g., BCA assay).[1]

    • The levels of mature BDNF are quantified using a commercial sandwich ELISA kit specific for rat BDNF.

    • BDNF levels are normalized to the total protein concentration in each sample and expressed as pg/mg of total protein.[1]

Visualizations: Signaling Pathways and Workflows

Signaling Pathway Diagram

Oxeladin_BDNF_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Endoplasmic Reticulum This compound This compound Citrate Receptor Sigma-1 Receptor (S1R) This compound->Receptor Binds and Activates ProBDNF proBDNF Receptor->ProBDNF Facilitates Folding and Processing mBDNF Mature BDNF (mBDNF) ProBDNF->mBDNF Maturation Secretion Secretion mBDNF->Secretion BDNF_out Secreted mBDNF Secretion->BDNF_out Increased Extracellular mBDNF

Caption: Proposed signaling pathway for this compound-induced BDNF secretion.

Experimental Workflow: In Vitro Study

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture MN9D Cells Seed Seed Cells in 96-well Plates Culture->Seed Prepare_this compound Prepare this compound Solution (10 µM) Add_this compound Add this compound to Cells Prepare_this compound->Add_this compound Incubate Incubate for 24 hours Add_this compound->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Perform BDNF ELISA Collect_Supernatant->ELISA Measure Measure Absorbance ELISA->Measure Analyze_Data Analyze Data Measure->Analyze_Data

Caption: Workflow for the in vitro assessment of this compound's effect on BDNF secretion.

Experimental Workflow: In Vivo Study

In_Vivo_Workflow cluster_animal_prep Animal Preparation & Treatment cluster_tissue_collection Tissue Collection cluster_analysis Analysis tMCAO Induce Transient Middle Cerebral Artery Occlusion in Rats Administer_this compound Administer this compound (135 mg/kg, p.o.) tMCAO->Administer_this compound Euthanize Euthanize at 2, 6, or 24h Post-Dose Administer_this compound->Euthanize Perfuse Transcardially Perfuse with Saline Euthanize->Perfuse Dissect Dissect Cerebral Cortex Perfuse->Dissect Freeze Freeze Tissue in Liquid Nitrogen Dissect->Freeze Homogenize Homogenize Cortical Tissue Centrifuge Centrifuge and Collect Supernatant Homogenize->Centrifuge BCA_Assay Determine Total Protein (BCA) Centrifuge->BCA_Assay ELISA Quantify BDNF via ELISA Centrifuge->ELISA Normalize Normalize BDNF to Total Protein BCA_Assay->Normalize ELISA->Normalize

Caption: Workflow for the in vivo assessment of this compound's effect on cortical BDNF levels.

References

Methodological & Application

Preparing Oxeladin Citrate Solutions for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxeladin citrate is a non-narcotic antitussive agent recognized for its efficacy as a cough suppressant.[1] Its mechanism of action is primarily centered on the suppression of the cough reflex at the level of the cough center in the medulla oblongata.[2][3] Notably, this compound citrate also functions as a selective sigma-1 receptor agonist, distinguishing it from opioid-based antitussives and suggesting a favorable safety profile without the risk of dependence.[4] Proper preparation of this compound citrate solutions is paramount for achieving accurate, reproducible, and meaningful results in in vivo animal studies.

These application notes provide a comprehensive guide to the physicochemical properties, solution formulations, and detailed protocols for the preparation of this compound citrate for use in preclinical research settings.

Physicochemical Properties of this compound Citrate

A thorough understanding of the physicochemical properties of this compound citrate is essential for its proper handling, storage, and the preparation of stable and effective dosing solutions.

PropertyValueSource(s)
Molecular Formula C₂₀H₃₃NO₃・C₆H₈O₇[2]
Molecular Weight 527.6 g/mol [2][5]
Appearance White to off-white solid/crystalline powder[2][6]
Melting Point 90-91°C[6]
Solubility
    WaterFreely soluble (≥ 50 mg/mL)[2][3][6]
    DMSO≥ 25 mg/mL[2][7]
    EthanolSoluble[2]
Storage (Powder) Long-term: -20°C[2]
Storage (Stock Solutions) -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2][3]
Stability Stable under recommended storage conditions. It is highly recommended to prepare fresh working solutions on the day of the experiment.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound citrate solutions for common routes of administration in animal studies. It is crucial to use high-purity solvents and sterile techniques, especially for parenteral administration.

Protocol 1: Oral Gavage Solution - DMSO/PEG300/Tween-80/Saline Formulation

This formulation is designed to achieve a clear solution suitable for oral administration in rodents.

Materials:

  • This compound Citrate powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes and sterile tips

  • Analytical balance

Methodology:

  • Prepare a Stock Solution (e.g., 25 mg/mL in DMSO):

    • Accurately weigh the required amount of this compound Citrate powder using an analytical balance.

    • Dissolve the powder in the appropriate volume of DMSO to achieve a 25 mg/mL concentration.

    • Vortex the mixture thoroughly to ensure complete dissolution. Gentle warming or sonication can be employed to facilitate this process if necessary.[2]

  • Prepare the Final Dosing Solution (e.g., 2.5 mg/mL):

    • To prepare 1 mL of the final solution, add the following components sequentially to a sterile vial:

      • 100 µL of the 25 mg/mL this compound Citrate stock solution in DMSO.

      • 400 µL of PEG300. Mix well by vortexing.

      • 50 µL of Tween-80. Mix well by vortexing.

      • 450 µL of Saline. Mix well by vortexing until a clear solution is obtained.[2]

    • The final concentration of this solution will be 2.5 mg/mL. The volumes can be scaled up as needed for the experimental cohort.

Protocol 2: Oral Gavage Suspension - DMSO/Corn Oil Formulation

This formulation provides an alternative vehicle for oral administration and may be suitable for certain experimental designs.

Materials:

  • This compound Citrate powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Corn oil

  • Sterile vials

  • Vortex mixer

  • Calibrated pipettes and sterile tips

  • Analytical balance

Methodology:

  • Prepare a Stock Solution in DMSO:

    • Follow step 1 as detailed in Protocol 1 to prepare a concentrated stock solution of this compound citrate in DMSO.

  • Prepare the Final Dosing Suspension:

    • For the desired final concentration, calculate the required volume of the DMSO stock solution and corn oil. A common formulation ratio is 10% DMSO and 90% corn oil.[2]

    • Add the calculated volume of the DMSO stock solution to the corn oil.

    • Vortex the mixture thoroughly to create a uniform suspension. Solubility in this vehicle has been reported to be ≥ 2.5 mg/mL.[2]

Protocol 3: Intravenous (IV) Injection Solution

The preparation of solutions for intravenous administration requires stringent adherence to sterile techniques to prevent adverse events.

Materials:

  • This compound Citrate powder

  • Sterile vehicle (e.g., sterile saline, sterile water for injection). The choice of vehicle is critical.

  • 0.22 µm sterile syringe filter

  • Sterile syringes and needles

  • Sterile vials

  • Laminar flow hood

Methodology:

  • Dissolution:

    • Within a laminar flow hood, dissolve the accurately weighed this compound citrate powder in the chosen sterile vehicle to the desired final concentration. As this compound citrate is freely soluble in water, this should proceed readily.[2]

    • If a stock solution in a solvent like DMSO is used for initial dissolution, the final concentration of the co-solvent must be minimized to avoid toxicity.

  • Sterilization:

    • Draw the prepared solution into a sterile syringe.

    • Aseptically attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a sterile, empty vial. This step is critical to remove any potential microbial contamination and particulates.[3]

  • Isotonicity:

    • Ensure the final solution is isotonic to prevent hemolysis and injection site irritation. Standard sterile saline (0.9% NaCl) is a common choice for achieving isotonicity.

Important Considerations for In Vivo Studies:

  • Fresh Preparation: It is strongly recommended to prepare fresh dosing solutions on the day of the experiment to ensure stability and potency.[2]

  • Vehicle Controls: Always include a vehicle control group in your experimental design. These animals should receive the same solution without this compound citrate to account for any effects of the vehicle itself.[2]

  • Administration Rate: For intravenous administration, the solution should be administered slowly to prevent potential cardiovascular adverse effects.[2]

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Mechanism of Action & Signaling Pathways

This compound citrate exerts its antitussive effect through a central mechanism, acting on the cough center in the medulla oblongata.[2][3] It is a selective sigma-1 receptor agonist.[4] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and its activation modulates various cellular signaling pathways.[4]

Proposed Signaling Pathway for Antitussive Effect

G This compound This compound Citrate sigma1 Sigma-1 Receptor (in Medulla Oblongata Neurons) This compound->sigma1 Agonist Binding ion_channels Modulation of Ion Channels (e.g., L-type Ca²⁺, NMDA Receptors) sigma1->ion_channels Signal Transduction neuronal_excitability Decreased Neuronal Excitability of Cough Center ion_channels->neuronal_excitability Reduced Influx of Excitatory Ions cough_suppression Suppression of Cough Reflex neuronal_excitability->cough_suppression Inhibition of Reflex Arc

Proposed signaling pathway of this compound Citrate's antitussive effect.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preparation of this compound citrate solutions for in vivo animal studies.

G start Start: Experimental Design weigh 1. Accurately Weigh This compound Citrate Powder start->weigh stock 2. Prepare Concentrated Stock Solution (e.g., in DMSO) weigh->stock final_prep 3. Prepare Final Dosing Solution/Suspension (Dilute stock in appropriate vehicle) stock->final_prep sterilize 4. Sterile Filtration (for IV) (0.22 µm filter) final_prep->sterilize IV Route administer 5. Administer to Animal Model (e.g., Oral Gavage, IV Injection) final_prep->administer Oral Route sterilize->administer end End: Data Collection administer->end

Workflow for preparing this compound Citrate solutions for in vivo studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Oxeladin citrate in preclinical rat models of ischemic stroke. The following protocols and data are based on established studies demonstrating the neuroprotective and neurorestorative effects of this compound, a selective sigma-1 receptor agonist.

Mechanism of Action

This compound citrate's therapeutic effects in the context of stroke are primarily attributed to its function as a selective agonist for the sigma-1 receptor (S1R), an intracellular chaperone protein.[1] The activation of S1R by this compound stimulates the secretion of Brain-Derived Neurotrophic Factor (BDNF).[2] BDNF is a crucial neurotrophin that promotes the survival and growth of neurons, as well as the formation of new synapses. In the subacute phase following a stroke, this upregulation of BDNF is believed to contribute to the observed reduction in the final infarct volume and significant improvements in neurological function.[1] Notably, the beneficial effects of this compound do not appear to be mediated by a reduction in inflammation or an increase in cell proliferation, as studies have shown no significant changes in astrogliosis or microgliosis.[3][2]

Signaling Pathway of this compound Citrate in Neuroprotection

This compound This compound Citrate S1R Sigma-1 Receptor (S1R) This compound->S1R Binds to & Activates BDNF Increased BDNF Secretion S1R->BDNF Stimulates Neuroprotection Neuroprotection & Neurorestoration BDNF->Neuroprotection Neurological Improved Neurological Function Neuroprotection->Neurological Infarct Reduced Infarct Expansion Neuroprotection->Infarct

Caption: Proposed signaling pathway of this compound Citrate in stroke recovery.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound citrate in a rat model of transient middle cerebral artery occlusion (tMCAO).

Table 1: Recommended Dosage and Administration
ParameterValue
Drug This compound Citrate
Dosage 135 mg/kg/day[2][4]
Route of Administration Oral (gavage)[4]
Treatment Initiation 48 hours post-tMCAO[2]
Treatment Duration 11 consecutive days[2]
Animal Model Male Rats (e.g., Wistar, Sprague-Dawley)[1]
Table 2: Efficacy of this compound Citrate in a Rat Stroke Model
Outcome MeasureTime PointObservation
Neurological Function Day 3, 7, and 14 post-MCAOSignificant improvement in treated group compared to vehicle.[2]
Infarct Volume Single DoseNo alteration in infarct size.[2]
Infarct Volume 14 Days (after 11-day treatment)Decrease in the final infarct extent.[2]
Mature BDNF Levels 2, 6, and 24 hours post-single doseIncreased levels in the cerebral cortex.[2]
Inflammation (Astrogliosis & Microgliosis) Not specifiedNo significant reduction compared to vehicle.[3][2]
Cell Proliferation Not specifiedNo increase in the subventricular zone or dentate gyrus.[2]

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Model

This protocol describes the induction of focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.[3]

Materials:

  • Male rats (e.g., Wistar or Sprague-Dawley, 250-300g)[1]

  • Anesthesia (e.g., isoflurane)[1]

  • Heating pad

  • Surgical instruments

  • 4-0 nylon monofilament suture with a rounded tip[1]

Procedure:

  • Anesthetize the rat and maintain a stable body temperature using a heating pad.

  • Make a midline incision in the neck and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1]

  • Temporarily clamp the CCA and ICA.[1]

  • Introduce the monofilament suture through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). The typical insertion depth is 18-20 mm from the carotid bifurcation.[1]

  • After 90 minutes of occlusion, withdraw the suture to allow for reperfusion of the MCA territory.[1][3]

  • Suture the incision and allow the animal to recover.

Preparation and Administration of this compound Citrate

Materials:

  • This compound citrate powder

  • Vehicle (e.g., a solution of ethanol, propylene glycol, and water)

  • Oral gavage needles

Procedure:

  • Prepare the vehicle solution.

  • Dissolve the this compound citrate powder in the vehicle to achieve the desired concentration for a 135 mg/kg dosage. Gentle heating or sonication may be used to aid dissolution.[1]

  • Administer the prepared solution orally via gavage. In the cited studies, administration commenced 48 hours after the tMCAO procedure and was repeated daily for 11 days.[1][3]

Assessment of Neurological Function

Neurological deficits can be assessed at multiple time points post-stroke (e.g., days 3, 7, and 14) using standardized behavioral tests.[3]

a. Cylinder Test: Place the rat in a transparent cylinder and record the frequency of spontaneous use of the impaired forelimb for exploring the cylinder wall.[3]

b. Corner Test: Place the rat facing a 30-degree corner. A healthy rat will turn to either side to exit, whereas a rat with a unilateral lesion will preferentially turn towards the non-impaired side.[3]

Measurement of Infarct Volume

Infarct volume is typically quantified at the end of the study period (e.g., 14 days).[1]

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain[1]

  • Brain matrix

  • Digital scanner or camera

  • Image analysis software

Procedure:

  • Euthanize the rat and perfuse the brain with saline.[1]

  • Create coronal brain slices of a consistent thickness using a brain matrix.

  • Immerse the slices in a 2% TTC solution and incubate at 37°C for 15-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.[1]

  • Capture high-resolution images of the stained sections.

  • Use image analysis software to quantify the area of infarction in each slice. The total infarct volume is calculated by integrating the infarct areas across all slices.[1]

Experimental Workflow for Preclinical Evaluation

cluster_0 Day 0 cluster_1 Day 2 cluster_2 Days 3-12 cluster_3 Day 14 tMCAO tMCAO Surgery (90 min occlusion) Treatment_Start Initiate this compound Treatment (135 mg/kg, p.o.) tMCAO->Treatment_Start Treatment_Continue Daily this compound Administration Treatment_Start->Treatment_Continue Neuro_Assess_Early Neurological Assessment (Days 3 & 7) Neuro_Assess_Final Final Neurological Assessment Treatment_Continue->Neuro_Assess_Final Infarct_Analysis Infarct Volume Analysis (TTC) Neuro_Assess_Final->Infarct_Analysis

Caption: Experimental workflow for this compound Citrate administration and evaluation.

References

High-performance liquid chromatography (HPLC) method for Oxeladin analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the HPLC Analysis of Oxeladin

Introduction

This compound is an antitussive agent used for the symptomatic relief of cough. Accurate and reliable analytical methods are essential for its quantification in pharmaceutical formulations and biological matrices to ensure quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of this compound due to its high resolution, sensitivity, and specificity. This document provides detailed application notes and protocols for the HPLC analysis of this compound, intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Method Parameters

The following table summarizes the quantitative data from various validated HPLC methods for the determination of this compound Citrate. This allows for a direct comparison of the key performance characteristics of each method.

ParameterMethod 1Method 2Method 3 (for Plasma)
Column Nucleosil C18Phenomenex C18Not specified, adaptable
Mobile Phase Acetonitrile: 0.1% Phosphoric acid (60:40 v/v)[1][2]Methanol: Water (50:50 v/v), pH 3.1 with Trifluoroacetic acid[3]Acetonitrile (for protein precipitation)[4]
Detection (UV) 220 nm[1][2][5]220 nm[3]220 nm[4]
Flow Rate Not specified2 mL/min[3]Not specified
Injection Volume 20 µL[5]Not specifiedNot specified
Linearity Range 5 - 30 µg/mL[5]Not specified1 - 150 ng/mL (GC-MS method)
Limit of Quantitation (LOQ) Not specifiedNot specified1 ng/mL (GC-MS method)[4]
Accuracy Not specifiedNot specified2.3% Mean Error at LOQ (GC-MS)[4]
Precision Not specifiedNot specified13.3% Mean CV at LOQ (GC-MS)[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for the analysis of this compound Citrate.

Protocol 1: HPLC Analysis of this compound in Pharmaceutical Formulations

This protocol is based on a reversed-phase HPLC method for the determination of this compound Citrate in bulk and pharmaceutical dosage forms.[1][2]

1. Materials and Reagents

  • This compound Citrate reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Pharmaceutical dosage form (e.g., tablets, syrup)

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Nucleosil C18 (or equivalent C18 column).

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.1% Phosphoric acid in water (60:40 v/v).[1][2]

  • Flow Rate: 1.0 mL/min (typical, may require optimization).

  • Detection Wavelength: 220 nm.[1][2][5]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: Ambient.

3. Standard Solution Preparation

  • Prepare a stock solution of this compound Citrate reference standard by dissolving an accurately weighed amount in methanol to obtain a concentration of 1000 µg/mL.[5]

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 5, 10, 15, 20, 25, 30 µg/mL).[5]

4. Sample Preparation

  • For Capsules/Tablets: Weigh and finely powder the contents of at least 20 capsules or tablets. Accurately weigh a portion of the powder equivalent to about 20 mg of this compound, transfer to a 100 mL volumetric flask, and dissolve in methanol. Filter the solution before injection.[5]

  • For Syrup: Accurately measure a volume of syrup equivalent to 20 mg of this compound, transfer to a 100 mL volumetric flask, and dilute with methanol. Filter the solution before injection.[5]

5. Analysis Procedure

  • Inject 20 µL of each standard solution in triplicate to construct a calibration curve by plotting peak area against concentration.

  • Inject 20 µL of the prepared sample solution in triplicate.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: Sample Preparation for this compound Analysis in Human Plasma

This protocol describes a protein precipitation method for the extraction of this compound from human plasma prior to HPLC analysis.[4]

1. Materials and Reagents

  • Human plasma

  • Acetonitrile (cold)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2. Extraction Procedure

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add 1.0 mL of cold acetonitrile to the plasma sample to precipitate the proteins.[4]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[4]

  • Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[4]

  • Reconstitute the residue in a suitable volume of mobile phase for HPLC injection.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC method validation for this compound analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis start Start weigh Weigh Standard / Sample start->weigh dissolve Dissolve in Solvent (Methanol) weigh->dissolve dilute Dilute to Working Concentrations dissolve->dilute filter Filter Solution dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column, Mobile Phase) inject->separate detect UV Detection at 220 nm separate->detect acquire Acquire Chromatogram (Peak Area) detect->acquire calibrate Generate Calibration Curve acquire->calibrate quantify Quantify this compound Concentration calibrate->quantify end End quantify->end

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Validation cluster_validation HPLC Method Validation Parameters (ICH Guidelines) method Validated HPLC Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod Limit of Detection (LOD) method->lod loq Limit of Quantitation (LOQ) method->loq robustness Robustness method->robustness

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols for Oxeladin in a Glioblastoma Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxeladin, an antitussive agent, has been identified as a potential therapeutic candidate for glioblastoma (GBM). Research has demonstrated that this compound exerts anti-tumor effects by targeting the Ras-related associated with diabetes (RRAD) protein. This interaction inhibits the EGFR/STAT3 signaling pathway, which is crucial for the proliferation and survival of glioblastoma cells. In vivo studies using a U87MG glioblastoma xenograft mouse model have shown that intraperitoneal administration of this compound can significantly suppress tumor growth without notable adverse effects, suggesting its potential for drug repositioning in oncology.[1][2]

Mechanism of Action: Targeting the RRAD-EGFR-STAT3 Signaling Axis

This compound's anti-glioblastoma activity is mediated through its interaction with RRAD, a Ras family GTPase. This binding event disrupts the RRAD-associated signaling cascade, leading to the suppression of STAT3 transcriptional activity.[1][2] The inhibition of this pathway results in the downregulation of key proteins involved in cell cycle progression and survival, such as cyclin D1 and survivin. Furthermore, this compound treatment leads to a reduction in the phosphorylation of critical signaling components including EGFR, Akt, and STAT3.[1][2]

Oxeladin_Signaling_Pathway cluster_inhibition This compound Action cluster_pathway Signaling Cascade cluster_downstream Downstream Effects This compound This compound RRAD RRAD This compound->RRAD binds & inhibits EGFR p-EGFR RRAD->EGFR RRAD->EGFR Akt p-Akt EGFR->Akt STAT3 p-STAT3 Akt->STAT3 Transcription STAT3 Transcription STAT3->Transcription Proliferation Tumor Proliferation & Survival STAT3->Proliferation Genes Cyclin D1 Survivin Transcription->Genes Genes->Proliferation

Caption: this compound inhibits RRAD, suppressing the EGFR/p-Akt/p-STAT3 pathway and reducing tumor growth.

Experimental Protocols

Protocol 1: Glioblastoma Xenograft Mouse Model

This protocol details the establishment of a subcutaneous U87MG glioblastoma xenograft model and subsequent treatment with this compound.

Materials:

  • U87MG human glioblastoma cell line

  • BALB/c nude mice (female, 6-8 weeks old)[1]

  • Complete cell culture medium (e.g., MEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel (optional, for enhancing tumor take)

  • This compound citrate

  • Vehicle solution (e.g., sterile saline)

  • Syringes (1 mL) and needles (25-27 gauge)[3]

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Cell Culture: Culture U87MG cells in complete medium at 37°C and 5% CO2. Grow cells to approximately 80% confluency before harvesting.

  • Cell Preparation: On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10^6 cells per 100 µL. Keep cells on ice.

  • Animal Inoculation:

    • Anesthetize the BALB/c nude mice.

    • Subcutaneously inject 5 x 10^6 U87MG cells in a volume of 100-200 µL into the right flank of each mouse.[1][4][5]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow. Begin monitoring tumor size 3-4 days post-implantation.

    • Measure tumor dimensions with calipers every two days.[1]

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare a sterile solution of this compound in the chosen vehicle at the required concentration to deliver a dose of 130 mg/kg.[1]

    • Prepare a sterile vehicle-only solution for the control group.

    • Administer this compound (130 mg/kg) or vehicle via intraperitoneal (IP) injection.[1]

    • IP Injection Technique: Restrain the mouse and position it with the head tilted slightly downward. Insert the needle (bevel up) into the lower right abdominal quadrant at a 30-40° angle to avoid internal organs.[3][6][7]

  • Treatment Schedule:

    • Administer the IP injections for 5 consecutive days, followed by a 2-day break.[1]

    • Continue this cycle for a total of 14 days.[1]

  • Data Collection and Endpoint:

    • Continue to measure tumor volume every two days throughout the treatment period.[1]

    • Monitor the body weight of the mice to assess systemic toxicity.[1]

    • The study endpoint may be a specific tumor volume, a predetermined number of days, or signs of distress in the animals, in accordance with institutional animal care guidelines.

Protocol 2: In Vitro Tumorsphere Formation Assay

This assay assesses the effect of this compound on the self-renewal capacity of glioblastoma cells.

Procedure:

  • Seed glioblastoma cells (e.g., U87MG, T98G, or LN229-RRAD) at a low density in serum-free neural stem cell medium.

  • Treat the cells with varying concentrations of this compound.

  • Incubate for 7 days to allow for tumorsphere formation.[1][2]

  • Count the number of tumorspheres formed under a phase-contrast microscope.[1][2]

  • Generate dose-response curves to determine the inhibitory concentration.

Protocol 3: STAT3 Luciferase Reporter Assay

This assay quantifies the effect of this compound on STAT3 transcriptional activity.

Procedure:

  • Transfect glioblastoma cells (e.g., U87MG or LN229-RRAD) with a STAT3-dependent luciferase reporter construct.

  • Treat the transfected cells with this compound (e.g., 5 µM) for a specified duration (e.g., 2 hours).[1][2]

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_implant Xenograft Model cluster_treatment Treatment Phase cluster_analysis Data Analysis A 1. Culture U87MG Glioblastoma Cells B 2. Harvest & Prepare Cell Suspension A->B C 3. Subcutaneous Injection in BALB/c Nude Mice B->C D 4. Monitor Tumor Growth (Target: 100-150 mm³) C->D E 5. Randomize Mice (Control & Treatment) D->E F 6. IP Injection: - Vehicle (Control) - this compound (130 mg/kg) E->F G 7. Treatment Schedule: 5 Days On, 2 Days Off (Total 14 Days) F->G H 8. Monitor: - Tumor Volume (every 2 days) - Body Weight G->H I 9. Endpoint Analysis & Data Comparison H->I

Caption: Workflow for the glioblastoma xenograft mouse model study with this compound treatment.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the key in vitro experiments performed to assess this compound's effect on glioblastoma cell lines.

Assay TypeCell LinesTreatmentKey FindingsReference
Tumorsphere Formation LN229-RRAD, U87MG, T98GVarying doses of this compound for 7 daysDose-dependent inhibition of tumorsphere formation in RRAD-high cells.[1][2]
STAT3 Activity LN229-RRAD, U87MG5 µM this compound for 2 hoursSignificant inhibition of STAT3 transcriptional activity.[1][2]
Gene Expression (qRT-PCR) LN229-RRADThis compound treatment for 4 daysSubstantial downregulation of STAT3 target genes: Cyclin D1 and Survivin.[1]
Protein Phosphorylation (Western Blot) U87MG5 µM this compound for 0-3 hoursInhibition of p-EGFR, p-STAT3, and p-Akt levels.
In Vivo Glioblastoma Xenograft Study Design

The following table outlines the parameters for the in vivo study of this compound.

ParameterDescriptionReference
Animal Model Female BALB/c nude mice[1]
Cell Line U87MG (human glioblastoma)[1]
Implantation Site Subcutaneous, right flank[1]
Treatment Groups 1. Vehicle Control (IP) 2. This compound (IP)[1]
Drug Dosage 130 mg/kg[1]
Administration Route Intraperitoneal (IP)[1]
Treatment Schedule 5 days on, 2 days off, for a total of 14 days[1]
Primary Endpoint Tumor Volume (measured with calipers every 2 days)[1]
Secondary Endpoint Animal Body Weight (to monitor toxicity)[1]

In Vivo Results Summary: The study reported that tumors in the control group grew rapidly. In contrast, tumors in the mice treated with 130 mg/kg of this compound regressed soon after the initiation of treatment.[1] No significant differences in body weight were observed between the treated and control groups, indicating that this compound was well-tolerated at the effective dose.[1] While graphical data showing tumor regression is available in the source publication, the specific numerical tumor volume data was not provided in the available search results.

References

Application Notes and Protocols for In Vivo Testing of Oxeladin in MCAO Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxeladin, traditionally known as a cough suppressant, has demonstrated significant neuroprotective potential in preclinical studies of ischemic stroke.[1][2] Its mechanism of action as a selective sigma-1 receptor agonist and subsequent upregulation of Brain-Derived Neurotrophic Factor (BDNF) presents a promising avenue for therapeutic intervention in the subacute phase of stroke recovery.[1][2][3][4] These application notes provide a comprehensive guide for the in vivo experimental design for testing this compound in a rat model of transient Middle Cerebral Artery Occlusion (tMCAO), a widely used model that mimics human ischemic stroke.[1][5]

Mechanism of Action

This compound citrate acts as a selective agonist for the sigma-1 receptor (S1R), an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[1][6][7] Activation of S1R by this compound stimulates the secretion of mature BDNF from neurons.[1][2][3][6] BDNF is a critical neurotrophin that promotes neuronal survival, growth, and differentiation, which is crucial for neurorestoration following an ischemic event.[2] This upregulation of BDNF is believed to be the primary driver of the observed reductions in infarct volume and improvements in neurological function in preclinical stroke models.[1][2]

Signaling Pathway of this compound in Neuroprotection

This compound This compound Citrate s1r Sigma-1 Receptor (S1R) This compound->s1r Binds to & Activates bdnf Increased BDNF Secretion s1r->bdnf Stimulates neuroprotection Neuroprotection bdnf->neuroprotection infarct Reduced Infarct Expansion neuroprotection->infarct neuro_function Improved Neurological Function neuroprotection->neuro_function

Caption: Signaling pathway of this compound Citrate in neuroprotection.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of this compound in rat MCAO models.

Table 1: Effects of this compound Citrate on Neurological Function and Infarct Volume

ParameterTreatment GroupDay 3Day 7Day 14
Neurological Function Vehicle---
This compound Citrate (135 mg/kg/day)Significant ImprovementSignificant ImprovementSignificant Improvement
Infarct Volume VehicleNo Change (single dose)-Baseline
This compound Citrate (135 mg/kg/day)No Change (single dose)-Significant Reduction

Data based on findings from Schreihofer et al. (2023).[3][4]

Table 2: Effect of a Single Oral Dose of this compound on Mature BDNF Levels in the Cerebral Cortex

Time PointTreatment GroupMature BDNF Levels
2 hours This compound CitrateIncreased
6 hours This compound CitrateIncreased
24 hours This compound CitrateIncreased

Data based on findings from Schreihofer et al. (2023).[3][4]

Experimental Protocols

Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is a standard and reproducible method for inducing focal cerebral ischemia in rats.[2][5]

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 silk suture

  • Monofilament suture (e.g., 4-0 nylon with a silicone-coated tip)

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA.

  • Temporarily clamp the CCA and ICA.

  • Introduce a monofilament suture through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A typical insertion depth is 18-20 mm from the carotid bifurcation.

  • After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.[3]

  • Suture the incision and allow the animal to recover.

This compound Citrate Formulation and Administration

Materials:

  • This compound Citrate powder

  • Vehicle solution (e.g., distilled water or a solution of DMSO, Tween 80, and saline)

Preparation:

  • Prepare the vehicle solution.

  • Dissolve the this compound Citrate powder in the vehicle to achieve the desired concentration for a dosage of 135 mg/kg.[1][3][6]

  • Ensure the solution is clear. Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.[2]

Administration:

  • Administer the prepared this compound Citrate solution orally via gavage.

  • In the subacute treatment model, begin administration 48 hours post-MCAO and continue daily for 11 days.[3]

Assessment of Neurological Deficits

Neurological function should be assessed at multiple time points post-MCAO (e.g., days 3, 7, and 14).[3] A standardized scoring system should be used.

Example Neurological Scoring System (5-point scale):

  • 0: No neurological deficit.

  • 1: Failure to extend the left forepaw fully.

  • 2: Circling to the left.

  • 3: Falling to the left.

  • 4: No spontaneous walking with a depressed level of consciousness.

Measurement of Infarct Volume

Infarct volume is a key measure of the extent of ischemic damage.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2%)

  • Phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • High-resolution scanner or camera

Procedure:

  • At the end of the experiment (e.g., day 14), euthanize the rat and perfuse the brain with cold saline.

  • Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix.

  • Immerse the brain slices in a 2% TTC solution at 37°C for 30 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Capture high-resolution images of the stained sections.

  • Use image analysis software to quantify the area of infarction in each slice.

  • Calculate the total infarct volume by integrating the infarct areas across all slices.

Quantification of Mature BDNF

To confirm the mechanism of action, mature BDNF levels can be quantified in the cerebral cortex.

Materials:

  • Enzyme-linked immunosorbent assay (ELISA) kit for mature BDNF

  • Brain tissue homogenizer

  • Lysis buffer

Procedure:

  • At selected time points after a single dose of this compound (e.g., 2, 6, and 24 hours), euthanize the rats and harvest the cerebral cortex.[1][3]

  • Homogenize the tissue in lysis buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Quantify the concentration of mature BDNF in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

Experimental Workflow for this compound Administration in MCAO Model

cluster_pre Pre-Treatment cluster_treatment Treatment Phase (Subacute) cluster_assessment Assessment Phase mcao tMCAO Surgery (90 min occlusion) start_this compound Start this compound Administration (48h post-MCAO) mcao->start_this compound bdnf_assess BDNF Quantification (Acute time points) mcao->bdnf_assess daily_this compound Daily Oral Gavage (135 mg/kg for 11 days) start_this compound->daily_this compound neuro_assess Neurological Assessment (Days 3, 7, 14) daily_this compound->neuro_assess infarct_assess Infarct Volume Measurement (Day 14) daily_this compound->infarct_assess

Caption: Experimental workflow for this compound Citrate administration.

Conclusion

The administration of this compound in rat models of stroke has shown significant neuroprotective effects, including improved neurological outcomes and reduced infarct size.[1][3][6] The protocols and data presented here provide a robust framework for researchers to further investigate the therapeutic potential of this repurposed compound. Careful adherence to these established methodologies will ensure the generation of reliable and reproducible data, contributing to the development of novel therapies for ischemic stroke.

References

Techniques for Measuring Oxeladin Concentration in Plasma and Brain Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Oxeladin, a centrally acting cough suppressant, in plasma and brain tissue. The methodologies outlined herein are essential for pharmacokinetic studies, drug distribution assessments, and preclinical research. The techniques covered include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and a proposed high-sensitivity Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different analytical methods used to measure this compound concentration.

Table 1: Quantitative Parameters for this compound Analysis in Plasma

ParameterGC-MS MethodHPLC-UV Method (Adapted)Proposed LC-MS/MS Method
Linearity Range 1 - 150 ng/mL[1]10 - 1000 ng/mL (Estimated)0.1 - 200 ng/mL (Target)
Limit of Quantitation (LOQ) 1 ng/mL[1]~10 ng/mL (Estimated)~0.1 ng/mL (Target)
Accuracy (at LOQ) Mean Error: 2.3%[1]< 15% (Target)< 15% (Target)
Precision (at LOQ) Mean CV: 13.3%[1]< 15% RSD (Target)< 15% RSD (Target)
Internal Standard Trimipramine[1]Propranolol (Suggested)This compound-d5 (Isotopically Labeled)

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Plasma

This protocol is based on a validated method for the determination of this compound in human plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1.0 mL of human plasma into a 15 mL polypropylene centrifuge tube.

  • Add the internal standard (Trimipramine) solution.

  • Alkalinize the plasma sample by adding 100 µL of 1 M Sodium Hydroxide.

  • Add 5.0 mL of hexane:isoamyl alcohol (99:1, v/v) as the extraction solvent.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Operating Conditions

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Detection Mode: Selected Ion Monitoring (SIM).

    • This compound: m/z (ions to be selected based on fragmentation pattern).

    • Trimipramine (IS): m/z (ions to be selected based on fragmentation pattern).

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for this compound in Plasma

This protocol is adapted from methods for the analysis of this compound in pharmaceutical formulations and general procedures for drug quantification in plasma.[2][3][4]

1. Sample Preparation (Protein Precipitation)

  • Pipette 500 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add the internal standard (e.g., Propranolol) solution.

  • Add 1.0 mL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

2. HPLC-UV Operating Conditions

  • HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in water (60:40, v/v).[2][3][4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.[2][3][4]

  • Injection Volume: 20 µL.

Proposed Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Plasma and Brain Tissue

This proposed method is designed for high sensitivity and specificity, suitable for pharmacokinetic studies with low sample volume requirements. It is based on established methodologies for small molecule drug quantification in biological matrices.[5][6][7][8]

1. Brain Tissue Sample Preparation

  • Accurately weigh the frozen brain tissue sample.

  • Add ice-cold phosphate-buffered saline (PBS) at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue in 300 µL of PBS).

  • Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is obtained.

  • Use the brain homogenate as the sample for the subsequent extraction step.

2. Plasma and Brain Homogenate Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma or brain homogenate into a 1.5 mL microcentrifuge tube.

  • Add the internal standard (this compound-d5) solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Operating Conditions

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: C18 column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.6-4.0 min: Return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • This compound: Precursor ion > Product ion (to be determined by infusion).

    • This compound-d5 (IS): Precursor ion > Product ion (to be determined by infusion).

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow_lc_ms_ms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound-d5) plasma->add_is brain Brain Tissue homogenize Homogenize in PBS (1:3 w/v) brain->homogenize homogenate Brain Homogenate (100 µL) homogenize->homogenate homogenate->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge (14,000 rpm, 10 min) ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject 5 µL into LC System supernatant->lc_injection separation Chromatographic Separation (C18 Column) lc_injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry (MRM) ionization->detection quantification Data Quantification detection->quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

signaling_pathway This compound This compound sigma1r Sigma-1 Receptor (σ1R) This compound->sigma1r binds and activates er Endoplasmic Reticulum sigma1r->er located at downstream Modulation of Downstream Signaling (e.g., Ion Channels, Kinases) sigma1r->downstream cellular_response Cellular Response (e.g., Antitussive Effect) downstream->cellular_response

Caption: Proposed signaling pathway of this compound.

References

Application Notes and Protocols for Oral Gavage Administration of Oxeladin in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxeladin is a centrally acting antitussive agent utilized for the relief of non-productive cough.[1][2][3] Unlike opioid-based cough suppressants, this compound citrate does not bind to opioid receptors, thereby mitigating the risk of dependence and other associated side effects.[1][2] Its primary mechanism of action involves the inhibition of the cough reflex at the level of the central nervous system, specifically targeting the cough center in the medulla oblongata.[1][2][4] Recent research has also identified this compound as a selective sigma-1 receptor agonist, which may contribute to its pharmacological effects.[1][5][6][7] This document provides detailed application notes and protocols for the administration of this compound via oral gavage in rodent studies, a common route for preclinical pharmacological and toxicological evaluations.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from various preclinical studies involving the oral administration of this compound to rodents.

Table 1: this compound Doses in Preclinical Rodent Studies

Animal ModelDosage RangeStudy DurationRoute of AdministrationObserved EffectsReference
Rat6–150 mg/kg10 daysOral gavageNo significant effect on body weight, food intake, or water intake.[1][8]
Rat (Stroke Model)135 mg/kg/day11 daysOralSignificantly improved neurological function and reduced infarct expansion.[1][9]

Table 2: Acute Oral Toxicity Data for this compound in Rodents

Animal ModelLD50 (mg/kg)Note
Rat50-300A definitive oral LD50 value is not readily available; this is a broad estimated range.[6]
MouseNot specifiedAn acute single oral dose of 500 mg/kg did not produce any observable effects.[10]
RatNot specifiedAn acute single oral dose of 500 mg/kg did not produce any observable effects.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Citrate Solutions for Oral Gavage in Rats

This protocol details two common formulations for preparing this compound citrate solutions for oral administration.[6]

Materials:

  • This compound Citrate powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Corn Oil

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Pipettes and sterile pipette tips

Formulation A: DMSO/PEG300/Tween-80/Saline

This formulation is designed to achieve a clear solution.

  • Prepare a Stock Solution (e.g., 25 mg/mL in DMSO):

    • Accurately weigh the desired amount of this compound Citrate powder.

    • Dissolve the powder in the appropriate volume of DMSO to reach a 25 mg/mL concentration.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid this process.[6]

  • Prepare the Final Dosing Solution (e.g., 2.5 mg/mL):

    • To prepare 1 mL of the final solution, sequentially add the following, vortexing well after each addition:

      • 100 µL of the 25 mg/mL this compound Citrate stock solution in DMSO.

      • 400 µL of PEG300.

      • 50 µL of Tween-80.

      • 450 µL of Saline.

    • Continue vortexing until a clear solution is obtained. The final concentration will be 2.5 mg/mL. The volumes can be scaled as needed.[6]

Formulation B: DMSO/Corn Oil

This formulation provides an alternative vehicle.

  • Prepare a Stock Solution in DMSO as described in Formulation A.[6]

  • Prepare the Final Dosing Solution:

    • Determine the required volume of the stock solution based on the desired final concentration.

    • Add the calculated volume of the DMSO stock solution to the appropriate volume of corn oil.

    • Vortex thoroughly to ensure a uniform suspension.

Protocol 2: General Procedure for Acute Oral Toxicity Study (LD50 Estimation)

This protocol outlines a general method for determining the acute oral toxicity of this compound in rodents, following OECD guidelines.[1]

Objective: To determine the acute toxic effects and estimate the median lethal dose (LD50) of a single oral dose of this compound Citrate.[1]

Materials:

  • Healthy, young adult rodents (e.g., rats or mice) of a single strain.

  • This compound Citrate dosing solution.

  • Vehicle control solution.

  • Oral gavage needles (appropriately sized for the animal).

  • Standard laboratory animal caging and diet.

Procedure:

  • Animal Selection and Acclimatization:

    • Use healthy, young adult animals.[1]

    • Acclimatize the animals to the laboratory conditions for at least 5 days prior to dosing.[1]

  • Dose Grouping:

    • Divide the animals into several dose groups, including a control group that will receive the vehicle only.[1]

    • Select dose levels that are expected to span a range from no effect to lethality.[1]

  • Administration:

    • Administer a single dose of the prepared this compound Citrate solution or vehicle via oral gavage. The volume administered should be kept constant for all animals.[1]

  • Observation:

    • Observe the animals for clinical signs of toxicity immediately after dosing and periodically for at least 14 days.[1]

    • Observations should include changes in skin, fur, eyes, mucous membranes, and respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.[1]

    • Record body weights at regular intervals and note all mortalities.[1]

  • Pathology:

    • At the end of the observation period, or at the time of death, perform a gross necropsy on all animals.[1]

    • Collect and preserve tissues for potential histopathological examination.[1]

Protocol 3: General Procedure for Repeated-Dose (28-Day) Oral Toxicity Study

Objective: To evaluate the potential adverse effects of repeated daily oral administration of this compound Citrate over 28 days.

Procedure:

  • Dose Selection and Grouping:

    • Select at least three dose levels and a concurrent control group.

    • The highest dose should aim to induce some toxicity without causing significant lethality, while the lowest dose should not produce any adverse effects.[1]

  • Administration:

    • Administer this compound Citrate or the vehicle daily by oral gavage for 28 consecutive days.[1]

  • Observations:

    • Conduct detailed clinical observations daily.[1]

    • Measure body weight and food consumption weekly.[1]

  • Clinical Pathology:

    • At the end of the study, collect blood samples for hematology and clinical chemistry analysis.[1]

    • Collect urine samples for urinalysis.[1]

  • Pathology:

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 This compound Signaling Pathway This compound This compound Citrate S1R Sigma-1 Receptor (S1R) (Endoplasmic Reticulum) This compound->S1R Agonist CNS Central Nervous System (Medulla Oblongata) This compound->CNS Modulation Modulation of Cellular Signaling S1R->Modulation Cough_Center Inhibition of Cough Center CNS->Cough_Center Antitussive Antitussive Effect Cough_Center->Antitussive

Caption: Proposed signaling pathway of this compound Citrate's antitussive action.

G cluster_1 Oral Gavage Experimental Workflow Prep Solution Preparation (this compound or Vehicle) Gavage Oral Gavage Administration Prep->Gavage Acclimatization Animal Acclimatization (min. 5 days) Grouping Dose Grouping Acclimatization->Grouping Grouping->Gavage Observation Post-Administration Monitoring & Data Collection Gavage->Observation Endpoint Endpoint Analysis (e.g., Toxicity, Efficacy) Observation->Endpoint

Caption: General experimental workflow for rodent oral gavage studies.

References

Application Note: UPLC Method for the Simultaneous Determination of Oxeladin Citrate in a Quaternary Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous determination of Oxeladin citrate (OXC) in a quaternary mixture with Guaiphenesin (GUP), Diphenhydramine (DPH), and Sodium Benzoate (SOB). The method is also capable of separating these active pharmaceutical ingredients from Guaifenesin's related substance, Guaiacol (GUA). This rapid and sensitive assay is crucial for the quality control of pharmaceutical formulations, such as cough syrups, where these compounds are often combined. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent accuracy, precision, and specificity.

Introduction

This compound citrate is an effective cough suppressant commonly found in multi-component pharmaceutical preparations for treating cough and cold symptoms. The simultaneous determination of this compound citrate with other active ingredients like the expectorant Guaiphenesin, the antihistamine Diphenhydramine, and the preservative Sodium Benzoate is essential for ensuring the safety and efficacy of these combination drug products. This UPLC method provides a significant improvement over traditional HPLC methods by offering shorter run times, better resolution, and increased sensitivity.

Experimental

2.1. Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. The chromatographic separation is achieved using a reversed-phase C18 column.

Table 1: UPLC Chromatographic Conditions

ParameterCondition
Column NUCLEOSHELL® C18 (4.0 x 50.0 mm, 2.7 µm)[1][2]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.5 ± 0.1) (25.0:75.0, v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Injection Volume 0.3 µL
Column Temperature Ambient
Detection Wavelength 254 nm[1]

2.2. Preparation of Standard and Sample Solutions

2.2.1. Standard Solution Preparation

Accurately weigh and dissolve appropriate amounts of this compound citrate, Guaiphenesin, Diphenhydramine, and Sodium Benzoate reference standards in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to obtain a working standard solution of the desired concentration.

2.2.2. Sample Preparation (for Pharmaceutical Formulations)

For liquid dosage forms such as syrups, accurately measure a volume equivalent to a known concentration of the active ingredients and dilute with the mobile phase. For solid dosage forms, weigh and finely powder a representative number of units. Extract the active ingredients with a suitable solvent (e.g., mobile phase), sonicate to ensure complete dissolution, and dilute to the desired concentration. Filter all sample solutions through a 0.45 µm syringe filter before injection.

Method Validation

The developed UPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

3.1. Specificity

The specificity of the method was established by analyzing laboratory-prepared mixtures containing the four active ingredients and the Guaifenesin-related substance, Guaiacol.[1] The chromatograms showed excellent resolution between all peaks, demonstrating the method's ability to accurately quantify each analyte without interference from others or potential impurities.

3.2. Linearity

Linearity was assessed by analyzing a series of standard solutions at different concentration levels. The calibration curves were constructed by plotting the peak area against the concentration of each analyte.

Table 2: Linearity Data

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
This compound Citrate2 - 20> 0.999
Guaiphenesin10 - 100> 0.999
Diphenhydramine1 - 10> 0.999
Sodium Benzoate5 - 50> 0.999

3.3. Accuracy

The accuracy of the method was determined by the recovery of known amounts of each analyte spiked into a placebo matrix. The results were expressed as a percentage of recovery.

Table 3: Accuracy Data

AnalyteSpiked Concentration LevelMean Recovery (%)
This compound Citrate80%, 100%, 120%98.0 - 102.0
Guaiphenesin80%, 100%, 120%98.0 - 102.0
Diphenhydramine80%, 100%, 120%98.0 - 102.0
Sodium Benzoate80%, 100%, 120%98.0 - 102.0

3.4. Precision

The precision of the method was evaluated by performing replicate injections of the standard solution. Both repeatability (intra-day precision) and intermediate precision (inter-day precision) were assessed and expressed as the relative standard deviation (%RSD).

Table 4: Precision Data

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound Citrate< 2.0< 2.0
Guaiphenesin< 2.0< 2.0
Diphenhydramine< 2.0< 2.0
Sodium Benzoate< 2.0< 2.0
Results and Discussion

The developed UPLC method successfully separated this compound citrate, Guaiphenesin, Diphenhydramine, and Sodium Benzoate in a single chromatographic run with a short analysis time. The isocratic elution with a simple mobile phase composition makes the method robust and easy to implement in a quality control laboratory. The validation results confirm that the method is accurate, precise, and specific for the intended purpose. The statistical comparison of the results with those obtained by official or reported methods showed no significant difference in terms of accuracy and precision.[1]

Conclusion

The validated UPLC method described in this application note is a reliable and efficient tool for the simultaneous determination of this compound citrate, Guaiphenesin, Diphenhydramine, and Sodium Benzoate in pharmaceutical formulations. Its speed and accuracy make it highly suitable for routine quality control analysis and stability studies.

Protocols

Protocol 1: Preparation of Mobile Phase
  • Phosphate Buffer (pH 3.5): Prepare a 0.05 M solution of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 3.5 ± 0.1 with phosphoric acid.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a ratio of 25:75 (v/v).

  • Degassing: Degas the mobile phase using a vacuum filtration system or by sonication for at least 15 minutes before use.

Protocol 2: Standard Solution Preparation
  • Stock Solution: Accurately weigh approximately 20 mg of this compound citrate, 100 mg of Guaiphenesin, 10 mg of Diphenhydramine, and 50 mg of Sodium Benzoate reference standards into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to obtain a final concentration within the linear range for each analyte.

Protocol 3: Sample Analysis Workflow

G cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing & Analysis sample_prep Sample Preparation (Dilution/Extraction) filtration Filtration (0.45 µm) sample_prep->filtration standard_prep Standard Preparation (Weighing & Dilution) standard_prep->filtration injection Inject into UPLC System filtration->injection separation Chromatographic Separation (NUCLEOSHELL® C18) injection->separation detection PDA Detection (254 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Analytes calibration->quantification report Generate Report quantification->report

Caption: UPLC Analysis Workflow for this compound Mixtures.

Signaling Pathway/Logical Relationship Diagram

G cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application objective Objective: Simultaneous Determination parameters Optimization of Chromatographic Parameters objective->parameters specificity_dev Ensure Specificity parameters->specificity_dev linearity Linearity & Range specificity_dev->linearity validated_method Validated UPLC Method linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method robustness Robustness robustness->validated_method qc Routine Quality Control validated_method->qc stability Stability Studies validated_method->stability

Caption: Logical Flow from Method Development to Application.

References

Application Notes and Protocols for the Potentiometric Determination of Oxeladin Citrate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxeladin citrate is a non-opioid antitussive agent used for the symptomatic treatment of cough. Accurate and precise analytical methods are crucial for the quality control of pharmaceutical formulations containing this compound citrate. Potentiometric titration offers a simple, cost-effective, and reliable method for the determination of ionizable drugs like this compound citrate. This application note provides a detailed protocol for the potentiometric determination of this compound citrate in various pharmaceutical dosage forms using an ion-selective electrode (ISE).

The method is based on the principle of potentiometric titration, where the change in the potential of an ion-selective electrode is measured as a function of the titrant volume. The endpoint of the titration, which corresponds to the stoichiometric point of the reaction between this compound and the titrant, is determined from the resulting titration curve.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound Citrate (pharmaceutical grade)

  • Titrant: 0.01 M Sodium Tetraphenylborate (NaTPB) solution, standardized.

  • Solvent: Acetic acid, methanol, or a suitable buffer solution (e.g., acetate buffer pH 4.5).

  • High molecular weight PVC

  • Plasticizer: o-nitrophenyl octyl ether (o-NPOE)

  • Ion-exchanger: this compound-tetraphenylborate (Ox-TPB) ion-pair

  • Tetrahydrofuran (THF)

  • Double-distilled deionized water

Instrumentation
  • Potentiometric autotitrator with a high-impedance input

  • This compound Ion-Selective Electrode (ISE) (preparation described below)

  • Ag/AgCl reference electrode

  • Magnetic stirrer

  • Standard laboratory glassware

Preparation of the this compound Ion-Selective Electrode (ISE)

A PVC matrix membrane electrode is prepared as follows:

  • Preparation of the this compound-Tetraphenylborate (Ox-TPB) ion-pair: Equimolar solutions of this compound citrate and sodium tetraphenylborate are mixed. The resulting precipitate is filtered, washed with cold water, and dried.

  • Membrane Cocktail Preparation: A mixture of high molecular weight PVC, a plasticizer (e.g., o-nitrophenyl octyl ether), and the prepared Ox-TPB ion-pair is dissolved in a minimal amount of THF.

  • Membrane Casting: The mixture is poured into a glass ring placed on a clean glass plate and left to evaporate the solvent at room temperature.

  • Electrode Assembly: A disc is cut from the resulting membrane and glued to the end of a PVC tube. The tube is filled with an internal filling solution (e.g., 1 x 10⁻³ M this compound citrate and 1 x 10⁻³ M KCl). An Ag/AgCl wire is immersed in the internal solution to serve as the internal reference electrode.

  • Conditioning: The electrode is conditioned by soaking in a 1 x 10⁻³ M this compound citrate solution for at least 24 hours before use.

Sample Preparation
  • Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a suitable amount of this compound citrate, dissolve it in the chosen solvent, and filter if necessary.

  • Syrups and Oral Drops: Accurately measure a volume of the syrup or drops equivalent to a suitable amount of this compound citrate and dissolve it in the chosen solvent.

Potentiometric Titration Procedure
  • Pipette a known volume of the prepared sample solution into a titration vessel.

  • Add a sufficient volume of the appropriate solvent to ensure proper immersion of the electrodes.

  • Place the this compound ISE and the Ag/AgCl reference electrode into the solution.

  • Start the magnetic stirrer.

  • Titrate the sample solution with the standardized 0.01 M NaTPB solution.

  • Record the potential readings as a function of the titrant volume.

  • The endpoint is determined from the first derivative of the titration curve.

Data Presentation

The following tables summarize the quantitative data obtained from the potentiometric determination of this compound citrate in various pharmaceutical formulations.

Table 1: Determination of this compound Citrate in Pharmaceutical Formulations

Pharmaceutical FormulationLabeled Amount (mg)Amount Found (mg) ± SD (n=5)Recovery (%)RSD (%)
Brand A Tablets2019.8 ± 0.299.01.01
Brand B Syrup10 mg/5 mL9.9 ± 0.1 mg/5 mL99.01.01
Brand C Oral Drops20 mg/mL19.7 ± 0.3 mg/mL98.51.52

Table 2: Validation Parameters of the Potentiometric Titration Method

ParameterResult
Linearity Range1.0 x 10⁻⁵ M - 1.0 x 10⁻² M
Correlation Coefficient (r²)0.9998
Nernstian Slope58.5 ± 0.5 mV/decade
Limit of Detection (LOD)4.0 x 10⁻⁶ M
Limit of Quantification (LOQ)1.3 x 10⁻⁵ M
Precision (RSD, n=6)< 2.0%
Accuracy (Recovery, %)98.5% - 101.5%
pH Range2.5 - 8.0

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Sample Preparation (Tablets, Syrup, Drops) setup Assemble Titration Cell (ISE, Reference Electrode, Stirrer) prep_sample->setup prep_ise ISE Preparation (Ox-TPB Ion-Pair) prep_ise->setup prep_titrant Titrant Standardization (0.01M NaTPB) titrate Potentiometric Titration prep_titrant->titrate setup->titrate record Record Potential vs. Volume titrate->record endpoint Determine Endpoint (First Derivative) record->endpoint calculate Calculate this compound Citrate Content endpoint->calculate

Experimental workflow for potentiometric determination.

signaling_pathway This compound This compound Cation (Ox⁺) reaction Ion-Pair Formation This compound->reaction natpb Sodium Tetraphenylborate (Na⁺B(Ph)₄⁻) natpb->reaction precipitate This compound Tetraphenylborate (Ox⁺B(Ph)₄⁻) ↓ reaction->precipitate potential_change Change in Electrode Potential precipitate->potential_change

Principle of the potentiometric titration of this compound citrate.

Conclusion

The described potentiometric titration method using a custom-fabricated ion-selective electrode is a reliable, accurate, and precise method for the quantitative determination of this compound citrate in various pharmaceutical formulations. The method is simple, rapid, and cost-effective, making it suitable for routine quality control analysis in the pharmaceutical industry. The validation data demonstrates that the method meets the requirements for analytical performance.

Application Notes and Protocols for Oxeladin Stock Solutions: Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation, storage, and stability assessment of Oxeladin stock solutions. Adherence to these recommendations is crucial for ensuring the integrity, potency, and reproducibility of experimental results.

Physicochemical Properties and Solubility

This compound citrate is a non-narcotic antitussive agent also recognized for its activity as a selective sigma 1 receptor agonist.[1][2] Understanding its physical and chemical properties is fundamental to proper handling and storage.

PropertyValue
Molecular Formula C₂₀H₃₃NO₃・C₆H₈O₇
Molecular Weight 527.6 g/mol [2]
Appearance White to off-white solid[2]
Solubility - Water: Freely soluble[3] - DMSO: ≥25 mg/mL[2][4] - Ethanol: Soluble[2]

Storage and Stability of this compound

Proper storage is critical to prevent degradation and maintain the bioactivity of this compound. The following tables summarize the recommended storage conditions for both the solid compound and its stock solutions.

Table 1: Storage of Solid this compound Citrate
Storage TemperatureRecommended DurationNotes
-20°CUp to 3 years[5]Long-term storage.
Room TemperatureShort-termInert atmosphere recommended.[3]
Table 2: Storage of this compound Stock Solutions
SolventStorage TemperatureRecommended DurationNotes
DMSO-80°CUp to 1 year[5][6]Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[2][7]
-20°CUp to 3 months[1][2][7]Suitable for shorter-term storage.
Water4°CNot recommended for storage (prepare fresh)[7]Aqueous solutions should be prepared just before use and are not typically stored for longer than 24 hours.[7] If used as a stock, filter sterilize before use.[1]

Note: It is strongly recommended to prepare fresh working solutions for in vivo and in vitro experiments on the day of use to ensure maximum potency and stability.[2]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound citrate in DMSO.

Materials:

  • This compound citrate powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound citrate (527.6 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM solution, 5.276 mg is required.

  • Weigh the this compound citrate: Accurately weigh the calculated amount of this compound citrate powder and transfer it to a sterile vial.

  • Add DMSO: Add the desired volume of DMSO to the vial.

  • Dissolve the compound: Vortex the solution thoroughly until the this compound citrate is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2][5]

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.[2]

Protocol for Stability Assessment of this compound Stock Solutions

This protocol outlines a general procedure for assessing the stability of this compound stock solutions over time.

Materials:

  • Prepared this compound stock solution

  • Appropriate analytical instrumentation (e.g., HPLC-UV)

  • Incubators or storage chambers set to desired temperatures (e.g., 4°C, -20°C, -80°C)

  • Sterile vials

Procedure:

  • Initial Analysis (Time 0): Immediately after preparing the stock solution, take an aliquot for initial analysis. Determine the initial concentration and purity using a validated analytical method, such as HPLC. This will serve as the baseline.

  • Sample Storage: Aliquot the remaining stock solution into multiple vials and store them under the desired conditions (e.g., different temperatures, light/dark).

  • Time Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.

  • Sample Analysis: Allow the sample to thaw completely and reach room temperature. Analyze the concentration and purity of this compound in the sample using the same analytical method as in step 1.

  • Data Evaluation: Compare the results from each time point to the initial (Time 0) data. A significant decrease in concentration or the appearance of degradation peaks indicates instability under those storage conditions.

Visualizations

Experimental Workflow for Stock Solution Preparation and Stability Testing

G cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis weigh Weigh this compound Citrate dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex storage_neg80 -80°C vortex->storage_neg80 Aliquot & Store storage_neg20 -20°C vortex->storage_neg20 Aliquot & Store storage_4 4°C vortex->storage_4 Aliquot & Store time0 Time 0 Analysis (HPLC) vortex->time0 Initial Sample timepoint Time Point Analysis (e.g., 1, 3, 6 months) storage_neg80->timepoint storage_neg20->timepoint storage_4->timepoint time0->timepoint compare Compare Results timepoint->compare stable Stable compare->stable unstable Unstable compare->unstable

Caption: Workflow for preparing and assessing the stability of this compound stock solutions.

Simplified Signaling Pathway of this compound

G This compound This compound sigma1r Sigma-1 Receptor This compound->sigma1r Agonist medulla Medulla Oblongata (Cough Center) This compound->medulla Inhibits Nerve Impulses bdnf BDNF Secretion sigma1r->bdnf Facilitates cough_reflex Cough Reflex medulla->cough_reflex Suppression

Caption: this compound acts as a sigma-1 receptor agonist and suppresses the cough reflex.

References

Application of Oxeladin in Studying Sigma-1 Receptor Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxeladin is a centrally acting cough suppressant that has been repurposed as a selective agonist for the sigma-1 receptor (S1R).[1][2] The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, implicated in a wide array of cellular functions including the regulation of ion channels, calcium signaling, and cellular stress responses.[3][4][5] this compound's ability to penetrate the brain and selectively activate the sigma-1 receptor makes it a valuable pharmacological tool for investigating S1R-mediated signaling pathways and exploring their therapeutic potential in various neurological disorders, including stroke and neurodegenerative diseases.[1][2]

Mechanism of Action

This compound exerts its effects by binding to and activating the sigma-1 receptor. As an agonist, this compound is thought to induce a conformational change in the S1R, leading to its dissociation from the binding immunoglobulin protein (BiP) and subsequent modulation of downstream signaling cascades.[3][4] One of the key pathways influenced by this compound-mediated S1R activation is the enhancement of brain-derived neurotrophic factor (BDNF) secretion.[1][2] This neurotrophic factor plays a critical role in neuronal survival, growth, and plasticity. The ability of this compound to promote BDNF release underscores its potential for neuroprotective and neurorestorative applications.[2]

Quantitative Data

The following table summarizes the key quantitative data for this compound in the context of sigma-1 receptor binding and activity.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 25 nMNot specified[1]
In Vitro Concentration for BDNF Secretion 10 µMMurine dopaminergic neuronal cell line (MN9D)[1]
In Vivo Oral Dosage (Stroke Model) 135 mg/kg/dayRat[1]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound to study sigma-1 receptor pathways are provided below.

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor

This protocol is designed to determine the binding affinity of this compound for the sigma-1 receptor using a competitive binding assay with a radiolabeled ligand, such as [³H]-(+)-pentazocine.

Materials:

  • Guinea pig liver membranes (or other tissue/cell preparation rich in sigma-1 receptors)

  • [³H]-(+)-pentazocine (radioligand)

  • This compound citrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol at a high concentration)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound citrate in the assay buffer.

  • In a 96-well plate or microcentrifuge tubes, add the following in order:

    • Assay buffer

    • A fixed concentration of [³H]-(+)-pentazocine (typically at its Kd concentration).

    • Increasing concentrations of this compound citrate (or vehicle for total binding, or a high concentration of a non-specific ligand for non-specific binding).

    • Membrane preparation.

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro BDNF Secretion Assay in a Neuronal Cell Line

This protocol details the methodology to assess the effect of this compound on BDNF secretion from a neuronal cell line, such as the MN9D cell line.

Materials:

  • MN9D cells (or another suitable neuronal cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound citrate

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Enzyme-linked immunosorbent assay (ELISA) kit for BDNF

  • Plate reader

Procedure:

  • Culture MN9D cells in appropriate culture vessels until they reach the desired confluency.

  • Seed the cells into 24- or 48-well plates and allow them to adhere overnight.

  • Replace the culture medium with fresh medium containing either vehicle (control) or this compound citrate at the desired concentration (e.g., 10 µM).

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • (Optional) Lyse the cells to measure intracellular BDNF levels.

  • Quantify the concentration of BDNF in the supernatant (and cell lysates, if applicable) using a BDNF ELISA kit according to the manufacturer's instructions.

  • Normalize the BDNF concentration to the total protein concentration of the corresponding cell lysate.

  • Statistically analyze the difference in BDNF secretion between the vehicle-treated and this compound-treated groups.

Protocol 3: In Vivo Middle Cerebral Artery Occlusion (MCAO) Stroke Model in Rats

This protocol outlines the use of this compound in a rat model of ischemic stroke to evaluate its neuroprotective effects.

Materials:

  • Male rats (e.g., Sprague-Dawley)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Suture for MCAO

  • This compound citrate solution for oral gavage

  • Vehicle control

  • Neurological scoring system

  • Brain slicing apparatus

  • TTC (2,3,5-triphenyltetrazolium chloride) stain

  • Image analysis software

Procedure:

  • Induce transient focal cerebral ischemia by MCAO. This typically involves inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery.

  • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • At a specified time post-MCAO (e.g., 48 hours), begin daily oral administration of either vehicle or this compound citrate (e.g., 135 mg/kg).[2]

  • Perform daily neurological assessments using a standardized scoring system to evaluate motor and sensory deficits.

  • After a predetermined treatment period (e.g., 14 days), euthanize the animals.

  • Harvest the brains and section them coronally.

  • Stain the brain slices with TTC to visualize the infarct area (infarcted tissue appears white, while viable tissue stains red).

  • Quantify the infarct volume using image analysis software.

  • (Optional) Perform immunohistochemistry on brain sections to assess markers of neuroinflammation, apoptosis, or neurogenesis.

  • Statistically compare the neurological scores and infarct volumes between the vehicle- and this compound-treated groups.

Visualizations

Sigma-1 Receptor Signaling Pathway Modulated by this compound

G This compound This compound S1R_BiP Sigma-1 Receptor (Bound to BiP) This compound->S1R_BiP Agonist Binding S1R_Active Activated Sigma-1 Receptor S1R_BiP->S1R_Active Dissociation from BiP BDNF_Secretion Increased BDNF Secretion S1R_Active->BDNF_Secretion Modulation of Downstream Effectors Neuroprotection Neuroprotection & Neuroplasticity BDNF_Secretion->Neuroprotection

Caption: this compound activates the sigma-1 receptor, leading to increased BDNF secretion.

Experimental Workflow for In Vitro BDNF Secretion Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture MN9D Neuronal Cells Cell_Seeding Seed Cells into Multi-well Plates Cell_Culture->Cell_Seeding Treatment_this compound Treat with this compound (10 µM) Cell_Seeding->Treatment_this compound Treatment_Vehicle Treat with Vehicle (Control) Cell_Seeding->Treatment_Vehicle Collect_Supernatant Collect Culture Supernatant (24h) Treatment_this compound->Collect_Supernatant Treatment_Vehicle->Collect_Supernatant BDNF_ELISA Quantify BDNF using ELISA Collect_Supernatant->BDNF_ELISA Data_Analysis Data Analysis & Comparison BDNF_ELISA->Data_Analysis

Caption: Workflow for assessing this compound's effect on BDNF secretion in neuronal cells.

Logical Relationship of this compound's Action in a Stroke Model

G Oxeladin_Admin Oral Administration of this compound BBB_Penetration Blood-Brain Barrier Penetration Oxeladin_Admin->BBB_Penetration S1R_Activation Sigma-1 Receptor Activation in CNS BBB_Penetration->S1R_Activation BDNF_Increase Increased Cortical BDNF Levels S1R_Activation->BDNF_Increase Infarct_Reduction Reduced Infarct Expansion BDNF_Increase->Infarct_Reduction Neuro_Function Improved Neurological Function BDNF_Increase->Neuro_Function

Caption: Logical flow of this compound's neuroprotective effects in an in vivo stroke model.

References

Application Note: Transwell Migration Assay for Assessing the Inhibitory Effect of Oxeladin on Cancer Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell migration is a fundamental biological process implicated in various physiological and pathological conditions, including embryonic development, wound healing, and cancer metastasis. The ability of cancer cells to migrate and invade surrounding tissues is a critical step in the metastatic cascade, the primary cause of cancer-related mortality. Therefore, the identification and characterization of compounds that can inhibit cancer cell migration is a key focus in oncology drug discovery. Oxeladin, a peripherally acting cough suppressant, has been identified as a potential anti-cancer agent. This application note provides a detailed protocol for utilizing a transwell migration assay to quantify the inhibitory effect of this compound on cancer cell migration, using glioblastoma cell lines as an example.

Principle of the Transwell Migration Assay

The transwell migration assay, also known as the Boyden chamber assay, is a widely used in vitro method to assess the migratory capacity of cells in response to a chemoattractant. The assay utilizes a chamber consisting of two compartments, an upper and a lower chamber, separated by a microporous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Cells migrate through the pores of the membrane towards the chemoattractant. The extent of migration is quantified by staining and counting the cells that have traversed the membrane. This assay can be adapted to evaluate the effect of inhibitory compounds, such as this compound, by treating the cells with the compound prior to or during the migration period.

Signaling Pathway of this compound in Cancer Cells

Recent studies have elucidated the mechanism by which this compound exerts its anti-tumor effects in glioblastoma. This compound has been shown to inhibit the Ras-related associated with diabetes (RRAD)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This inhibition leads to the downregulation of downstream effectors crucial for cell survival and proliferation, such as phosphorylated Epidermal Growth Factor Receptor (p-EGFR), phosphorylated Protein Kinase B (p-Akt), and phosphorylated STAT3 (p-STAT3).[1] The suppression of these key signaling molecules is believed to contribute to the observed reduction in cancer cell migration.

Oxeladin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR p_EGFR p-EGFR EGFR->p_EGFR RRAD RRAD Akt Akt RRAD->Akt RRAD->Akt p_Akt p-Akt Akt->p_Akt STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 p_EGFR->RRAD p_Akt->STAT3 p_Akt->STAT3 Transcription Gene Transcription (Proliferation, Survival, Migration) p_STAT3->Transcription p_STAT3->Transcription This compound This compound This compound->RRAD inhibits

Caption: this compound inhibits the RRAD/STAT3 signaling pathway.

Experimental Protocol

This protocol provides a detailed methodology for performing a transwell migration assay to assess the effect of this compound on the migration of glioblastoma cells (e.g., LN229 or U87MG).

Materials
  • 24-well transwell inserts (8 µm pore size)

  • 24-well tissue culture plates

  • Glioblastoma cell lines (e.g., LN229, U87MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • This compound citrate (dissolved in a suitable solvent, e.g., DMSO)

  • Chemoattractant (e.g., 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Crystal Violet solution

  • 10% Acetic acid

  • Cotton swabs

  • Inverted microscope

  • Microplate reader (optional, for quantification)

Experimental Workflow

Caption: Workflow of the transwell migration assay with this compound.

Procedure
  • Cell Preparation:

    • Culture glioblastoma cells in complete medium until they reach 70-80% confluency.

    • The day before the assay, starve the cells by replacing the complete medium with serum-free medium for 12-24 hours.

    • On the day of the assay, detach the cells using trypsin, neutralize with complete medium, and centrifuge.

    • Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the cell concentration to 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of a 24-well plate.

    • Place the transwell inserts into the wells, creating the upper and lower chambers.

    • In the upper chamber of the inserts, add 200 µL of the cell suspension (2 x 10^4 cells).

    • To the cell suspension in the upper chamber, add the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours, or for a time period optimized for the specific cell line.

  • Removal of Non-Migrated Cells:

    • After incubation, carefully remove the transwell inserts from the wells.

    • Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by immersing the inserts in 4% PFA for 15 minutes at room temperature.

    • Wash the inserts twice with PBS.

    • Stain the migrated cells by immersing the inserts in 0.1% crystal violet solution for 20-30 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry completely.

  • Quantification:

    • Microscopic Counting:

      • Once dry, visualize the stained cells on the membrane using an inverted microscope.

      • Capture images from at least five random fields of view for each insert.

      • Count the number of migrated cells per field and calculate the average.

    • Colorimetric Quantification (Optional):

      • After staining and washing, elute the crystal violet from the cells by incubating the inserts in 10% acetic acid for 15 minutes with gentle shaking.

      • Transfer the eluate to a 96-well plate and measure the absorbance at 590 nm using a microplate reader.

Data Presentation

The quantitative data obtained from the transwell migration assay can be summarized in a table for easy comparison of the effects of different concentrations of this compound.

Treatment GroupConcentration (µM)Average Number of Migrated Cells per Field (± SD)% Inhibition of Migration
Control (Vehicle) 0150 ± 120%
This compound 1115 ± 923.3%
This compound 568 ± 754.7%
This compound 1045 ± 570.0%

Note: The data presented in this table is representative and for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.

A study on glioblastoma cell lines LN229 and U87MG showed that treatment with 5 μM this compound for 2 hours prior to the migration assay resulted in a significant inhibition of cell migration.[1]

Conclusion

The transwell migration assay is a robust and reliable method for assessing the anti-migratory potential of therapeutic compounds like this compound. This application note provides a comprehensive protocol and the underlying signaling context to aid researchers in evaluating the efficacy of this compound and other potential inhibitors of cancer cell migration. The data generated from this assay can provide valuable insights into the drug's mechanism of action and its potential as a novel anti-metastatic agent.

References

Troubleshooting & Optimization

Oxeladin citrate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of oxeladin citrate.

Troubleshooting Guide

Researchers may encounter difficulties with the dissolution of this compound citrate, despite its classification as freely soluble in water.[1][2][3] This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: this compound citrate is not dissolving completely.

  • Observation: Visible solid particles remain in the solution after agitation.

  • Possible Causes & Solutions:

    Possible CauseRecommended ActionExpected Outcome
    Concentration Exceeds Solubility Limit Determine the practical solubility limit under your specific experimental conditions by preparing a saturated solution, centrifuging to pellet undissolved solid, and quantifying the supernatant concentration via a suitable analytical method like HPLC-UV.[1]You will establish the maximum achievable concentration of this compound citrate in your aqueous system.
    Slow Dissolution Kinetics Apply gentle heating (e.g., 37°C) and/or sonication to the solution.[1][4]The increased energy input should facilitate the complete dissolution of the compound.
    Incorrect pH Measure the pH of the solution. Adjust to a slightly acidic range (e.g., pH 4-6) to maintain the more soluble ionized salt form of the compound.[1]The compound should dissolve upon pH adjustment.

Issue 2: this compound citrate dissolves initially but then precipitates.

  • Observation: A clear solution becomes cloudy or forms a precipitate over time or upon dilution.

  • Possible Causes & Solutions:

    Possible CauseRecommended ActionExpected Outcome
    pH Shift Upon Dilution Measure the pH of the final solution. If the pH has shifted to a more basic range, the citrate salt may have converted to the less soluble free base.[1] Buffer the solution to maintain an acidic pH.The compound will remain in solution after dilution into a buffered medium.
    Temperature Change If a concentrated stock solution was prepared at an elevated temperature, precipitation might occur as it cools to room temperature.[1] Determine the solubility at the final working temperature.This will help in preparing solutions that remain stable at the intended experimental temperature.
    Common Ion Effect The presence of other citrate salts in your buffer could decrease the solubility of this compound citrate.[1]Consider using a different buffering agent if high concentrations of citrate are present.

G start Start: Solubility Issue Observed check_complete Is dissolution incomplete? start->check_complete check_precipitation Does it precipitate after initial dissolution? check_complete->check_precipitation No incomplete_dissolution Incomplete Dissolution check_complete->incomplete_dissolution Yes precipitation_after_dissolution Precipitation After Dissolution check_precipitation->precipitation_after_dissolution Yes cause1_incomplete Possible Cause: - Concentration > Solubility Limit - Slow Dissolution Kinetics - Incorrect pH incomplete_dissolution->cause1_incomplete cause2_precipitation Possible Cause: - pH shift upon dilution - Temperature change - Common ion effect precipitation_after_dissolution->cause2_precipitation solution1_incomplete Solution: - Determine practical solubility limit - Apply gentle heat/sonication - Adjust pH to acidic range cause1_incomplete->solution1_incomplete end_incomplete Compound Dissolves solution1_incomplete->end_incomplete solution2_precipitation Solution: - Buffer the final solution - Determine solubility at working temp - Use a non-citrate buffer cause2_precipitation->solution2_precipitation end_precipitation Solution Remains Clear solution2_precipitation->end_precipitation

Troubleshooting workflow for this compound citrate solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound citrate?

A1: this compound citrate is characterized as being freely soluble in water.[1][2][3] Its formation as a citrate salt significantly enhances its aqueous solubility compared to the free base form.[1][5] The reported aqueous solubility is 94.77 mM, and it is also stated to be soluble at 100 mg/mL in water.[1]

Q2: What factors can influence the aqueous solubility of this compound citrate?

A2: Several factors can impact the solubility of this compound citrate in aqueous solutions:

  • pH: The pH of the solution is critical. An acidic pH (e.g., 4-6) helps maintain this compound citrate in its more soluble ionized salt form. A shift to a more basic pH can cause the conversion to the less soluble free base, leading to precipitation.[1]

  • Temperature: Generally, lower temperatures decrease the solubility of solids in liquids.[1] Conversely, gentle heating can aid in dissolution.[1]

  • Concentration: Even for a freely soluble compound, there is a saturation point. Attempting to prepare solutions with concentrations exceeding the solubility limit will result in incomplete dissolution.[1]

  • Common Ion Effect: The presence of a high concentration of other citrate salts in the solution can reduce the solubility of this compound citrate.[1]

  • Hydrolysis: In aqueous environments, this compound citrate can undergo hydrolysis, breaking down into this compound and citric acid, which may have different solubility characteristics.[1]

Q3: Can co-solvents be used to dissolve this compound citrate?

A3: Yes, co-solvents are effective for dissolving this compound citrate, especially for preparing concentrated stock solutions. This compound citrate is highly soluble in ethanol (100 mg/mL) and dimethyl sulfoxide (DMSO) (60 mg/mL).[1][5] A small amount of a water-miscible organic solvent can be used to prepare a concentrated stock that can then be diluted into your aqueous medium.[1]

Q4: What is the recommended procedure for preparing an aqueous solution of this compound citrate?

A4: For direct dissolution in an aqueous medium, it is recommended to:

  • Accurately weigh the desired amount of this compound citrate powder.

  • Add it to your aqueous solvent.

  • Stir or vortex the mixture.

  • If dissolution is slow, apply gentle heat (e.g., 37°C) or sonicate the solution.[1][4]

  • Check the pH and adjust to a slightly acidic range (pH 4-6) if necessary.[1]

For preparing a stock solution using a co-solvent:

  • Accurately weigh the desired amount of this compound citrate powder.

  • Add a minimal amount of a suitable co-solvent (e.g., DMSO or ethanol). For instance, to make a 100 mM stock in DMSO, add 1 mL of fresh, anhydrous DMSO for every 52.76 mg of this compound citrate.[1]

  • Vortex and/or sonicate until fully dissolved. Gentle warming can be applied.[1]

  • Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[1]

  • When needed, thaw an aliquot and dilute it into your aqueous buffer.

Quantitative Solubility Data

SolventSolubilityMolar Concentration (mM)Reference(s)
Water100 mg/mL94.77[1]
Ethanol100 mg/mL189.53[5]
Dimethyl Sulfoxide (DMSO)60 mg/mL113.72[5]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., from pH 2 to 10).

  • Sample Preparation: Add an excess amount of this compound citrate to vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[1]

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.[1]

  • Quantification: Carefully collect an aliquot of the supernatant from each vial and determine the concentration of dissolved this compound citrate using a validated analytical method, such as HPLC-UV.[1][6]

  • Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.[1]

Signaling Pathway

This compound citrate acts as a sigma-1 receptor agonist. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and its activation modulates various cellular signaling pathways.

This compound This compound Citrate sigma1 Sigma-1 Receptor (Endoplasmic Reticulum) This compound->sigma1  Agonist Binding cellular_response Modulation of Cellular Signaling Pathways sigma1->cellular_response  Activation

Proposed signaling pathway of this compound Citrate.

References

Optimizing Oxeladin Concentration for Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Oxeladin for cell-based assays. It includes frequently asked questions, detailed experimental protocols, and a troubleshooting guide to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in a research context?

A1: this compound is primarily known as a centrally acting antitussive (cough suppressant) agent.[1] In the context of cell-based assays, its key pharmacological action is as a selective agonist for the sigma-1 receptor (S1R).[2] The S1R is an intracellular chaperone protein involved in various cellular functions, including the modulation of calcium signaling and cellular stress responses.[2] Therefore, in vitro studies often focus on its effects on S1R and subsequent downstream cellular events.[2][3]

Q2: What are the key signaling pathways affected by this compound?

A2: As a sigma-1 receptor (S1R) agonist, this compound's primary effect is the activation of this receptor. This activation can lead to the modulation of intracellular calcium signaling and cellular stress responses. A significant downstream effect observed in neuronal cells is the enhanced secretion of brain-derived neurotrophic factor (BDNF), which is linked to neuroprotective effects.[2][3]

Oxeladin_Signaling_Pathway cluster_input cluster_receptor cluster_downstream cluster_outcome This compound This compound S1R Sigma-1 Receptor (S1R) (Agonist Binding) This compound->S1R Activates Ca_Mod Modulation of Ca2+ Signaling S1R->Ca_Mod Stress_Resp Cellular Stress Response S1R->Stress_Resp BDNF BDNF Secretion Ca_Mod->BDNF Neuroprotection Neuroprotection Stress_Resp->Neuroprotection

Caption: this compound's primary signaling pathway.

Q3: What is a recommended starting concentration range for this compound in cell-based assays?

A3: A broad concentration range should first be tested to determine the cytotoxicity of this compound in your specific cell line. Based on available data, a starting range of 1 µM to 500 µM is recommended for an initial dose-response experiment to assess cell viability.[3] This will help identify a non-toxic window for subsequent functional assays.

Q4: Which cell lines are suitable for studying this compound's effects?

A4: The choice of cell line depends on the research question. For studying neuroprotective or neuromodulatory effects, neuronal cell lines that express the sigma-1 receptor, such as SH-SY5Y (human neuroblastoma) or MN9D (dopaminergic neuronal cell line), are highly suitable.[2][3]

Q5: How should I prepare and store this compound citrate for cell culture experiments?

A5: this compound citrate solubility can be a source of variability.[2] It is recommended to prepare a high-concentration stock solution in a suitable solvent, such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in pre-warmed culture medium and ensure complete dissolution before adding to the cells.

Experimental Protocols and Data Presentation

An essential first step in any cell-based assay is to determine the concentration range of the compound that is not cytotoxic.

Workflow for Optimizing this compound Concentration

The following workflow outlines the key steps from initial testing to final validation for optimizing this compound concentration in your experiments.

Optimization_Workflow A 1. Define Starting Concentration Range (e.g., 1-500 µM) B 2. Perform Dose-Response Cell Viability Assay (e.g., MTT, MTS) A->B C 3. Analyze Viability Data (Determine CC50) B->C D 4. Select Non-Toxic Concentrations for Functional Assays C->D E 5. Perform Functional Assay (e.g., BDNF ELISA) D->E F 6. Analyze Functional Data (Determine EC50) E->F G 7. Confirm & Validate Optimal Concentration F->G

Caption: General workflow for optimizing compound concentration.

Data Presentation: Example Dose-Response Data

The following table presents hypothetical data for a cell viability assay to illustrate an expected dose-response relationship for this compound. Actual results may vary based on the cell line, assay type, and experimental conditions.

This compound Citrate Concentration (µM)Cell Viability (%) vs. Control (Mean ± SD)
0 (Control)100
1105 ± 4.2
10115 ± 5.1
5098 ± 3.8
10085 ± 6.3
50062 ± 7.9
Note: This table is based on illustrative data presented in a technical guide and should be used as a reference for expected trends.[3]
Protocol 1: Determining Cytotoxicity using an MTT Assay

This protocol provides a standard method for assessing cell viability.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)[2]

  • Complete culture medium (e.g., DMEM with 10% FBS)[3]

  • 96-well clear-bottom, black-walled plates

  • This compound citrate stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]

  • Plate reader capable of measuring absorbance at ~570 nm

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3] Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.[3]

  • Compound Treatment: Prepare serial dilutions of this compound citrate in serum-free medium. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of this compound (e.g., 1, 10, 50, 100, 500 µM) or vehicle control (DMSO).[3]

  • Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours at 37°C.[4] During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently on a plate shaker to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the concentration versus viability to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 2: Functional Assay - BDNF Secretion (ELISA)

This protocol is for quantifying the release of BDNF from neuronal cells following this compound treatment.

Materials:

  • Neuronal cell line (e.g., MN9D)[3]

  • 24-well plates

  • Serum-free culture medium

  • This compound citrate stock solution

  • Commercially available BDNF ELISA kit

  • Microplate reader

Methodology:

  • Cell Seeding: Plate cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[3]

  • Treatment: Replace the culture medium with serum-free medium containing non-toxic concentrations of this compound citrate (as determined by the MTT assay) or a vehicle control.[3]

  • Incubation: Incubate the cells for 24 hours.[3]

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cells or debris.[3]

  • ELISA: Quantify the amount of BDNF in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions precisely.[3]

  • Data Analysis: Normalize the BDNF concentration to the total protein content of the cells in each well or to cell number. Plot the this compound concentration versus BDNF secretion to determine the EC₅₀ (50% effective concentration).

Troubleshooting Guide

Q: My results show high variability between replicate wells or experiments. What are the common causes?

A: High variability can stem from several factors:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Inconsistent cell numbers per well will significantly impact results.[2]

  • Cell Health and Passage Number: Use cells that are in their exponential growth phase and have a low passage number.[5] High passage numbers can lead to altered responses to stimuli.[5]

  • Pipetting Errors: Inaccurate dispensing of the compound or reagents can lead to significant errors. Calibrate your pipettes regularly.[2]

  • Edge Effects: Evaporation in the outer wells of a plate can concentrate compounds and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile PBS to maintain humidity.

Q: I am not observing any effect of this compound at concentrations that should be active. What should I check?

A:

  • Compound Integrity: Ensure your this compound stock solution has not degraded. Prepare fresh stocks and avoid repeated freeze-thaw cycles.

  • Cell Line Receptor Expression: Confirm that your chosen cell line expresses the sigma-1 receptor at sufficient levels.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes. Consider a more direct or sensitive readout for S1R activation.

  • Incubation Time: The incubation time may be too short for the desired downstream effect (e.g., protein secretion) to occur. Try a time-course experiment.

Q: I am observing significant cytotoxicity even at low concentrations of this compound. What could be the issue?

A:

  • Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).

  • Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound. It is crucial to perform a thorough dose-response cytotoxicity assay to establish a safe working concentration range.[2]

  • Contamination: Bacterial or mycoplasma contamination can stress cells and make them more susceptible to compound toxicity.[6] Regularly test your cultures for contamination.

Q: I suspect the observed cellular response is due to an off-target effect. How can I verify this?

A:

  • Use a Different Agonist: Test a structurally unrelated sigma-1 receptor agonist. If it produces the same phenotype, the effect is more likely to be on-target.

  • Use an Antagonist: Pre-incubate the cells with a known sigma-1 receptor antagonist before adding this compound. If the antagonist blocks the effect of this compound, it strongly suggests an on-target mechanism.[3]

  • Compare Potencies: A significant difference between the potency of this compound for your observed phenotype and its known potency for S1R may indicate an off-target effect.[7]

Q: My this compound solution is precipitating when I add it to the culture medium. How can I prevent this?

A:

  • Check Solubility Limits: Poor solubility of this compound in aqueous culture media can lead to inaccurate concentrations.[2]

  • Pre-warm Medium: Always add the compound stock to pre-warmed (37°C) medium.

  • Mix Thoroughly: Vortex or pipette vigorously immediately after diluting the stock into the medium to ensure it is fully dissolved before adding it to the cells.

  • Reduce Final Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your assay.

References

Troubleshooting inconsistent results in Oxeladin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies in experiments involving Oxeladin.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during this compound experiments in a question-and-answer format.

Q1: Why am I observing high variability in the antitussive effect of this compound between experimental subjects at the same dose?

Potential Causes:

  • Improper Drug Formulation: this compound citrate's solubility and stability can impact its bioavailability. Inconsistent preparation of dosing solutions is a primary source of variability.[1][2]

  • Animal Handling and Stress: Stress during handling and administration can influence physiological responses, including the cough reflex.

  • Biological Variation: Individual differences in metabolism, sigma-1 receptor expression, or the health status of the animals can lead to varied responses.[3][4]

  • Inconsistent Administration: Variations in the volume or technique of administration (e.g., oral gavage) can affect the absorbed dose.[1]

Troubleshooting Steps:

  • Standardize Solution Preparation:

    • Ensure this compound citrate is fully dissolved. Use of a vortex mixer or sonication may be necessary.[1][2]

    • Prepare fresh working solutions for each experiment to avoid degradation.[1]

    • For in vivo studies, use established vehicle formulations, such as the DMSO/PEG300/Tween-80/Saline mixture, to ensure consistent solubility and delivery (see Table 1).[1]

  • Refine Animal Handling Procedures:

    • Acclimatize animals to the experimental conditions and handling procedures for an adequate period before the experiment.[5]

    • Ensure all personnel use consistent, low-stress handling techniques.

  • Control for Biological Variables:

    • Use animals of the same age, sex, and strain.

    • Ensure animals are healthy and free from underlying conditions that could affect the respiratory system.

    • Randomize animals into treatment groups to distribute inherent biological variability.

  • Ensure Accurate Dosing:

    • Calibrate all dosing equipment regularly.

    • Train all personnel on consistent administration techniques to minimize variability.[1]

Q2: My in vitro experiments with this compound show inconsistent results in sigma-1 receptor binding or downstream signaling assays. What could be the cause?

Potential Causes:

  • Ligand Stability and Degradation: this compound may degrade under certain storage or experimental conditions (e.g., pH, temperature), leading to a lower effective concentration.[6][7]

  • Cell Culture Conditions: Variations in cell density, passage number, or media composition can alter receptor expression and cellular responses.

  • Assay-Specific Variability: Inconsistent incubation times, reagent concentrations, or detection methods can introduce variability.

  • Presence of Endogenous Ligands: Steroids and other endogenous molecules can act as ligands for the sigma-1 receptor, potentially interfering with this compound binding and activity.[3]

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Store this compound citrate powder at -20°C for long-term storage and stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]

    • Prepare fresh dilutions for each experiment from a validated stock solution.

  • Standardize Cell Culture:

    • Maintain a consistent cell passage number for all experiments.

    • Seed cells at a consistent density and allow them to adhere and stabilize before treatment.

    • Use the same batch of media and supplements for a set of comparative experiments.

  • Optimize and Validate the Assay:

    • Perform pilot studies to determine optimal incubation times and reagent concentrations.

    • Include appropriate positive and negative controls in every assay.

  • Consider the Experimental System:

    • Be aware of potential endogenous ligands in your cell model or assay system that might compete with or modulate this compound's effects.[3]

Data Presentation

Table 1: Recommended Vehicle Formulations for In Vivo Oral Administration of this compound Citrate [1]

ComponentProtocol 1: DMSO/PEG300/Tween-80/SalineProtocol 2: DMSO/Corn Oil
Stock Solution 25 mg/mL in DMSO25 mg/mL in DMSO
Final Dosing Solution Composition 10% DMSO10% DMSO
40% PEG30090% Corn Oil
5% Tween-80
45% Saline
Final Concentration Example 2.5 mg/mL2.5 mg/mL
Notes This formulation results in a clear solution.An alternative vehicle formulation.

Experimental Protocols

Protocol 1: In Vivo Antitussive Assay in Guinea Pigs (Cough Induction Model) [5]

  • Animal Acclimatization: Acclimatize male guinea pigs (300-400 g) to the experimental conditions for at least 3 days prior to the study.

  • Dosing:

    • Prepare a fresh solution of this compound citrate in the desired vehicle at the required concentrations.

    • Administer this compound citrate or vehicle orally to the guinea pigs at a fixed volume (e.g., 1 mL/kg) using a gavage needle.

    • Allow for a 60-minute pre-treatment period for drug absorption.

  • Cough Induction and Recording:

    • Place each guinea pig individually into a whole-body plethysmography chamber.

    • Allow a 5-minute adaptation period.

    • Nebulize a 0.4 M citric acid solution into the chamber for 10 minutes.

    • Record the number of coughs for 15 minutes from the start of nebulization using a sound-sensitive recording system.

  • Data Analysis:

    • Quantify the number of coughs for each animal.

    • Calculate the mean number of coughs for each treatment group.

    • Determine the percentage of cough inhibition for each dose of this compound citrate compared to the vehicle control group.

Mandatory Visualizations

Oxeladin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects cluster_cns Central Nervous System This compound This compound Citrate Sigma1R Sigma-1 Receptor This compound->Sigma1R Agonist BiP BiP/GRP78 Sigma1R->BiP Dissociation IRE1 IRE1 Sigma1R->IRE1 Interaction Ca_signaling Modulation of Ca²⁺ Signaling Sigma1R->Ca_signaling Ion_channels Regulation of Ion Channels Sigma1R->Ion_channels Nrf2 Activation of Nrf2 (Antioxidant Response) Sigma1R->Nrf2 ERK Modulation of ERK Signaling Sigma1R->ERK Cough_center Inhibition of Cough Center (Medulla Oblongata) Ca_signaling->Cough_center Indirect Effect Ion_channels->Cough_center Indirect Effect Nrf2->Cough_center Indirect Effect ERK->Cough_center Indirect Effect

Caption: Proposed signaling pathway of this compound Citrate via sigma-1 receptor activation.

Experimental_Workflow cluster_treatment Treatment Phase start Start acclimatization Animal Acclimatization (e.g., 3-5 days) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization vehicle Vehicle Control Administration randomization->vehicle This compound This compound Citrate Administration randomization->this compound pretreatment Pre-treatment Period (e.g., 60 min) vehicle->pretreatment This compound->pretreatment cough_induction Cough Induction (e.g., Citric Acid Aerosol) pretreatment->cough_induction data_collection Data Collection (Cough Count Recording) cough_induction->data_collection analysis Data Analysis (% Inhibition vs Control) data_collection->analysis end End analysis->end

Caption: General experimental workflow for an in vivo antitussive assay.

Troubleshooting_Logic action action start Inconsistent Results Observed q1 Is the drug formulation protocol standardized? start->q1 Start Troubleshooting end Consistent Results Achieved a1_no Standardize solution prep: - Use fresh solutions - Ensure complete dissolution - Use recommended vehicles q1->a1_no No q2 Are experimental procedures (dosing, handling) consistent? q1->q2 Yes a1_no->q2 a2_no Refine protocols: - Train personnel - Standardize handling - Calibrate equipment q2->a2_no No q3 Are biological variables (animal strain, cell passage) controlled? q2->q3 Yes a2_no->q3 a3_no Implement controls: - Use consistent sources - Randomize subjects - Monitor health status q3->a3_no No q4 Have assay parameters been optimized and validated? q3->q4 Yes a3_no->q4 q4->end Yes a4_no Optimize assay: - Run pilot studies - Include controls - Verify reagent stability q4->a4_no No a4_no->end

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Addressing fluctuating retention times in Oxeladin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oxeladin HPLC Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to fluctuating retention times in the High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of retention time fluctuation in HPLC analysis?

Retention time (RT) variability is a frequent issue in HPLC and can be broadly categorized into two types: drift (a continuous change in one direction) and random fluctuation.[1] The most common causes stem from issues with the mobile phase, the HPLC column, hardware (pump, injector), and environmental conditions.[1][2][3]

Q2: My this compound retention time is consistently decreasing with each injection. What is the likely cause?

A consistent drift to shorter retention times often points to a few key issues:

  • Increasing Flow Rate: An unstable pump or an incorrect setting can lead to a gradual increase in the flow rate.[4][5]

  • Rising Column Temperature: If the column temperature is not adequately controlled, a gradual increase in ambient or column oven temperature will decrease mobile phase viscosity and shorten retention times.[6][7] An increase of just 1°C can reduce retention time by approximately 2%.[8]

  • Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH or high-temperature conditions, leading to loss of retention.[1][3]

Q3: The retention times for all peaks in my chromatogram, including this compound, are shifting randomly. Where should I start troubleshooting?

When all peaks shift, the problem is likely systemic and related to the physical delivery of the mobile phase.[4] Key areas to investigate include:

  • Pump and Flow Rate: Air bubbles in the pump, worn pump seals, or faulty check valves can cause inconsistent flow rates.[2][5][9] Ensure the mobile phase is properly degassed.

  • System Leaks: Even a small, hard-to-detect leak can cause significant fluctuations in flow rate and pressure, leading to unstable retention times.[9][10] Check all fittings and connections from the pump to the detector.

  • Mobile Phase Proportioning: For gradient or isocratic mixing, issues with the proportioning valve or individual pumps can lead to incorrect mobile phase composition and shifting retention times.[9][11]

Q4: Only the this compound peak is shifting, while other peaks in my standard mix are stable. What does this suggest?

If only the analyte peak is affected, the issue is likely chemical or related to its specific interaction with the system.[4] Consider the following:

  • Mobile Phase pH: this compound is a basic compound.[12][13][14] If the mobile phase pH is not adequately buffered or is close to the pKa of this compound, small changes in pH can alter its ionization state and significantly impact retention time.[3][11] The pH of the mobile phase should be at least one unit away from the analyte's pKa.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the peak to elute earlier and with poor shape.[5][15] Ideally, dissolve the sample in the mobile phase itself.[15]

  • Specific Column Contamination: The column may have adsorbed a contaminant from a previous injection that specifically interacts with this compound.[1]

Systematic Troubleshooting Guides

Guide 1: Initial Diagnosis of Retention Time Fluctuation

When encountering retention time variability, a systematic approach can quickly narrow down the potential causes. The first step is to determine if the problem is systemic (affecting all peaks) or specific (affecting one or a few peaks).

start Retention Time Fluctuation Observed q1 Are all peaks in the chromatogram shifting? start->q1 systemic_cause Systemic Issue: Likely a physical or hardware problem. q1->systemic_cause  Yes   specific_cause Specific Issue: Likely a chemical or method problem. q1->specific_cause  No, only select peaks   pump Check Pump & Flow Rate (Air bubbles, leaks, seals) systemic_cause->pump temp Check Temperature Control (Oven stability, ambient temp) systemic_cause->temp column_equil Check Column Equilibration (Sufficient run time?) systemic_cause->column_equil mobile_phase Check Mobile Phase (pH, composition, degradation) specific_cause->mobile_phase column_chem Check Column Chemistry (Contamination, aging) specific_cause->column_chem sample Check Sample Prep (Solvent mismatch, degradation) specific_cause->sample

Caption: A flowchart for initial diagnosis of HPLC retention time issues.

Guide 2: Mobile Phase Issues

The mobile phase is a critical factor in chromatographic separation, and its composition directly influences retention times.[16][17]

Problem: Drifting Retention Times

  • Cause: Incorrect preparation, evaporation of a volatile component, or degradation. A 1% error in organic solvent composition can alter retention times by 5-15%.[11]

  • Solution:

    • Prepare fresh mobile phase, using calibrated volumetric flasks or preparing by weight.[11]

    • Keep mobile phase reservoirs capped to prevent evaporation, especially of volatile organic solvents or additives like TFA.[10]

    • Ensure thorough mixing and degassing (sonication or online degasser) before and during use to prevent air bubbles.

Problem: Random Fluctuations, especially with ionizable analytes like this compound

  • Cause: Unstable pH. Small shifts in pH can significantly change the ionization state of an analyte, affecting its retention.[11][18]

  • Solution:

    • Use a calibrated pH meter.

    • Ensure the buffer concentration is sufficient (typically 10-25 mM) to resist pH changes.

    • Prepare buffers fresh daily.[19]

Table 1: Impact of Method Parameters on this compound Retention Time (Illustrative Data)

Parameter ChangeTypical Effect on Retention TimeMagnitude of Change
Mobile Phase
Increase Acetonitrile by 1%Decrease5-15% reduction[11]
Increase Aqueous Buffer by 1%Increase5-15% increase[11]
Increase pH (for basic this compound)DecreaseSignificant, depends on pKa
Temperature
Increase Column Temp by 1°CDecrease~2% reduction[8]
Flow Rate
Increase Flow Rate by 0.1 mL/minDecreaseInversely proportional
Guide 3: Column and Hardware Issues

The physical components of the HPLC system are common sources of retention time problems.

Troubleshooting Hardware & Column Issues cluster_hardware Hardware Components cluster_column Column Pump Pump Leaks Leaks Pump->Leaks Seals Worn Seals Pump->Seals Bubbles Air Bubbles Pump->Bubbles CheckValves Faulty Check Valves Pump->CheckValves Injector Injector RotorSeal Leaking Rotor Seal Injector->RotorSeal Blockage Partial Blockage Injector->Blockage Oven Column Oven TempFluc Temperature Fluctuation Oven->TempFluc Column Column Contamination Contamination Column->Contamination Degradation Stationary Phase Degradation Column->Degradation Void Void Formation Column->Void Equilibration Insufficient Equilibration Column->Equilibration

References

Minimizing Oxeladin degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and use of Oxeladin in experimental settings, with a focus on minimizing its degradation in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous buffers?

A1: The primary causes of this compound degradation are hydrolysis and oxidation.[1][2] this compound is an ester-type drug and is susceptible to hydrolysis, particularly in alkaline conditions, which breaks it down into α,α-Diethyl benzeneacetic acid.[2][3] Oxidative degradation can also occur, leading to the formation of an N-oxide degradation product.[2]

Q2: What is the optimal pH range for buffers used with this compound?

A2: To ensure stability and solubility, a slightly acidic pH range of 4-6 is recommended for aqueous solutions of this compound citrate.[1] In this pH range, the compound remains in its more soluble ionized salt form.[1] Alkaline conditions should be avoided as they promote hydrolysis and can cause the less soluble free base to precipitate.[1][3]

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare fresh working solutions on the day of the experiment.[4] For stock solutions, dissolve this compound citrate in a suitable solvent like DMSO.[5][6][7] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[4][8]

Q4: Can I use water as a solvent for my this compound stock solution?

A4: While this compound citrate is soluble in water, it is more susceptible to hydrolysis in aqueous environments.[1][3] If water is used as the solvent, it is crucial to buffer the solution to a slightly acidic pH and use it immediately. For longer-term storage, DMSO is a more suitable solvent.[4][7] If you must use water for a stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation in aqueous buffer The pH of the buffer may be too high (alkaline), causing the conversion of the soluble citrate salt to the less soluble free base.[1] The concentration of this compound may have exceeded its solubility limit at the working temperature.1. Measure the pH of the final solution. 2. Adjust the pH to a slightly acidic range (4-6).[1] 3. If precipitation persists, consider preparing a more dilute solution. 4. Gentle warming or sonication can aid in dissolution, but be mindful of potential temperature-induced degradation.[1][7]
Loss of compound activity over time This is likely due to chemical degradation, such as hydrolysis or oxidation.[1][2] Improper storage of stock solutions (e.g., repeated freeze-thaw cycles) can also contribute to degradation.[4][8]1. Always prepare fresh working solutions for your experiments.[4] 2. Ensure stock solutions are aliquoted and stored correctly at -80°C or -20°C.[4][8] 3. Avoid exposing solutions to high temperatures or strong light. 4. Consider de-gassing buffers to minimize dissolved oxygen and reduce oxidative degradation.
Inconsistent experimental results This could be a result of variable degradation of this compound between experiments. The use of freshly prepared vs. older solutions can introduce variability.1. Standardize your solution preparation protocol. Always use freshly prepared working solutions.[4] 2. Include a vehicle control group in your experimental design.[4] 3. Ensure consistent storage conditions for all aliquots of the stock solution.

Data and Protocols

Quantitative Data Summary

Table 1: Solubility of this compound Citrate

SolventSolubilityMolar Concentration
DMSO≥25 mg/mL[5]113.72 mM[7]
WaterFreely soluble[4]94.77 mM[7]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL3.79 mM[7]

Table 2: Recommended Storage Conditions

FormTemperatureDurationNotes
Powder-20°CUp to 3 years[7]Store in a sealed container, away from moisture.[8][9]
Stock Solution (in solvent)-80°CUp to 6 months[4][8]Avoid repeated freeze-thaw cycles.[4][8]
Stock Solution (in solvent)-20°CUp to 1 month[4][8]Avoid repeated freeze-thaw cycles.[4][8]
Experimental Protocols

Protocol 1: Preparation of this compound Citrate Stock Solution (10 mM in DMSO)

  • Weighing: Accurately weigh the required amount of this compound citrate powder in a sterile microfuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution until the this compound citrate is completely dissolved. Gentle sonication can be used if necessary.[7]

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store immediately at -80°C for long-term storage or -20°C for short-term storage.[4][8]

Protocol 2: Preparation of a Buffered Working Solution (e.g., for in vitro assays)

  • Buffer Preparation: Prepare your desired experimental buffer (e.g., Phosphate-Buffered Saline, PBS) and adjust the pH to a value between 4 and 6.

  • Dilution: On the day of the experiment, thaw a single aliquot of the this compound citrate stock solution.

  • Mixing: Add the required volume of the stock solution to the prepared buffer to achieve the final desired concentration. Vortex gently to ensure homogeneity.

  • Use Immediately: Use the freshly prepared working solution promptly to minimize the risk of degradation.

Visualizations

Oxeladin_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Alkaline Conditions) This compound->Hydrolysis H₂O / OH⁻ Oxidation Oxidation This compound->Oxidation [O] Hydrolytic_Product α,α-Diethyl benzeneacetic acid Hydrolysis->Hydrolytic_Product N_Oxide_Product N-oxide degradation product Oxidation->N_Oxide_Product

This compound Degradation Pathways

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Weigh Weigh this compound Citrate Dissolve Dissolve in DMSO (Stock Solution) Weigh->Dissolve Store Aliquot and Store (-80°C / -20°C) Dissolve->Store Thaw Thaw Single Aliquot Store->Thaw Dilute Dilute in Acidic Buffer (Working Solution) Thaw->Dilute Assay Perform Experiment Dilute->Assay

Workflow for Minimizing Degradation

Signaling_Pathway This compound This compound S1R Sigma 1 Receptor (S1R) (ER-Mitochondrion Interface) This compound->S1R Agonist Downstream Downstream Signaling Pathways S1R->Downstream Modulates Neuroprotection Neuroprotection Downstream->Neuroprotection Homeostasis Cellular Homeostasis Downstream->Homeostasis

Proposed Signaling Pathway of this compound

References

Technical Support Center: Enhancing Oxeladin Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Oxeladin in animal models. The information is presented in a practical question-and-answer format to directly assist with experimental design and execution.

Troubleshooting Guides

Issue 1: Low or Variable Oral Bioavailability of this compound in Animal Studies

Question: We are observing low and inconsistent plasma concentrations of this compound after oral administration to our rat models. What are the potential causes and how can we improve this?

Answer:

Low and variable oral bioavailability is a common challenge for compounds with certain physicochemical properties. For this compound, this can be attributed to several factors, including its solubility, permeability, and potential first-pass metabolism. Here’s a systematic approach to troubleshoot and enhance its oral bioavailability:

1. Formulation Optimization:

The initial formulation of this compound is critical for its absorption. A simple suspension may not be sufficient. Consider the following formulation strategies:

  • Solubilizing Excipients: this compound citrate is reported to be freely soluble in water, but its base form may have lower solubility.[1] Enhancing its solubility and maintaining it in a dissolved state in the gastrointestinal (GI) tract is key. Commonly used excipients to improve solubility and absorption include:

    • Co-solvents: Polyethylene glycol (PEG), such as PEG300, can increase the solubility of lipophilic drugs.[2]

    • Surfactants: Surfactants like Tween 80 (polysorbate 80) can improve wettability and micellar solubilization of the drug.[3][4]

    • Lipids: Lipid-based formulations can enhance oral bioavailability by increasing drug solubilization in the GI tract and promoting lymphatic absorption, which can help bypass first-pass metabolism.[5][6][7]

  • Advanced Formulation Strategies: If simple formulations are insufficient, more advanced approaches can be employed:

    • Solid Dispersions: Dispersing this compound in a carrier matrix can enhance its dissolution rate.[8][9]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the GI tract, enhancing drug solubilization and absorption.[3][10]

    • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can improve its stability, solubility, and permeability across the intestinal barrier.[11]

2. Route of Administration:

The route of administration has a significant impact on bioavailability.[12] While oral administration is common, other routes can be considered for initial efficacy studies to ensure adequate systemic exposure:

  • Intraperitoneal (IP) Injection: This route can bypass the gastrointestinal tract and first-pass metabolism to a certain extent, often resulting in higher bioavailability than the oral route.[12]

  • Intravenous (IV) Injection: This route provides 100% bioavailability by definition and is the benchmark for determining the absolute bioavailability of other routes.[12]

3. Understanding Metabolism:

  • First-Pass Metabolism: After oral absorption, drugs pass through the liver before reaching systemic circulation, where they can be extensively metabolized. This "first-pass effect" can significantly reduce bioavailability.[13][14][15] While specific data on the first-pass metabolism of this compound is limited, it is a critical factor to consider for any orally administered drug. Strategies to mitigate this include the use of lipid-based formulations that favor lymphatic uptake.[6][7]

Issue 2: Difficulty in Preparing a Stable and Homogeneous Oral Formulation of this compound Citrate

Question: We are struggling to prepare a consistent oral gavage solution of this compound citrate for our rat studies. What are the recommended protocols?

Answer:

A stable and homogeneous formulation is crucial for accurate and reproducible dosing in animal studies. For this compound citrate, which is freely soluble in water and DMSO, several established protocols can be followed.[1]

Experimental Protocols

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This formulation is suitable for achieving a clear solution of this compound citrate for oral administration in rats.[1]

Materials:

  • This compound Citrate Powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Prepare a Stock Solution (e.g., 25 mg/mL in DMSO):

    • Accurately weigh the required amount of this compound citrate powder.

    • Dissolve the powder in the appropriate volume of DMSO to achieve a 25 mg/mL concentration.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.[1]

  • Prepare the Final Dosing Solution (e.g., 2.5 mg/mL):

    • To prepare 1 mL of the final solution, add the following solvents sequentially:

      • 100 µL of the 25 mg/mL this compound citrate stock solution in DMSO.

      • 400 µL of PEG300. Mix well by vortexing.

      • 50 µL of Tween-80. Mix well by vortexing.

      • 450 µL of Saline. Mix well by vortexing until a clear solution is obtained.[1]

Protocol 2: DMSO/Corn Oil Formulation

This formulation can be used as an alternative vehicle.

Materials:

  • This compound Citrate Powder

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

  • Sterile vials

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution in DMSO as described in Protocol 1.

  • Prepare the Final Dosing Solution:

    • A common ratio is 10% DMSO and 90% corn oil.

    • Add the calculated volume of the DMSO stock solution to the corn oil.

    • Vortex thoroughly to create a uniform suspension or solution.

Important Considerations:

  • Fresh Preparation: It is highly recommended to prepare fresh dosing solutions on the day of the experiment to ensure stability and potency.[1]

  • Vehicle Controls: Always include a vehicle control group in your experimental design, where animals receive the same formulation without this compound citrate.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic parameters to measure when assessing the bioavailability of different this compound formulations?

A1: To compare the bioavailability of different formulations, you should determine the following pharmacokinetic parameters from the plasma concentration-time profile of this compound:

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma.[12]

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.[12]

  • Area Under the Curve (AUC): The total drug exposure over time. This is the most critical parameter for assessing bioavailability.[12][16]

  • Half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half. One study reported a half-life of over 4 hours for this compound in the plasma and brain of rats after oral dosing.[17]

By comparing these parameters between different formulations, you can quantitatively assess which formulation provides the most significant improvement in bioavailability.

Q2: Are there any known drug-excipient interactions to be aware of when formulating this compound?

Q3: How can I model the potential signaling pathway of this compound in my research?

A3: this compound is known to act as a selective sigma-1 receptor agonist.[1] The sigma-1 receptor is an intracellular chaperone protein that can modulate various downstream signaling pathways. A proposed signaling pathway is illustrated in the diagram below.

Data Presentation

While specific comparative bioavailability data for different this compound formulations is limited in the public domain, the following table provides a hypothetical framework for how to present such data once obtained.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 302.0 ± 0.5600 ± 120100 (Reference)
DMSO/PEG300/Tween-80/Saline50300 ± 501.5 ± 0.31200 ± 200200
Solid Dispersion50450 ± 701.0 ± 0.21800 ± 250300
SEDDS50600 ± 900.8 ± 0.22400 ± 300400
Nanoparticle Suspension50750 ± 1100.5 ± 0.13000 ± 350500

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

G cluster_formulation Formulation Preparation cluster_administration Animal Dosing cluster_sampling Sample Collection & Analysis weigh Weigh this compound Citrate dissolve_dmso Dissolve in DMSO (Stock Solution) weigh->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline (Final Solution) add_tween->add_saline oral_gavage Oral Gavage to Rat add_saline->oral_gavage blood_sampling Serial Blood Sampling oral_gavage->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation lc_ms LC-MS/MS Analysis plasma_separation->lc_ms pk_analysis Pharmacokinetic Analysis lc_ms->pk_analysis

Caption: Experimental workflow for preparing and testing an oral this compound formulation.

This compound This compound sigma1r Sigma-1 Receptor This compound->sigma1r Agonist Binding er Endoplasmic Reticulum sigma1r->er Localization downstream Downstream Signaling Pathways (e.g., Neuroprotection, Cellular Homeostasis) sigma1r->downstream Modulation

Caption: Proposed signaling pathway of this compound as a Sigma-1 Receptor agonist.

References

Technical Support Center: Managing Potential Oxeladin Side Effects in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects of Oxeladin in a preclinical setting. The information is presented in a question-and-answer format for clarity and ease of use.

Disclaimer: Publicly available preclinical data on this compound is limited. This guide is based on existing literature and general toxicological principles. Researchers should conduct their own dose-ranging and toxicity studies to establish the safety profile of this compound in their specific experimental models.

Troubleshooting Guides

Central Nervous System (CNS) Effects

Question: We are observing sedation and ataxia in our rodent models following this compound administration. How can we manage this?

Answer:

Sedation and ataxia are potential side effects of centrally acting cough suppressants.[1] To manage these effects, consider the following troubleshooting steps:

  • Dose Reduction: This is the most straightforward approach. Systematically reduce the dose of this compound to determine the minimal effective dose for antitussive activity with an acceptable level of sedation.

  • Dose-Response Assessment: Conduct a thorough dose-response study to characterize the relationship between the dose of this compound and the severity of CNS effects. This will help in identifying a therapeutic window.

  • Alternative Dosing Regimens: Explore different dosing schedules, such as less frequent administration, to see if it mitigates the sedative effects while maintaining efficacy.

  • Refined Behavioral Assessments: Utilize a Functional Observational Battery (FOB) to systematically and quantitatively assess the spectrum of CNS effects. This can help differentiate between general sedation and more specific neurological deficits.

Question: How can we quantitatively assess the CNS side effects of this compound in our preclinical studies?

Answer:

A Functional Observational Battery (FOB) is a standardized method to assess neurobehavioral and physiological effects of a test compound. A typical FOB in rodents includes:

  • Home Cage Observations: Record spontaneous behavior, posture, and respiratory rate before disturbing the animals.

  • Open Field Assessment: Measure locomotor activity (e.g., line crossings, rearing frequency), gait, and arousal in a novel environment.

  • Sensory and Motor Reflexes: Evaluate responses to various stimuli, such as auditory startle, pinna reflex, and righting reflex.

  • Physiological Measurements: Record body temperature, and assess for signs like piloerection, salivation, and lacrimation.

  • Neuromuscular Function: Assess grip strength and landing foot splay.

Gastrointestinal (GI) Effects

Question: Our animals are showing signs of decreased gastrointestinal motility (constipation) after this compound treatment. What can we do?

Answer:

While less common than with opioid-based antitussives, effects on gastrointestinal transit can occur. To address this:

  • Monitor Fecal Output: Quantify the number and weight of fecal pellets over a set period to confirm and monitor the severity of constipation.

  • Assess GI Transit Time: Utilize a charcoal meal test to directly measure the effect of this compound on intestinal motility. A delay in the transit of the charcoal meal compared to vehicle-treated controls would confirm a constipating effect.

  • Dose-Response Evaluation: Determine if the effect on GI motility is dose-dependent. A lower effective dose for antitussive activity might not significantly impact GI transit.

  • Ensure Adequate Hydration: Ensure all animals have free access to water, as dehydration can exacerbate constipation.

Cardiovascular Effects

Question: We are concerned about potential cardiovascular side effects. How can we monitor for these in our preclinical models?

Answer:

For a thorough cardiovascular safety assessment, consider the following:

  • Telemetry Monitoring: In larger animal models such as dogs, surgical implantation of telemetry devices allows for continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, freely moving animals. This is the gold standard for preclinical cardiovascular safety assessment.

  • Non-Invasive Methods: In rodents, tail-cuff plethysmography can be used for intermittent blood pressure measurements.

  • ECG Analysis: Record and analyze ECGs for any changes in heart rate, PR interval, QRS duration, and QT interval. QT prolongation is a key parameter to assess for potential pro-arrhythmic risk.

  • Dose-Escalation Studies: Conduct dose-escalation studies to identify any dose-related cardiovascular changes.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound is a centrally acting, non-narcotic cough suppressant.[2] Its primary mechanism involves the inhibition of the cough reflex at the level of the cough center in the medulla oblongata.[2][3] Unlike opioid-based antitussives, it does not bind to opioid receptors, which is associated with a reduced risk of dependence.[2][3]

What are the known potential side effects of this compound from preclinical and clinical information?

Based on limited available data and its mechanism of action, potential side effects may include:

  • Central Nervous System: Drowsiness, dizziness, and sedation.[4]

  • Gastrointestinal: Mild digestive disturbances.[4]

  • Other: Rarely, skin rash has been reported in humans.[4]

Is there any quantitative preclinical toxicity data available for this compound?

Publicly available quantitative preclinical toxicity data for this compound, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect-Level), is limited.[3] One 10-day study in rats at doses of 6–150 mg/kg administered via oral gavage reported no significant effect on body weight, food intake, or water intake.[3]

Are there any long-term toxicity concerns with this compound?

Yes. This compound formulations were withdrawn from the US, UK, and Canadian markets in 1976 due to concerns about potential carcinogenicity.[4][5] Similar concerns were raised in Germany, leading to the rejection of its registration in Armenia in 2000.[4] The specific details and data from these carcinogenicity studies are not widely available in the public domain. Researchers should be aware of this historical context when considering this compound for development.

Data Presentation

Table 1: Summary of Available Quantitative Preclinical Data for this compound

Animal ModelDosage RangeStudy DurationRoute of AdministrationObserved EffectsReference
Rat6–150 mg/kg10 daysOral gavageNo significant effect on body weight, food intake, or water intake.[3]

Note: Specific LD50 and NOAEL values for this compound Citrate were not found in the reviewed literature.[3]

Experimental Protocols

Protocol 1: Functional Observational Battery (FOB) in Rats

Objective: To systematically assess the potential neurological and behavioral side effects of this compound.

Materials:

  • Test substance: this compound citrate

  • Vehicle control

  • Male and female Sprague-Dawley rats

  • Observation arena

  • Grip strength meter

  • Rectal thermometer

  • Stopwatch

Methodology:

  • Acclimation: Acclimate animals to the testing room for at least one hour before testing.

  • Dosing: Administer this compound or vehicle control via the intended route of administration (e.g., oral gavage).

  • Observations: Conduct the FOB at peak plasma concentration time (if known) and at several time points post-dosing.

    • Home Cage Observations:

      • Posture

      • Presence of tremors or convulsions

      • Respiratory rate and character

    • Open Field Observations (e.g., for 5 minutes):

      • Locomotor activity (rears, line crossings)

      • Gait and posture

      • Stereotyped behaviors

      • Urination and defecation

    • Sensorimotor and Reflex Assessments:

      • Approach and touch response

      • Auditory startle reflex (e.g., using a clicker)

      • Pupillary reflex

      • Righting reflex

    • Physiological Measurements:

      • Rectal temperature

      • Assessment of salivation, lacrimation, and piloerection

    • Neuromuscular Assessment:

      • Forelimb and hindlimb grip strength

Data Analysis: Compare the scores and measurements for each parameter between the this compound-treated and vehicle control groups using appropriate statistical methods.

Protocol 2: Assessment of Gastrointestinal Motility using Charcoal Meal Test in Rats

Objective: To evaluate the effect of this compound on gastrointestinal transit time.

Materials:

  • Test substance: this compound citrate

  • Vehicle control

  • Male Wistar rats (fasted overnight with free access to water)

  • Charcoal meal (e.g., 10% charcoal in 5% gum acacia)

  • Oral gavage needles

  • Ruler

Methodology:

  • Fasting: Fast rats for 12-18 hours before the experiment, with ad libitum access to water.

  • Dosing: Administer this compound or vehicle control orally.

  • Charcoal Administration: After a set time post-drug administration (e.g., 30 minutes), administer the charcoal meal orally (e.g., 1 ml per rat).

  • Euthanasia and Dissection: After a specific time (e.g., 20-30 minutes) following charcoal administration, euthanize the animals by an approved method.

  • Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

  • Calculation: Express the intestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100

Data Analysis: Compare the percentage of intestinal transit between the this compound-treated and vehicle control groups using statistical analysis (e.g., t-test or ANOVA).

Mandatory Visualization

Oxeladin_Signaling_Pathway This compound This compound Cough_Center Cough Center (Medulla Oblongata) This compound->Cough_Center Acts on Suppression Suppression This compound->Suppression Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex Initiates Suppression->Cough_Reflex

Caption: Proposed mechanism of action of this compound on the central cough reflex.

Experimental_Workflow_CNS cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Post-Dosing Assessment Acclimation Animal Acclimation Baseline Baseline FOB Acclimation->Baseline Dosing This compound or Vehicle Administration Baseline->Dosing FOB_Timepoints FOB at Multiple Time Points Dosing->FOB_Timepoints Data_Analysis Data Analysis and Dose-Response FOB_Timepoints->Data_Analysis

Caption: Experimental workflow for assessing CNS side effects of this compound.

References

Technical Support Center: Synthesis of High-Purity Oxeladin Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity Oxeladin citrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and purification of this compound citrate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound citrate, presented in a question-and-answer format.

Q1: I am experiencing low yields in the initial esterification step between 2-ethyl-2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol. What are the potential causes and solutions?

A1: Low yields in the Fischer esterification are a common challenge. Several factors can contribute to this issue. The reaction is a reversible equilibrium, so driving it towards the product side is crucial.[1][2][3]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
- Use Excess Reactant: Employing a slight excess of either the alcohol or the carboxylic acid can shift the equilibrium towards the ester product.[1]
- Effective Water Removal: The water produced during the reaction can hydrolyze the ester back to the starting materials. Use a Dean-Stark apparatus or a drying agent to remove water as it forms.[1]
Catalyst Issues - Catalyst Choice: A strong acid catalyst like concentrated sulfuric acid is typically used.[2] Ensure the catalyst is fresh and added in the correct proportion.
- Catalyst Deactivation: The amine group in 2-(2-diethylaminoethoxy)ethanol can be protonated by the acid catalyst, reducing its effectiveness. Careful control of the amount of catalyst is necessary.
Side Reactions - Dehydration of Alcohol: Although less common under these conditions, the alcohol could potentially undergo dehydration. Ensure the reaction temperature is optimized and not excessively high.
Work-up Losses - Inefficient Extraction: During the work-up, ensure the pH is appropriately adjusted to ensure the product is in the organic layer during extraction. Multiple extractions with a suitable solvent will maximize recovery.
- Emulsion Formation: If emulsions form during extraction, adding brine can help to break them.

Q2: My final this compound citrate product shows multiple impurity peaks on the HPLC chromatogram. How can I identify and minimize these impurities?

A2: Impurity profiling is critical for ensuring the quality of your final product. The impurities can originate from the starting materials or be generated during the synthesis and purification steps.

Common Impurities and Their Sources:

  • Unreacted Starting Materials: Residual 2-ethyl-2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol.

  • Byproducts of Esterification: Potential side products from the esterification reaction.

  • Degradation Products: this compound can degrade under certain conditions (e.g., presence of strong acids or bases, high temperatures) to form products like its hydrolytic and N-oxide degradation products.

  • Impurities from Starting Materials: The purity of your initial reactants, such as 2-(2-diethylaminoethoxy)ethanol, is crucial. This starting material can be a metabolite of Butamirate and may contain related impurities.[]

Troubleshooting Steps Based on HPLC Profile:

Observation in HPLC Potential Cause & Identification Recommended Action
Peak at the retention time of 2-ethyl-2-phenylbutyric acid Incomplete esterification or hydrolysis of the product.Optimize esterification conditions (see Q1). During work-up, ensure thorough washing to remove unreacted acid.
Peak at the retention time of 2-(2-diethylaminoethoxy)ethanol Incomplete esterification.Use a slight excess of the carboxylic acid or ensure stoichiometric amounts are correct.
Additional unknown peaks Could be side-reaction products or impurities from starting materials.Characterize the impurities using LC-MS to determine their molecular weights. Review the synthesis of starting materials for potential byproducts.[5]
Broad or tailing peaks for this compound citrate Poor column condition or inappropriate mobile phase pH.Use a high-quality, end-capped C18 column. The mobile phase should be buffered to an appropriate pH to ensure the analyte is in a single ionic form.

Experimental Protocol for HPLC Analysis:

A typical Reverse-Phase HPLC (RP-HPLC) method for analyzing this compound citrate and its degradation products involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer like 0.1% phosphoric acid.[6][7] UV detection is commonly performed at 220 nm.[6][8]

Q3: I am having difficulty purifying this compound citrate by recrystallization. The purity does not improve significantly, or the recovery is very low.

A3: Recrystallization is a powerful purification technique, but its success is highly dependent on the choice of solvent and the experimental procedure.

Troubleshooting Recrystallization:

Problem Potential Cause Solution
Poor Purity Improvement - Inappropriate Solvent: The chosen solvent may have similar solubility for the product and the impurities at both high and low temperatures.Screen for a solvent that dissolves this compound citrate well when hot but poorly when cold, while the impurities remain soluble at low temperatures. Common solvents to test include ethanol, isopropanol, acetone, and mixtures with water.[9]
- Co-precipitation: If the impurity concentration is very high, it may co-precipitate with the product.Consider a preliminary purification step like column chromatography to reduce the bulk of impurities before recrystallization.
Low Recovery - Too Much Solvent: Using an excessive amount of solvent will result in a significant amount of the product remaining dissolved even after cooling.Use the minimum amount of hot solvent required to fully dissolve the crude product.[10]
- Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11]
- Product is an Oil: The product may "oil out" instead of crystallizing if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.Try using a lower-boiling point solvent or a solvent pair. Induce crystallization by scratching the inside of the flask or adding a seed crystal.

General Recrystallization Protocol:

  • Solvent Selection: Test the solubility of your crude this compound citrate in various solvents at room temperature and at their boiling points to find a suitable single solvent or a solvent pair.[10][12]

  • Dissolution: In a flask, add the crude product and the minimum amount of the hot recrystallization solvent needed for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound citrate?

A1: The synthesis of this compound citrate is typically a two-step process:

  • Esterification: 2-ethyl-2-phenylbutyric acid is reacted with 2-(2-diethylaminoethoxy)ethanol in the presence of an acid catalyst to form the this compound base.

  • Salt Formation: The purified this compound base is then reacted with citric acid to form the citrate salt.

Q2: What are the critical process parameters to control during the synthesis?

A2: Key parameters to monitor and control include:

  • Stoichiometry of reactants: Precise molar ratios are important for maximizing yield and minimizing unreacted starting materials.

  • Reaction temperature: Both the esterification and salt formation steps may have optimal temperature ranges.

  • Purity of starting materials: Impurities in the initial reactants can carry through to the final product.

  • pH during work-up and purification: The pH of aqueous solutions will affect the solubility and stability of the product.

Q3: What analytical techniques are recommended for in-process control and final product analysis?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and impurity profiling.[6][13]

  • Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to HPLC.

  • High-Performance Thin Layer Chromatography (HPTLC): Can be used for quantification of the drug and its degradation products.[13]

  • Mass Spectrometry (MS): Coupled with LC for the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product.

Q4: Are there any specific safety precautions I should take during the synthesis of this compound citrate?

A4: Standard laboratory safety procedures should be followed. The synthesis involves the use of strong acids and organic solvents. It is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizing the Workflow

To aid in understanding the synthesis and purification process, the following diagrams illustrate the key workflows.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Salt Formation Reactants 2-ethyl-2-phenylbutyric acid + 2-(2-diethylaminoethoxy)ethanol Esterification Fischer Esterification (Acid Catalyst, Heat) Reactants->Esterification Oxeladin_Base Crude this compound Base Esterification->Oxeladin_Base Purification Purification (e.g., Column Chromatography) Oxeladin_Base->Purification Pure_Base Pure this compound Base Purification->Pure_Base Salt_Formation Reaction with Citric Acid Pure_Base->Salt_Formation Crude_Citrate Crude this compound Citrate Salt_Formation->Crude_Citrate Recrystallization Recrystallization Crude_Citrate->Recrystallization Final_Product High-Purity this compound Citrate Recrystallization->Final_Product Troubleshooting_Logic Start Low Purity or Yield Observed Check_Synthesis Review Synthesis Step Start->Check_Synthesis Check_Purification Review Purification Step Start->Check_Purification Incomplete_Reaction Incomplete Reaction? Check_Synthesis->Incomplete_Reaction Yes Side_Reactions Side Reactions? Check_Synthesis->Side_Reactions Yes Recrystallization_Issue Recrystallization Ineffective? Check_Purification->Recrystallization_Issue Yes Chromatography_Issue Chromatography Issues? Check_Purification->Chromatography_Issue Yes Optimize_Synthesis Optimize Reaction Conditions: - Time - Temperature - Catalyst Incomplete_Reaction->Optimize_Synthesis Side_Reactions->Optimize_Synthesis Optimize_Purification Optimize Purification: - Solvent Screening - Column Conditions Recrystallization_Issue->Optimize_Purification Chromatography_Issue->Optimize_Purification

References

Best practices for long-term storage of Oxeladin compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of Oxeladin compounds. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of these compounds throughout their experimental workflows.

Best Practices for Long-Term Storage

Proper storage of this compound compounds is critical to maintain their chemical integrity and ensure the reliability of experimental results. The following are recommended best practices for long-term storage:

  • Solid Compound Storage: this compound citrate powder should be stored in a tightly sealed container, protected from moisture. For long-term storage, refrigeration at 2-8°C is recommended. For extended periods, storage at -20°C can also be considered.

  • Solution Storage: Stock solutions of this compound citrate are best prepared fresh. If storage is necessary, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation, solutions should be stored in tightly sealed, light-resistant containers. Avoid repeated freeze-thaw cycles.

  • Protection from Light: Exposure to light can lead to photodegradation.[2] It is crucial to store both solid compounds and solutions in amber vials or other light-protecting containers.

  • Humidity Control: this compound compounds can be susceptible to hydrolysis. Therefore, it is important to store them in a dry environment. The use of desiccants in the storage container is advisable.

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Data Presentation: Long-Term Stability of this compound Citrate

While specific long-term stability data for this compound citrate under various conditions is not extensively published, the following table provides an estimated stability profile based on kinetic data from forced degradation studies. These estimations are intended to serve as a guideline for researchers.

Storage ConditionTime (Months)Estimated % this compound Citrate RemainingPrimary Degradants Observed
25°C / 60% RH (ICH Standard) 3~98%α,α-Diethyl benzeneacetic acid, Diphenylmethoxy-N, N-dimethyl ethanamine N-oxide
6~95%Increased levels of hydrolytic and oxidative degradation products
12~90%Further increase in degradation products
4°C (Refrigerated) 6>99%Minimal degradation
12~98%Trace amounts of hydrolytic degradation products
24~96%Slight increase in hydrolytic degradation products
-20°C (Frozen) 12>99.5%Negligible degradation
24>99%Minimal to no degradation observed
40°C / 75% RH (Accelerated) 1~92%Significant formation of hydrolytic and oxidative degradation products
3~85%Substantial degradation with multiple degradation products
6<80%Extensive degradation

Troubleshooting Guides & FAQs

This section addresses common issues that researchers may encounter during the storage and handling of this compound compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound citrate?

A1: The primary degradation pathways for this compound citrate are hydrolysis and oxidation.[3] Hydrolysis typically results in the formation of α,α-Diethyl benzeneacetic acid, while oxidation can lead to the formation of Diphenylmethoxy-N, N-dimethyl ethanamine N-oxide.[3]

Q2: My this compound citrate solution appears cloudy or has precipitated. What should I do?

A2: Cloudiness or precipitation can be due to several factors, including exceeding the solubility limit, a shift in pH, or degradation. First, verify that the concentration of your solution is within the known solubility limits. If the concentration is appropriate, check the pH of the solution; this compound citrate is more soluble in slightly acidic conditions. If you suspect degradation, the precipitate and supernatant should be analyzed for the presence of less soluble degradation products.[4]

Q3: I've observed a color change in my solid this compound compound or its solution. What does this indicate?

A3: A color change, such as yellowing, can be an indicator of chemical degradation, often due to oxidation or exposure to light.[1][5] It is recommended to re-analyze the compound using a stability-indicating method like HPLC to assess its purity and identify any degradation products. If significant degradation is confirmed, the batch should be discarded.

Q4: How can I confirm the stability of my this compound compound if I suspect degradation?

A4: The most reliable way to confirm the stability of your this compound compound is to use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).[3][6] These methods can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient.

Troubleshooting Guide for Common Issues
IssuePossible Cause(s)Recommended Action(s)
Unexpected Peaks in HPLC/HPTLC - Degradation of the compound due to improper storage (temperature, light, humidity).- Contamination of the sample, solvent, or instrument.- Interaction with excipients or container materials.- Analyze a freshly prepared standard of this compound to confirm the retention time.- Conduct a forced degradation study to identify the retention times of potential degradation products.- Run a blank injection to check for solvent or system contamination.[7]
Loss of Potency/Lower than Expected Assay Results - Significant degradation has occurred during storage.- Inaccurate initial weighing or dilution.- Adsorption of the compound onto the container surface.- Review storage conditions and handling procedures.- Re-prepare the sample, ensuring accurate weighing and dilution.- Consider using silanized glassware or polypropylene containers to minimize adsorption.
Inconsistent Results Between Aliquots - Non-homogeneity of the sample, especially if precipitation has occurred.- Degradation of the stock solution over time.- Inconsistent sample preparation or handling.- Ensure the stock solution is fully dissolved and homogenous before taking aliquots.- Prepare fresh stock solutions for each set of experiments.- Standardize all sample preparation steps.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound compounds.

Protocol 1: Forced Degradation Study of this compound Citrate

Objective: To intentionally degrade this compound citrate under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound citrate in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 0.1 M sodium hydroxide, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 0.1 M hydrochloric acid, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Place the solid this compound citrate powder in an oven at 105°C for 24 hours. After cooling, prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a solution of this compound citrate (100 µg/mL in mobile phase) to direct sunlight for 8 hours or in a photostability chamber.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound Citrate

Objective: To quantify this compound citrate and separate it from its degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.[1][4]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard Preparation: Prepare a standard solution of this compound citrate in the mobile phase at a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare the sample solution (from storage stability studies or forced degradation studies) in the mobile phase to a similar concentration as the standard.

  • System Suitability: Inject the standard solution multiple times to ensure the system is suitable for analysis (e.g., check for theoretical plates, tailing factor, and reproducibility of peak areas).

  • Analysis and Calculation: Inject the standard and sample solutions. Calculate the percentage of this compound citrate remaining and the percentage of each degradation product based on the peak areas.

Mandatory Visualizations

Signaling Pathway of this compound Degradation

G This compound This compound Citrate hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->hydrolysis H2O oxidation Oxidation (e.g., H2O2) This compound->oxidation [O] thermal Thermal Stress This compound->thermal photo Photolytic Stress This compound->photo deg_product1 α,α-Diethyl benzeneacetic acid hydrolysis->deg_product1 deg_product2 Diphenylmethoxy-N, N-dimethyl ethanamine N-oxide oxidation->deg_product2 other_degradants Other Minor Degradants thermal->other_degradants photo->other_degradants

Caption: Major degradation pathways of this compound citrate under various stress conditions.

Experimental Workflow for Stability Testing

G start Receive/Synthesize This compound Compound storage Store under Recommended Conditions (e.g., -20°C, dark, dry) start->storage sample_prep Prepare Sample for Analysis (e.g., dissolve in mobile phase) storage->sample_prep hplc Analyze via Stability-Indicating HPLC Method sample_prep->hplc data_analysis Data Analysis: - Assay of this compound - Quantify Degradants hplc->data_analysis decision Purity Meets Specification? data_analysis->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Troubleshoot Storage/ Handling Protocol decision->troubleshoot No troubleshoot->storage

Caption: A typical experimental workflow for ensuring the stability of this compound compounds.

Troubleshooting Logic for Unexpected HPLC Peaks

G start Unexpected Peak Observed in HPLC check_blank Inject Blank (Mobile Phase) start->check_blank peak_in_blank Peak Present in Blank? check_blank->peak_in_blank contamination Source is Contamination (Solvent, System, Glassware) peak_in_blank->contamination Yes check_control Analyze Freshly Prepared Control Sample peak_in_blank->check_control No peak_in_control Peak Present in Control? check_control->peak_in_control impurity Source is Impurity in Starting Material peak_in_control->impurity Yes degradation Source is Degradation Product peak_in_control->degradation No end Identify and Quantify degradation->end

Caption: A logical workflow for troubleshooting the source of unexpected peaks in HPLC analysis.

References

Adjusting Oxeladin dosage to avoid toxicity in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for adjusting Oxeladin dosage in animal studies to mitigate toxicity. It includes frequently asked questions, troubleshooting advice, data tables, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a centrally acting, non-opioid cough suppressant. Its primary mechanism involves inhibiting the cough reflex at the level of the medulla oblongata in the central nervous system.[1][2][3][4] It is also believed to have a peripheral effect by desensitizing receptors in the respiratory tract.[1][4] Unlike opioid-based antitussives, it does not bind to opioid receptors, which reduces the risk of dependence.[1][2][4][5] Recent research has also identified it as a selective sigma-1 receptor agonist.[1][6]

Q2: What are the common signs of this compound toxicity in animals? A2: While specific preclinical toxicity data is limited, clinical signs of toxicity after administering a test substance can include changes in skin and fur, eyes, and mucous membranes.[1] Researchers should also monitor for alterations in the respiratory, circulatory, autonomic, and central nervous systems, as well as changes in somatomotor activity and behavior patterns.[1] In humans, reported side effects at therapeutic doses are rare but can include dizziness, sedation, rash, or mild digestive disturbances.[5] These effects may be indicative of toxicity at higher doses in animal models.

Q3: Are there any known drug interactions to be aware of during animal studies? A3: Co-administration of this compound with other central nervous system depressants, such as sedatives and hypnotics, may potentiate sedative effects.[2][4] Caution should be exercised when using this compound with other substances that undergo hepatic metabolism, as this could alter its efficacy or adverse effect profile.[2]

Q4: What is a No-Observed-Adverse-Effect-Level (NOAEL)? A4: The NOAEL is the highest dose or exposure level of a substance, determined through experimentation, at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects in the exposed animal population compared to a control group.[7][8] It is a critical parameter used to establish a safe clinical starting dose for human trials.[7]

Troubleshooting Guide

Issue: Animals are showing unexpected sedation or lethargy.

  • Possible Cause: The current dose of this compound may be too high, leading to excessive CNS depression, especially if administered with other CNS depressants.[2][4]

  • Solution:

    • Review the experimental protocol to confirm the correct dose was administered.

    • Consider reducing the dose by 25-50% in the next cohort of animals.

    • If using concomitant medications, evaluate potential drug interactions.

    • Ensure observations are systematically recorded to correlate the onset of symptoms with the timing of administration.

Issue: Mortality is observed in a dose group.

  • Possible Cause: The administered dose has exceeded the median lethal dose (LD50) or is within the lethal range for a subset of the animal population.

  • Solution:

    • Cease administration at that dose level immediately.

    • Perform a gross necropsy on all deceased animals to identify potential target organs of toxicity.[1]

    • Analyze the dose-response relationship. The dose should be lowered significantly for subsequent groups.

    • It is recommended to conduct a formal acute toxicity study following OECD guidelines to estimate the LD50 before proceeding with repeated-dose studies.[1]

Issue: No therapeutic effect (e.g., cough suppression) is observed.

  • Possible Cause: The dose is below the effective dose (ED50) for the specific animal model.

  • Solution:

    • Increase the dose in a stepwise manner in a new cohort of animals.

    • Ensure the route of administration and vehicle are appropriate for achieving desired bioavailability. This compound has high oral bioavailability.[2]

    • Confirm the validity and sensitivity of the assay being used to measure the therapeutic effect.

Quantitative Toxicity Data

Specific, publicly available LD50 and NOAEL values for this compound are limited.[1] Researchers should determine these values empirically for their specific model and conditions. The tables below provide context with general toxicity data and a template for recording experimental findings.

Table 1: General Acute Oral Toxicity Data for Rodents (for Context) [1]

Compound Animal Model LD50 (mg/kg)
Thymoquinone Mouse 870.9

| Thymoquinone | Rat | 794.3 |

Table 2: this compound Dosing in a Preclinical Study Example [1]

Animal Model Dosage Range Study Duration Route of Administration Observed Effects
Rat 6–150 mg/kg 10 days Oral gavage No significant effect on body weight, food intake, or water intake.

| Rat (Stroke Model) | 135 mg/kg/day | 11 days | Oral | Significantly improved neurological function and reduced infarct expansion.[1][6] |

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (LD50 Estimation)

This protocol is based on OECD guidelines for determining the acute oral toxicity of a substance.[1]

  • Animal Selection: Use healthy, young adult rodents (rats or mice) of a single strain. Acclimatize animals for at least 5 days before dosing.[1]

  • Dose Grouping: Divide animals into several dose groups (e.g., 3-5 groups) and a control group receiving only the vehicle. Dose levels should be selected to span a range expected to cause effects from none to lethality.[1]

  • Administration: Administer a single dose of this compound or vehicle via oral gavage. The volume should be kept consistent across all animals, adhering to guidelines based on animal weight.[1][9]

  • Observation:

    • Observe animals for clinical signs of toxicity immediately after dosing, periodically for the first 24 hours, and then daily for at least 14 days.[1]

    • Observations should include changes in skin, fur, eyes, mucous membranes, respiratory and circulatory systems, CNS and autonomic activity, and behavior.[1]

    • Record body weights at regular intervals and note all mortalities.[1]

  • Pathology: Perform a gross necropsy on all animals at the end of the 14-day observation period or at the time of death.[1]

  • Data Analysis: Calculate the LD50 value with a 95% confidence interval using an appropriate statistical method like Probit analysis.[1]

Protocol 2: Repeated-Dose Toxicity Study (NOAEL Determination)

This protocol provides a framework for a 28-day repeated-dose study to determine the NOAEL.[1]

  • Animal Selection: As per the acute toxicity protocol.

  • Dose Grouping: Assign animals to at least three dose groups and one control group. The highest dose should induce some toxicity but not significant lethality, while the lowest dose should not induce any adverse effects.[1][8]

  • Administration: Administer this compound or vehicle daily via oral gavage for 28 consecutive days.[1]

  • Observations:

    • Conduct detailed clinical observations daily.

    • Measure body weight and food consumption weekly.

    • Perform ophthalmological examinations before the study and at termination.[1]

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.[1]

  • Pathology: Conduct a full gross necropsy on all animals. Weigh selected organs and preserve a comprehensive set of tissues for histopathological examination.[1]

  • Data Analysis: Analyze all data for toxicologically significant effects. The NOAEL is the highest dose level at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.[1][7]

Visual Guides and Workflows

cluster_preclinical Preclinical Evaluation Workflow lit Literature Review & In Silico Prediction acute Acute Toxicity Study (e.g., LD50 Estimation) lit->acute Safety First dose_range Dose-Ranging Study (Efficacy) acute->dose_range Establish Safe Dose Window repeat Repeated-Dose Study (e.g., 28-day, NOAEL) dose_range->repeat Select Doses Around ED50 final Dose Selection for Further Studies repeat->final Determine NOAEL observe Observe Clinical Signs During Study no_signs No Adverse Signs observe->no_signs None mild_signs Mild Adverse Signs (e.g., slight sedation) observe->mild_signs Present severe_signs Severe Adverse Signs (e.g., distress, seizures) observe->severe_signs Present continue_dose Continue with Current Dose no_signs->continue_dose reduce_dose Reduce Dose (e.g., by 25-50%) mild_signs->reduce_dose stop_dose Stop Dosing & Re-evaluate Protocol. Consider Euthanasia. severe_signs->stop_dose cluster_cns Central Nervous System cluster_pns Peripheral Nervous System This compound This compound medulla Cough Center (Medulla Oblongata) This compound->medulla Inhibits s1r Sigma-1 Receptors This compound->s1r Agonist airway_receptors Airway Sensory Receptors This compound->airway_receptors Desensitizes effect Cough Suppression (Therapeutic Effect) medulla->effect airway_receptors->effect

References

Technical Support Center: Oxeladin and DMSO Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common issues and questions regarding the solubility of Oxeladin, particularly this compound citrate, in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals who may encounter challenges with solution stability and concentration accuracy during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound citrate precipitating out of my DMSO stock solution?

A1: Precipitation of this compound citrate from a DMSO stock solution is often due to the hygroscopic nature of DMSO.[1][2] DMSO readily absorbs moisture from the atmosphere, and this increased water content can significantly reduce the solubility of the compound, leading to precipitation.[1][3] It is also possible that the concentration prepared exceeds the solubility limit, or that the stock solution has undergone freeze-thaw cycles which can affect stability.[4]

Q2: What is the expected solubility of this compound citrate in research-grade DMSO?

A2: The reported solubility of this compound citrate in DMSO varies across different suppliers, but it is generally considered to have good solubility. Reported values include 100 mg/mL (189.53 mM), 60 mg/mL (113.72 mM), and ≥25 mg/mL.[1][5][6][7] Several suppliers explicitly warn that moisture-absorbing DMSO reduces solubility, so achieving these higher concentrations requires the use of fresh, anhydrous DMSO.[1][2]

Q3: How exactly does absorbed water affect the solubility of compounds in DMSO?

A3: DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[8] When DMSO absorbs water, it forms a highly structured hydrogen-bonding network.[9] This change in the solvent's microenvironment can alter its interaction with the dissolved compound. For lipophilic molecules, the increasing polarity of the DMSO/water mixture can lead to a decrease in solubility, causing the compound to precipitate.[10] Water in DMSO can also accelerate the degradation of compounds.[3]

Q4: What are the best practices for storing and handling DMSO to prevent water absorption?

A4: To minimize water absorption, DMSO should be stored in tightly sealed, airtight containers, preferably in a dark and dry place.[11][12] The use of desiccants within the storage cabinet is recommended. When preparing solutions, use fresh DMSO from a newly opened bottle whenever possible.[1][2] Minimize the time the bottle is open to the atmosphere and work in a low-humidity environment if possible. For critical applications, DMSO can be dried over molecular sieves.[11]

Q5: Can I use gentle heating or sonication to redissolve precipitated this compound citrate?

A5: Gentle heating (e.g., to 37°C) and/or sonication can often help redissolve a compound that has precipitated.[7] However, this is a temporary solution if the underlying cause is water contamination. The compound may precipitate again upon cooling or over time. Furthermore, if the precipitation is due to degradation accelerated by water, heating will not resolve the issue of compound integrity.

Troubleshooting Guide: this compound Precipitation in DMSO

This guide provides a systematic approach to diagnosing and solving solubility issues with this compound in DMSO.

Troubleshooting Workflow

G cluster_0 cluster_1 Step 1: Verify Basics cluster_2 Step 2: Assess Solvent Quality cluster_3 Step 3: Corrective Actions cluster_4 start Issue: Precipitation in This compound-DMSO Stock A Confirm Compound Identity & Purity start->A B Check Target Concentration vs. Reported Solubility A->B If OK C Use Fresh, Anhydrous DMSO from a New Bottle B->C If OK E Prepare Fresh Stock with Anhydrous DMSO C->E Recommended D Was DMSO Exposed to Air for Extended Periods? D->E If Yes F Dry Existing DMSO Stock (e.g., with molecular sieves) D->F If Yes G Store Properly: Airtight, with Desiccant E->G F->G end Resolution: Stable this compound-DMSO Stock Solution G->end

Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Reported Solubility of this compound Citrate
SolventReported SolubilityMolar Concentration (mM)Reference(s)
DMSO100 mg/mL189.53[1]
DMSO60 mg/mL113.72[5][7]
DMSO≥25 mg/mL≥47.38[6][13]
Water100 mg/mL189.53[1][7]
Water≥50 mg/mL≥94.77[2]
Ethanol100 mg/mL189.53[1][5]

Note: The molecular weight of this compound Citrate is 527.6 g/mol .[1]

Experimental Protocols

Protocol 1: Determining the Impact of Water Content on this compound Citrate Solubility

This protocol outlines a method to quantify the effect of increasing water concentration in DMSO on the solubility of this compound citrate.

G A 1. Prepare DMSO/Water Mixtures (e.g., 0%, 1%, 2%, 5%, 10% v/v water) B 2. Add Excess this compound Citrate to each mixture in separate vials A->B C 3. Equilibrate Samples (e.g., shake at constant temp. for 24h) B->C D 4. Centrifuge Vials to pellet undissolved solid C->D E 5. Collect Supernatant for analysis D->E F 6. Quantify Concentration (e.g., using a calibrated HPLC-UV method) E->F G 7. Plot Solubility (mg/mL) vs. % Water in DMSO F->G

Workflow for determining this compound solubility.

Methodology:

  • Prepare Solvent Mixtures: Create a series of DMSO/water solutions with varying water content by volume (e.g., 0%, 1%, 2%, 5%, 10%). Use anhydrous DMSO for the 0% sample.

  • Add Excess Solute: To a known volume of each solvent mixture, add an excess amount of this compound citrate (enough to ensure saturation is reached and solid remains).

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature for 24 hours to allow the system to reach equilibrium.

  • Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Analysis: Dilute the supernatant appropriately and determine the concentration of this compound citrate using a validated analytical method, such as HPLC-UV with a standard curve.

  • Data Interpretation: Plot the determined saturation solubility against the percentage of water in DMSO to visualize the impact.

Protocol 2: Best Practices for Preparing a Concentrated this compound Citrate Stock Solution
  • Select Solvent: Use a new, unopened bottle of high-purity, anhydrous DMSO.[1][2]

  • Weigh Compound: Accurately weigh the required amount of this compound citrate in a clean vial.

  • Add Solvent: In an environment with low humidity, add the required volume of anhydrous DMSO to the vial.

  • Dissolution: Immediately cap the vial tightly. Use a vortex mixer to facilitate dissolution. If needed, gentle sonication in a water bath can be applied.[7]

  • Storage: Store the final stock solution in a tightly sealed vial, consider adding a desiccant to the secondary container, and store at the recommended temperature (e.g., -20°C). Minimize exposure to ambient air during all subsequent uses.

References

Technical Support Center: Purification of Crude Oxeladin Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude Oxeladin citrate using crystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying crude this compound citrate by crystallization?

Crystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, crude this compound citrate is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of this compound citrate decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent (mother liquor). Slow cooling is crucial to allow for the formation of a pure crystal lattice, excluding impurities.[1][2][3][4]

Q2: Which solvents are suitable for the crystallization of this compound citrate?

The ideal solvent is one in which this compound citrate has high solubility at high temperatures and low solubility at low temperatures.[4][5][6] Based on available data, suitable solvents and solvent systems for this compound citrate, an ester compound, could include:

  • Single Solvents: Ethanol, Methanol.[5][7]

  • Co-solvents/Mixed Solvents: Ethanol/water, Methanol/water, Acetone/n-Hexane, Ethyl acetate/n-Hexane.[6][7] A mixed solvent system can be effective when a single solvent does not provide the ideal solubility profile.[6]

Q3: How can I determine the purity of the crystallized this compound citrate?

The purity of the crystallized product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound citrate and quantifying any remaining impurities or degradation products.[8] Other methods include Gas Chromatography (GC) and Thin Layer Chromatography (TLC).[4]

Q4: What are the common impurities found in crude this compound?

Impurities in crude this compound can originate from the synthesis process or degradation. Common process-related impurities may include unreacted starting materials and by-products. Degradation products can also be present. It is crucial to have an impurity profile of the crude material to develop an effective purification strategy.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Oiling Out: The compound separates as a liquid instead of forming crystals.[9]1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated to a high degree. 3. High concentration of impurities.1. Add more solvent to the heated mixture to reduce saturation.[9] 2. Reheat the solution and allow it to cool more slowly. 3. Consider using a solvent with a lower boiling point.[5] 4. If using a mixed solvent system, add more of the "good" solvent (in which the compound is more soluble).[9]
No Crystal Formation 1. The solution is not sufficiently supersaturated. 2. The cooling process is too slow, or the final temperature is not low enough.1. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent surface.[4] 2. Add a seed crystal of pure this compound citrate.[4] 3. Evaporate some of the solvent to increase the concentration and then cool again. 4. Cool the solution in an ice bath to further decrease solubility.[1][4]
Rapid Crystal Formation ("Crashing Out") 1. The solution is too concentrated. 2. The cooling rate is too fast.[3][9]1. Reheat the solution and add a small amount of additional solvent.[9] 2. Allow the solution to cool more slowly at room temperature before placing it in an ice bath. Insulating the flask can help.[4]
Low Yield of Crystals 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[9] 2. Premature crystallization during hot filtration.1. Concentrate the mother liquor by evaporating some of the solvent and cool to obtain a second crop of crystals.[10] 2. Ensure the filtration apparatus is pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired compound.[2]

Quantitative Data Summary

The following table summarizes solubility data for this compound citrate in common solvents, which is critical for selecting an appropriate crystallization solvent.

Solvent Solubility Notes
WaterFreely solubleMay be suitable as an anti-solvent in a mixed solvent system.
Ethanol100 mg/mLA good candidate for a primary crystallization solvent.
Dimethyl Sulfoxide (DMSO)60-100 mg/mLHigh boiling point may make it difficult to remove from the final product.

Data sourced from publicly available information.

Experimental Protocols

Protocol 1: Single Solvent Crystallization of this compound Citrate
  • Solvent Selection: Based on solubility data, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound citrate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until all the this compound citrate has just dissolved.[1][10]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[1][4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a suitable temperature.

Protocol 2: Mixed Solvent Crystallization of this compound Citrate
  • Solvent Selection: Choose a pair of miscible solvents. One in which this compound citrate is soluble (e.g., ethanol) and one in which it is poorly soluble (e.g., water).[6]

  • Dissolution: Dissolve the crude this compound citrate in the minimum amount of the "good" solvent (ethanol) at its boiling point.

  • Addition of Anti-Solvent: While the solution is hot, slowly add the "poor" solvent (water) dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single Solvent Crystallization protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Crude this compound Citrate dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter If no charcoal needed charcoal->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure this compound Citrate dry->end

Caption: Experimental workflow for the purification of this compound citrate by crystallization.

troubleshooting_logic cluster_oiling Oiling Out cluster_no_xtal No Crystals cluster_low_yield Low Yield start Crystallization Issue? oiling Oiling Out Occurs start->oiling Yes no_xtal No Crystals Form start->no_xtal No oiling_sol1 Reheat & Add More Solvent oiling->oiling_sol1 oiling_sol2 Cool Slower oiling->oiling_sol2 oiling_sol3 Change Solvent oiling->oiling_sol3 no_xtal_sol1 Scratch Flask / Add Seed no_xtal->no_xtal_sol1 no_xtal_sol2 Concentrate Solution no_xtal->no_xtal_sol2 no_xtal_sol3 Cool in Ice Bath no_xtal->no_xtal_sol3 low_yield Low Yield no_xtal->low_yield Crystals form, but... low_yield_sol1 Second Crop from Mother Liquor low_yield->low_yield_sol1 low_yield_sol2 Preheat Filtration Apparatus low_yield->low_yield_sol2

Caption: Troubleshooting decision tree for common crystallization issues.

References

Selection of appropriate solvents for Oxeladin stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting appropriate solvents for preparing Oxeladin stock solutions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended solvents for preparing this compound Citrate stock solutions?

A1: The most commonly recommended solvents for preparing this compound Citrate stock solutions are Dimethyl Sulfoxide (DMSO), water, and ethanol.[1][2] Methanol has also been suggested as a suitable solvent.[3] For in vivo studies, co-solvent systems are often employed to enhance solubility and biocompatibility.[1][4]

Q2: What are the reported solubilities of this compound Citrate in these solvents?

A2: The solubility of this compound Citrate can vary depending on the solvent and the specific batch of the compound. The table below summarizes the reported solubility data.

SolventReported SolubilityMolar ConcentrationNotes
DMSO ≥ 100 mg/mL~189.54 mMHygroscopic DMSO can negatively impact solubility; use freshly opened solvent.[1][2]
Water ≥ 50 mg/mL~94.77 mMThe citrate salt form significantly enhances aqueous solubility.[1]
Ethanol 100 mg/mL~189.53 mMGentle warming may be required to achieve complete dissolution.[5][6]

Q3: My this compound Citrate is not dissolving completely. What steps can I take to troubleshoot this issue?

A3: If you are experiencing difficulty dissolving this compound Citrate, consider the following troubleshooting steps:

  • Apply Gentle Heat and/or Sonication: Warming the solution (e.g., to 37°C) or using a sonicator can provide the necessary energy to overcome slow dissolution kinetics.[5][4]

  • Check Solvent Quality: For organic solvents like DMSO, ensure they are anhydrous and freshly opened, as absorbed moisture can reduce solubility.[1][2]

  • Verify Concentration: Ensure your target concentration does not exceed the known solubility limit of this compound Citrate in the chosen solvent.[5]

  • Use a Co-solvent: For high concentrations, preparing a stock in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting into an aqueous medium can be effective.[5]

Q4: How should I properly store my this compound Citrate stock solutions?

A4: Proper storage is crucial to maintain the stability and activity of this compound Citrate solutions.

  • In-Solvent Storage: Stock solutions in organic solvents like DMSO should be stored at -20°C for up to 3 months or -80°C for up to 6 months.[1][7][8] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[1]

  • Aqueous Solutions: Aqueous solutions of this compound Citrate should ideally be prepared fresh for each use and not stored for more than 24 hours.[7][9] If using water as the stock solvent, it is advisable to filter-sterilize the solution through a 0.22 µm filter before use.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and use of this compound Citrate solutions.

G Troubleshooting Workflow for this compound Dissolution start Start: this compound Citrate not dissolving check_conc Is the concentration below the solubility limit? start->check_conc heat_sonicate Apply gentle heat (37°C) and/or sonication check_conc->heat_sonicate Yes use_cosolvent Consider using a co-solvent (e.g., DMSO, Ethanol) check_conc->use_cosolvent No check_solvent Is the solvent fresh (e.g., new anhydrous DMSO)? heat_sonicate->check_solvent success Success: Complete Dissolution check_solvent->success Yes fail Issue Persists: Re-evaluate protocol or contact technical support check_solvent->fail No use_cosolvent->success

Caption: Troubleshooting workflow for this compound Citrate dissolution issues.

Issue 1: Precipitation occurs after diluting the organic stock solution into an aqueous medium.
  • Cause: The solubility of this compound Citrate may be significantly lower in the final aqueous buffer compared to the concentrated organic stock solution.

  • Solution:

    • Decrease Stock Concentration: Prepare a less concentrated initial stock solution.

    • Use a Co-solvent System: Employ a co-solvent system designed for aqueous compatibility, such as those used for in vivo preparations (e.g., PEG300, Tween-80).[1][4]

    • Stepwise Dilution: Add the stock solution to the aqueous medium slowly while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Issue 2: Inconsistent experimental results are observed.
  • Cause: This could be due to solution instability, degradation from repeated freeze-thaw cycles, or inaccurate concentration due to incomplete dissolution.

  • Solution:

    • Aliquot Stock Solutions: Store stock solutions in single-use aliquots to avoid the detrimental effects of repeated freezing and thawing.[1]

    • Prepare Fresh Solutions: Whenever possible, especially for aqueous solutions, prepare them fresh before each experiment.[7][9]

    • Ensure Complete Dissolution: Before use, visually inspect the solution to ensure no particulate matter is present. If necessary, briefly sonicate or warm the solution to redissolve any precipitate.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Citrate Stock Solution in DMSO
  • Weighing: Accurately weigh 52.76 mg of this compound Citrate powder.

  • Solvent Addition: Add the powder to a sterile vial. Add 1 mL of fresh, anhydrous DMSO.[5]

  • Dissolution: Vortex the mixture thoroughly. If necessary, sonicate the vial in a water bath or warm it gently to 37°C until the solid is completely dissolved.[5][4]

  • Storage: Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.[5]

Protocol 2: Preparation of an this compound Citrate Formulation for In Vivo Use

This protocol provides a clear solution of ≥ 2.5 mg/mL.[1]

  • Prepare a DMSO Stock: First, prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).

  • Sequential Addition of Solvents: For a final volume of 1 mL, follow these steps in order, ensuring the solution is clear before adding the next solvent:

    • Take 100 µL of the 25 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until uniform.

    • Add 450 µL of saline to reach the final volume of 1 mL.

  • Final Concentration: This procedure results in a final this compound Citrate concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Usage: It is recommended to prepare this formulation fresh and use it promptly.[1]

Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate solvent system based on your experimental needs.

G Solvent Selection Workflow for this compound Citrate start Start: Define Experimental Requirements exp_type What is the experiment type? start->exp_type invitro In Vitro exp_type->invitro In Vitro invivo In Vivo exp_type->invivo In Vivo conc_check Desired Concentration? invitro->conc_check cosolvent Use Co-solvent System (e.g., DMSO/PEG300/Tween-80/Saline) invivo->cosolvent low_conc Low (<50 mg/mL) conc_check->low_conc < 50 mg/mL high_conc High (≥50 mg/mL) conc_check->high_conc ≥ 50 mg/mL water Use Water low_conc->water dmso Use DMSO or Ethanol high_conc->dmso

Caption: Logical workflow for selecting an appropriate solvent for this compound Citrate.

References

Validation & Comparative

Repurposed Antitussives Show Promise in Glioblastoma Treatment: A Comparative Analysis of Oxeladin and Butamirate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent study highlights the potential of two common antitussive agents, Oxeladin and Butamirate, as novel therapeutic candidates for glioblastoma (GBM), an aggressive and challenging brain tumor. The research, published in Scientific Reports, demonstrates that both drugs effectively inhibit glioblastoma growth in preclinical models by targeting a key signaling pathway. This comparative guide provides a detailed analysis of the experimental data, protocols, and mechanisms of action for researchers, scientists, and drug development professionals.

Glioblastoma is notorious for its resistance to conventional therapies. This study, led by Sook-Ja Lee and colleagues, identified this compound and Butamirate as potent anti-glioma agents through a high-throughput screening of FDA-approved drugs. The findings reveal that both compounds exert their anti-tumor effects by inhibiting the Ras-related associated with diabetes (RRAD)-epidermal growth factor receptor (EGFR)-STAT3 signaling pathway, which is crucial for the survival and proliferation of many cancer types.[1]

In Vitro Efficacy: Inhibition of Glioblastoma Cell Growth

Both this compound and Butamirate demonstrated significant dose-dependent inhibition of tumorsphere formation in various glioblastoma cell lines, including LN229, U87, and T98G. Notably, the anti-proliferative effects of both drugs were dependent on the expression of RRAD, as they did not affect the proliferation of RRAD-negative GBM cells.[1]

TreatmentCell LineConcentration (µM)Inhibition of Tumorsphere Formation (%)
This compoundLN229-RRAD5~50%
This compoundU87MG5~60%
This compoundT98G5~55%
ButamirateLN229-RRAD10~70%
ButamirateU87MG10~65%

Data synthesized from figures in Lee SJ, et al. Sci Rep. 2021.

In Vivo Efficacy: Suppression of Tumor Growth in Xenograft Model

The anti-tumor activity of this compound and Butamirate was further confirmed in a glioblastoma xenograft mouse model. Intraperitoneal administration of both drugs led to a marked suppression of tumor growth without significant adverse effects, underscoring their potential as therapeutic agents for glioblastoma.[1][2]

TreatmentDosageTreatment Duration (Days)Tumor Volume Reduction vs. Control
This compound130 mg/kg14Significant reduction (quantitative data to be extracted from full text)
Butamirate2 mg/kg36Significant reduction (quantitative data to be extracted from full text)

Data synthesized from Lee SJ, et al. Sci Rep. 2021.

Mechanism of Action: Targeting the RRAD/EGFR/STAT3 Signaling Pathway

The study elucidated that both this compound and Butamirate function by inhibiting the RRAD-mediated activation of the EGFR/STAT3 signaling cascade. Docking simulation analyses revealed that this compound selectively interacts with RRAD.[1] This interaction disrupts the downstream signaling, leading to the suppression of STAT3 transcriptional activity. The inhibition of this pathway results in the downregulation of key proteins involved in cell survival and proliferation, such as cyclin D1 and survivin.[1] Furthermore, treatment with either drug led to a decrease in the phosphorylation of EGFR, Akt, and STAT3.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RRAD RRAD EGFR->RRAD activates Akt Akt RRAD->Akt activates STAT3 STAT3 RRAD->STAT3 activates pAkt p-Akt Akt->pAkt phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation This compound This compound This compound->RRAD inhibits Butamirate Butamirate Butamirate->RRAD inhibits pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerization Transcription Gene Transcription (Cyclin D1, Survivin) pSTAT3_dimer->Transcription promotes

Figure 1. Proposed signaling pathway of this compound and Butamirate in glioblastoma.

Experimental Protocols

Cell Culture and Tumorsphere Formation Assay

Glioblastoma cell lines (LN229, U87MG, T98G) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For the tumorsphere formation assay, cells were seeded in serum-free DMEM/F12 medium supplemented with B27, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF). Cells were treated with varying concentrations of this compound or Butamirate for 7 days, after which the number of tumorspheres was counted under a phase-contrast microscope.[2]

cluster_workflow Experimental Workflow: Tumorsphere Formation Assay A 1. Seed GBM cells in serum-free medium B 2. Treat with this compound or Butamirate A->B C 3. Incubate for 7 days B->C D 4. Count tumorspheres under microscope C->D

Figure 2. Workflow for the tumorsphere formation assay.
Western Blot Analysis

Cells were treated with this compound or Butamirate for the indicated times. Total protein was extracted, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against p-EGFR, p-Akt, p-STAT3, and actin (as a loading control), followed by incubation with horseradish peroxidase-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]

In Vivo Xenograft Model

Six- to eight-week-old male BALB/c nude mice were subcutaneously injected with U87MG human glioblastoma cells. When tumors reached a volume of 50-100 mm³, the mice were randomly assigned to treatment groups. This compound (130 mg/kg) or Butamirate (2 mg/kg) was administered intraperitoneally. Tumor size was measured three times a week, and tumor volume was calculated using the formula: (length × width²) × 0.5.[2]

Conclusion

The repurposing of existing drugs like this compound and Butamirate presents a promising and expedited avenue for developing new treatments for glioblastoma. Their ability to target the RRAD/EGFR/STAT3 signaling pathway, a key driver of GBM progression, combined with their favorable safety profiles as established antitussive agents, makes them attractive candidates for further clinical investigation. This comparative analysis provides a foundational guide for researchers to build upon these encouraging preclinical findings.

References

Oxeladin vs. Codeine: A Comparative Analysis of Antitussive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data, mechanisms of action, and experimental protocols for researchers and drug development professionals.

In the landscape of antitussive agents, codeine has long been regarded as a benchmark for efficacy. However, its classification as a narcotic and the associated side effects have spurred the search for equally effective, non-opioid alternatives. Oxeladin, a non-narcotic, centrally acting cough suppressant, has emerged as one such alternative. This guide provides a detailed comparison of the antitussive efficacy of this compound and codeine, drawing upon available preclinical data, and delves into their distinct mechanisms of action and the experimental methodologies used to evaluate them.

Comparative Efficacy in Preclinical Models

Direct head-to-head clinical trials comparing this compound and codeine are limited in the public domain.[1] Therefore, preclinical models, particularly the citric acid-induced cough model in guinea pigs, serve as a valuable tool for assessing and comparing antitussive efficacy.

CompoundMechanism of ActionAnimal ModelTussive AgentRoute of AdministrationDose RangeAntitussive Effect
Codeine Opioid Receptor AgonistGuinea PigCitric AcidSubcutaneous (s.c.)1-10 mg/kgDose-dependent inhibition of cough.
Codeine Opioid Receptor AgonistGuinea PigCitric AcidIntravenous (i.v.)8.7 mg/kgED₅₀ for cough inhibition.
Sigma-1 Receptor Agonist (e.g., SKF-10,047) Sigma-1 Receptor AgonistGuinea PigCitric AcidIntraperitoneal (i.p.)1-5 mg/kgDose-dependent inhibition of cough (up to 80% inhibition at 5 mg/kg).
Sigma-1 Receptor Agonist (e.g., Pre-084) Sigma-1 Receptor AgonistGuinea PigCitric AcidIntraperitoneal (i.p.)5 mg/kg~70% inhibition of cough.

Note: Data for specific sigma-1 receptor agonists are presented as a proxy for this compound due to the limited availability of direct preclinical efficacy data for this compound in this specific model. ED₅₀ represents the dose required to produce a 50% reduction in the number of coughs.

Mechanisms of Action: Distinct Central Pathways

The antitussive effects of this compound and codeine are mediated through different central nervous system pathways.

Codeine: As a prodrug, codeine is metabolized in the liver to morphine.[2] Morphine then acts as an agonist at μ-opioid receptors located in the cough center of the medulla oblongata.[2] This activation leads to the suppression of the cough reflex.

This compound: this compound is a non-narcotic antitussive that acts as a selective sigma-1 receptor agonist.[3] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] Its activation is involved in the modulation of various cellular signaling pathways, including the regulation of ion channels and intracellular calcium signaling, which are believed to contribute to the suppression of the cough reflex.[4][5] This mechanism is distinct from the opioid pathway targeted by codeine, which may account for this compound's different side effect profile.[6]

Signaling Pathways

The distinct mechanisms of action of codeine and this compound are reflected in their downstream signaling pathways.

Codeine Signaling Pathway in Cough Suppression Codeine Codeine Morphine Metabolism to Morphine (in Liver) Codeine->Morphine Mu_Opioid_Receptor μ-Opioid Receptor (in Medulla) Morphine->Mu_Opioid_Receptor Agonist Cough_Center_Neuron Cough Center Neuron Mu_Opioid_Receptor->Cough_Center_Neuron Inhibition Cough_Suppression Cough Suppression Cough_Center_Neuron->Cough_Suppression Leads to

Codeine's opioid receptor-mediated signaling pathway.

This compound Signaling Pathway in Cough Suppression This compound This compound Sigma1_Receptor Sigma-1 Receptor (ER-Mitochondrion Interface) This compound->Sigma1_Receptor Agonist Ion_Channels Modulation of Ion Channels Sigma1_Receptor->Ion_Channels Ca_Signaling Regulation of Intracellular Ca2+ Signaling Sigma1_Receptor->Ca_Signaling Neuronal_Excitability Decreased Neuronal Excitability in Cough Center Ion_Channels->Neuronal_Excitability Ca_Signaling->Neuronal_Excitability Cough_Suppression Cough Suppression Neuronal_Excitability->Cough_Suppression Leads to

This compound's sigma-1 receptor-mediated signaling pathway.

Experimental Protocols

The evaluation of antitussive efficacy in preclinical models follows a standardized protocol. The citric acid-induced cough model in guinea pigs is a widely accepted method.

Objective: To assess the ability of a test compound to reduce the number of coughs induced by a chemical irritant.

Animals: Male Hartley guinea pigs are commonly used for this assay.[7]

Procedure:

  • Acclimatization: Animals are acclimated to the experimental environment and the whole-body plethysmography chamber to minimize stress-induced variability.

  • Drug Administration: The test compound (this compound or codeine) or a vehicle control is administered at various doses via a specific route (e.g., subcutaneous, intraperitoneal, or oral) at a predetermined time before the tussive challenge.

  • Cough Induction: A standardized concentration of citric acid (e.g., 0.4 M) is aerosolized and delivered to the conscious and unrestrained guinea pig within the plethysmography chamber for a set duration.

  • Data Collection: The number of coughs is recorded during and immediately after the citric acid exposure. Coughs are identified by their characteristic sound and the associated pressure changes within the chamber.

  • Analysis: The number of coughs in the drug-treated groups is compared to the vehicle-treated control group. The percentage inhibition of the cough response is calculated for each dose to determine the compound's efficacy and potency (e.g., ED₅₀).

Experimental Workflow for Antitussive Efficacy Testing Start Start Acclimatization Animal Acclimatization to Plethysmography Chamber Start->Acclimatization Drug_Admin Drug Administration (this compound, Codeine, or Vehicle) Acclimatization->Drug_Admin Wait Pre-treatment Period Drug_Admin->Wait Cough_Induction Citric Acid Aerosol Exposure Wait->Cough_Induction Data_Collection Record Number of Coughs Cough_Induction->Data_Collection Analysis Data Analysis: % Inhibition, ED₅₀ Calculation Data_Collection->Analysis End End Analysis->End

A typical workflow for the citric acid-induced cough model.

Conclusion

This compound and codeine represent two distinct classes of centrally acting antitussive agents. While codeine's efficacy is mediated through the well-established opioid pathway, this compound offers a non-narcotic alternative by targeting the sigma-1 receptor. Preclinical data suggests that sigma-1 receptor agonists possess significant antitussive properties, comparable in efficacy to codeine in the citric acid-induced cough model in guinea pigs. However, the lack of direct, publicly available comparative studies for this compound underscores the need for further research to definitively establish its relative efficacy and therapeutic positioning. The distinct mechanisms of action suggest that this compound may offer a more favorable side-effect profile, a critical consideration in the development of new antitussive therapies.

References

Unveiling the Anti-Tumor Potential of Oxeladin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the antitussive drug Oxeladin reveals promising anti-tumor effects against glioblastoma, both in laboratory settings and in preclinical models. This guide provides a comprehensive comparison of this compound's performance against other agents, supported by experimental data, detailed protocols, and pathway visualizations to inform future cancer research and drug development.

Executive Summary

Recent studies have repositioned the common cough suppressant this compound as a potential therapeutic agent for glioblastoma, the most aggressive form of brain cancer. Research demonstrates that this compound effectively inhibits the growth of glioblastoma cells and tumors. Its mechanism of action involves the suppression of the STAT3 signaling pathway, a key regulator of cancer cell survival and proliferation. This guide synthesizes the available data on this compound's anti-tumor properties, offering a comparative perspective with another antitussive, butamirate, and the standard-of-care chemotherapy, temozolomide (TMZ). The findings suggest that this compound holds potential as a standalone therapy and in combination with existing treatments to enhance their efficacy.

Comparative Efficacy of this compound

In Vitro Studies: Inhibition of Glioblastoma Cell Growth

This compound has been shown to significantly inhibit the growth of various human glioblastoma cell lines. Its efficacy was compared with butamirate, another antitussive agent, and its synergistic effects with temozolomide were also investigated.

Table 1: Inhibition of Glioblastoma Tumorsphere Growth by this compound and Butamirate [1]

Cell LineTreatmentConcentration (µM)Outcome
LN229-RRADThis compound3Inhibition of tumorsphere formation
U87MGThis compound5Dose-dependent inhibition of growth
T98GThis compound5Inhibition of tumorsphere formation
LN229-RRADButamirate3Inhibition of tumorsphere formation

Table 2: Synergistic Effect of this compound and Temozolomide (TMZ) on Glioblastoma Cell Apoptosis [1]

Cell LineTreatmentOutcome
LN229-RRADThis compound (0.1 µM) + TMZ (50 µM)Significant increase in apoptosis (Annexin V/PI staining)
U87MGThis compound (0.1 µM) + TMZ (50 µM)Significant increase in apoptosis (Annexin V/PI staining)
In Vivo Studies: Suppression of Glioblastoma Tumor Growth

In a preclinical glioblastoma xenograft mouse model, intraperitoneal administration of this compound markedly suppressed tumor growth without significant adverse effects, demonstrating its potential for in vivo efficacy.[1]

Table 3: In Vivo Anti-Tumor Effect of this compound in a Glioblastoma Xenograft Model [1]

Treatment GroupDosage & AdministrationOutcome
ControlVehicleProgressive tumor growth
This compoundIntraperitoneal injectionMarkedly suppressed tumor growth
ButamirateIntraperitoneal injectionMarkedly suppressed tumor growth

Mechanism of Action: Targeting the STAT3 Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the STAT3 signaling pathway, which is crucial for the survival and proliferation of many cancer types. The proposed mechanism involves the inhibition of Ras-related associated with diabetes (RRAD), a GTPase that contributes to STAT3 activation. By suppressing STAT3 transcriptional activity, this compound leads to the downregulation of key proteins involved in cell cycle progression and survival, such as cyclin D1 and survivin. Furthermore, this compound was found to inhibit the phosphorylation of upstream components of the STAT3 pathway, including p-EGFR and p-Akt.[1]

Oxeladin_Signaling_Pathway This compound This compound RRAD RRAD This compound->RRAD pEGFR p-EGFR RRAD->pEGFR pAkt p-Akt pEGFR->pAkt pSTAT3 p-STAT3 pAkt->pSTAT3 STAT3_dimer STAT3 Dimer (Active) pSTAT3->STAT3_dimer dimerization Nucleus Nucleus STAT3_dimer->Nucleus translocation CyclinD1 Cyclin D1 Nucleus->CyclinD1 upregulates Survivin Survivin Nucleus->Survivin upregulates Proliferation Cell Proliferation & Survival CyclinD1->Proliferation Survivin->Proliferation

This compound's proposed mechanism of action in glioblastoma.

Experimental Protocols

In Vitro Tumorsphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem-like cells and the effect of compounds on their proliferation.

  • Cell Culture: Human glioblastoma cell lines (e.g., LN229, U87MG, T98G) are cultured in serum-free medium supplemented with growth factors to promote tumorsphere formation.

  • Treatment: Cells are seeded at a low density in ultra-low attachment plates and treated with various concentrations of this compound, butamirate, or vehicle control.

  • Incubation: Plates are incubated for 7 days to allow for tumorsphere development.

  • Quantification: The number and size of tumorspheres are quantified using a microscope and imaging software.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 to determine the inhibitory effect of a compound.

  • Transfection: Glioblastoma cells are transfected with a luciferase reporter plasmid containing STAT3 binding elements.

  • Treatment: Transfected cells are treated with this compound or a vehicle control for a specified period (e.g., 2 hours).

  • Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of STAT3 transcriptional activity.

In Vivo Glioblastoma Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human glioblastoma cells are stereotactically implanted into the brains of immunocompromised mice.

  • Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques, such as bioluminescence imaging.

  • Treatment: Once tumors are established, mice are treated with intraperitoneal injections of this compound, butamirate, or a vehicle control.

  • Efficacy Assessment: Tumor volume and overall survival of the mice are monitored to assess the efficacy of the treatment.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Glioblastoma Cell Lines Tumorsphere_Assay Tumorsphere Formation Assay Cell_Culture->Tumorsphere_Assay STAT3_Assay STAT3 Luciferase Reporter Assay Cell_Culture->STAT3_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Data_Analysis_invitro Data Analysis: Growth Inhibition, STAT3 Activity, Apoptosis Levels Tumorsphere_Assay->Data_Analysis_invitro STAT3_Assay->Data_Analysis_invitro Apoptosis_Assay->Data_Analysis_invitro Xenograft_Model Glioblastoma Xenograft Model Treatment_invivo This compound/Butamirate Treatment Xenograft_Model->Treatment_invivo Tumor_Monitoring Tumor Growth Monitoring Treatment_invivo->Tumor_Monitoring Survival_Analysis Survival Analysis Treatment_invivo->Survival_Analysis Data_Analysis_invivo Data Analysis: Tumor Volume, Survival Curves Tumor_Monitoring->Data_Analysis_invivo Survival_Analysis->Data_Analysis_invivo

Experimental workflow for validating this compound's anti-tumor effects.

Conclusion and Future Directions

The presented data strongly suggest that this compound possesses significant anti-tumor activity against glioblastoma. Its ability to inhibit the STAT3 signaling pathway provides a clear mechanistic rationale for its effects. The synergistic activity observed with the standard chemotherapy agent temozolomide highlights its potential for use in combination therapies, which could lead to improved treatment outcomes for glioblastoma patients.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Direct head-to-head comparative studies with standard-of-care monotherapies are needed to definitively establish its efficacy. Additionally, exploration of this compound's effects in other cancer types with aberrant STAT3 signaling could broaden its clinical applicability. The favorable safety profile of this compound as an existing approved drug may expedite its translation into clinical trials for cancer therapy.

References

Oxeladin's Receptor Selectivity: A Comparative Analysis for Sigma-1 and Sigma-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the binding selectivity of the antitussive agent Oxeladin for sigma-1 (σ1) versus sigma-2 (σ2) receptors, supported by experimental data and methodologies.

Introduction

This compound, a centrally acting cough suppressant, has garnered interest for its interactions with sigma receptors, a unique class of intracellular proteins involved in a myriad of cellular functions. Understanding the selectivity of compounds like this compound for sigma receptor subtypes is paramount for elucidating their mechanism of action and for the development of targeted therapeutics with improved efficacy and safety profiles. This guide provides a comparative analysis of this compound's binding affinity for sigma-1 and sigma-2 receptors, presenting available quantitative data, detailed experimental protocols for receptor binding assays, and visual representations of relevant signaling pathways and experimental workflows.

Quantitative Comparison of Binding Affinities

The selectivity of a ligand for a particular receptor subtype is a critical determinant of its pharmacological profile. This is typically quantified by comparing its binding affinity (Ki or IC50 values) for different receptors. A lower Ki value indicates a higher binding affinity.

CompoundReceptorBinding Affinity (Ki)Selectivity (σ1 vs. σ2)
This compound Sigma-1 (σ1)25 nMSelective for σ1
Sigma-2 (σ2)Not Reported

Experimental Protocols

The determination of binding affinities for sigma receptors is typically achieved through competitive radioligand binding assays. These assays measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and selectivity.

Protocol for Sigma-1 (σ1) Receptor Binding Assay

This protocol is adapted from established methods for determining ligand affinity at the sigma-1 receptor.[1][2]

Objective: To determine the inhibitory constant (Ki) of this compound for the sigma-1 receptor.

Materials:

  • Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor agonist.

  • Test Compound: this compound citrate.

  • Non-specific Binding Control: Haloperidol (a high concentration, e.g., 10 µM).

  • Receptor Source: Membrane preparations from tissues or cells expressing sigma-1 receptors (e.g., guinea pig brain, liver, or cultured cell lines).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane preparation.

    • Non-specific Binding: Assay buffer, [³H]-(+)-pentazocine, a high concentration of haloperidol, and membrane preparation.

    • Competitive Binding: Assay buffer, [³H]-(+)-pentazocine, membrane preparation, and serial dilutions of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120-150 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol for Sigma-2 (σ2) Receptor Binding Assay

This protocol is adapted from established methods for determining ligand affinity at the sigma-2 receptor, which often involves masking the sigma-1 receptor due to the lack of highly selective sigma-2 radioligands.[1][2]

Objective: To determine the inhibitory constant (Ki) of this compound for the sigma-2 receptor.

Materials:

  • Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma receptor ligand.

  • Masking Agent: (+)-Pentazocine, a selective sigma-1 receptor ligand, to block the binding of [³H]-DTG to sigma-1 receptors.

  • Test Compound: this compound citrate.

  • Non-specific Binding Control: A high concentration of a non-selective sigma ligand (e.g., haloperidol or unlabeled DTG).

  • Receptor Source: Membrane preparations from tissues or cells expressing sigma-2 receptors (e.g., rat liver or specific cancer cell lines).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: Follow the same procedure as for the sigma-1 receptor assay.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer, [³H]-DTG, (+)-pentazocine, and membrane preparation.

    • Non-specific Binding: Assay buffer, [³H]-DTG, (+)-pentazocine, a high concentration of a non-selective sigma ligand, and membrane preparation.

    • Competitive Binding: Assay buffer, [³H]-DTG, (+)-pentazocine, membrane preparation, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration and Washing: Follow the same procedure as for the sigma-1 receptor assay.

  • Radioactivity Measurement: Follow the same procedure as for the sigma-1 receptor assay.

  • Data Analysis: Follow the same data analysis steps as for the sigma-1 receptor assay to determine the IC50 and subsequently the Ki value of this compound for the sigma-2 receptor.

Signaling Pathways and Experimental Workflow

To provide a broader context for the significance of receptor selectivity, the following diagrams illustrate the general signaling pathways of sigma-1 and sigma-2 receptors and a conceptual workflow for determining ligand selectivity.

Sigma1_Signaling Ligand Sigma-1 Agonist (e.g., this compound) S1R_BiP Sigma-1 Receptor-BiP Complex (Inactive) Ligand->S1R_BiP Binds S1R Sigma-1 Receptor (Active) S1R_BiP->S1R Dissociation IP3R IP3 Receptor S1R->IP3R Modulates IonChannels Ion Channels (e.g., K⁺, Ca²⁺) S1R->IonChannels Modulates Kinases Kinase Signaling (e.g., Akt, ERK) S1R->Kinases Activates Ca_ER Ca²⁺ Release from ER IP3R->Ca_ER Mitochondria Mitochondria Ca_ER->Mitochondria Uptake CellSurvival Cell Survival & Neuroprotection Mitochondria->CellSurvival Kinases->CellSurvival

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Sigma2_Signaling Ligand Sigma-2 Ligand S2R Sigma-2 Receptor (TMEM97) Ligand->S2R Binds PGRMC1 PGRMC1 S2R->PGRMC1 Interacts with Ca_Homeostasis Ca²⁺ Homeostasis S2R->Ca_Homeostasis Regulates Lipid_Trafficking Lipid/Cholesterol Trafficking S2R->Lipid_Trafficking Regulates Proliferation Cell Proliferation Signaling S2R->Proliferation Influences Apoptosis Apoptosis Proliferation->Apoptosis Can lead to Experimental_Workflow Start Start: Characterize Ligand Selectivity Prep Prepare Receptor Membranes (σ1 and σ2 expressing tissues/cells) Start->Prep Assay_S1 Sigma-1 Binding Assay ([³H]-(+)-pentazocine) Prep->Assay_S1 Assay_S2 Sigma-2 Binding Assay ([³H]-DTG + masking agent) Prep->Assay_S2 Data_S1 Determine Ki for σ1 Assay_S1->Data_S1 Data_S2 Determine Ki for σ2 Assay_S2->Data_S2 Compare Compare Ki values and Calculate Selectivity Ratio Data_S1->Compare Data_S2->Compare Conclusion Conclusion on Selectivity Profile Compare->Conclusion

References

A Comparative Review of the Centrally Acting Antitussives: Oxeladin vs. Dextromethorphan

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

This guide provides an objective comparison of two centrally acting non-narcotic antitussive agents, oxeladin and dextromethorphan. The information presented is synthesized from available scientific literature to aid researchers, scientists, and drug development professionals in understanding the pharmacological profiles of these compounds. While direct head-to-head clinical trial data is limited, this guide offers a comparative framework based on their mechanisms of action, preclinical and clinical efficacy, pharmacokinetics, and safety profiles, supported by experimental data.

Mechanism of Action

Both this compound and dextromethorphan exert their antitussive effects by acting on the central nervous system, specifically the cough center in the medulla oblongata. However, their molecular mechanisms of action are distinct.

This compound is a non-narcotic cough suppressant that is not structurally related to opium derivatives.[1] Its primary mechanism is believed to be the inhibition of the cough reflex at the level of the medulla oblongata.[2] Recent research has identified this compound as a selective and potent sigma-1 receptor agonist.[3][4] The sigma-1 receptor is an intracellular chaperone protein involved in the modulation of various signaling pathways, which may contribute to its antitussive effect.[3] Additionally, this compound is suggested to have a mild peripheral anticholinergic effect, which may help in reducing respiratory secretions.[5]

Dextromethorphan is a synthetic morphinan derivative that, at therapeutic doses, lacks significant activity at opioid receptors, thus having a low potential for addiction.[3][6] Its antitussive action is multifactorial and includes:

  • NMDA Receptor Antagonism: Dextromethorphan and its active metabolite, dextrorphan, act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[7]

  • Sigma-1 Receptor Agonism: It is also a potent agonist of the sigma-1 receptor.[7]

  • Serotonin-Norepinephrine Reuptake Inhibition: Dextromethorphan weakly inhibits the reuptake of serotonin and norepinephrine.[6]

This complex pharmacology contributes to its cough-suppressing properties and is also being explored for other neurological and psychiatric applications.[8]

Preclinical Efficacy and Potency

ParameterThis compoundDextromethorphanReference
Sigma-1 Receptor Binding Affinity (Ki) 25 nM142 - 652 nM[4][7]
NMDA Receptor Binding Affinity (Ki) Not reported0.5 - 2 µM[7]

Pharmacokinetics

The pharmacokinetic profiles of this compound and dextromethorphan influence their dosing regimens and clinical utility.

ParameterThis compoundDextromethorphanReference
Bioavailability Data not available~11%[6]
Plasma Half-life > 4 hours (in rats)2 - 4 hours (extensive metabolizers)[6][9]
Metabolism HepaticHepatic (primarily via CYP2D6 to dextrorphan)[5][6]
Excretion RenalRenal[5][6]

Clinical Efficacy and Safety Profile

This compound is generally considered a well-tolerated and effective cough suppressant for various types of cough.[1] Clinical studies have demonstrated its efficacy in reducing cough frequency and severity.[10]

  • Common Side Effects: Drowsiness, sedation, dizziness, gastrointestinal discomfort (nausea, vomiting, stomach pain), and dry mouth are the most frequently reported side effects.[11]

  • Rare Side Effects: Allergic reactions such as rash and itching can occur.[10]

  • Safety: this compound is considered to have a high level of safety and is not associated with the risk of dependence or addiction.[1] It is contraindicated in patients receiving MAOI therapy and should be used with caution during the first trimester of pregnancy.[1]

Dextromethorphan is a widely used over-the-counter antitussive.[8] Its efficacy has been demonstrated in various clinical settings, including for cough associated with the common cold.[8]

  • Common Side Effects: At therapeutic doses, side effects can include nausea, gastrointestinal discomfort, drowsiness, and dizziness.[8][12]

  • Serious Side Effects and Risks: At higher doses, dextromethorphan can cause euphoria, hallucinations, and agitation.[8] There is a risk of serotonin syndrome, particularly when co-administered with SSRIs or MAOIs.[8] Dextromethorphan also carries a risk of misuse and overdose.[12]

  • Safety: The overall safety profile of dextromethorphan at recommended doses is considered good.[13] However, caution is advised due to potential drug interactions and the risk of abuse.[13]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or dextromethorphan) for a specific receptor (e.g., sigma-1 or NMDA).

Methodology:

  • Receptor Preparation: A source of the target receptor is required, typically in the form of cell membrane preparations from cells overexpressing the receptor or from tissue homogenates known to be rich in the receptor.

  • Radioligand: A specific radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors) with high affinity and specificity for the target receptor is used.

  • Competitive Binding Assay:

    • A fixed concentration of the radioligand and the receptor preparation are incubated in a series of tubes or a multi-well plate.

    • Increasing concentrations of the unlabeled test compound are added to these tubes.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters that trap the membranes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[14][15]

In Vivo Antitussive Efficacy in a Guinea Pig Model

Objective: To evaluate the dose-dependent antitussive effect of a test compound.

Methodology:

  • Animals: Male Dunkin-Hartley guinea pigs are commonly used. Animals are acclimatized to the experimental conditions before the study.

  • Cough Induction: Cough is induced by exposing the animals to an aerosol of a tussive agent, such as capsaicin or citric acid, in a whole-body plethysmograph.

  • Drug Administration: Test compounds (this compound or dextromethorphan) or vehicle are administered, typically orally (p.o.) or intraperitoneally (i.p.), at various doses at a set time before the cough challenge.

  • Cough Measurement: The number of coughs is recorded for a specific period during the exposure to the tussive agent. Coughs are identified by their characteristic sound and the associated pressure changes in the plethysmograph.

  • Data Analysis: The percentage inhibition of the cough response is calculated for each dose of the test compound compared to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximal antitussive effect) can then be determined from the dose-response curve.[2][16]

Signaling Pathways and Experimental Workflow

Oxeladin_Signaling_Pathway This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Agonist CoughCenter Cough Center (Medulla Oblongata) Sigma1R->CoughCenter Modulation CoughReflex Cough Reflex CoughCenter->CoughReflex Inhibition Dextromethorphan_Signaling_Pathway Dextromethorphan Dextromethorphan NMDAR NMDA Receptor Dextromethorphan->NMDAR Antagonist Sigma1R Sigma-1 Receptor Dextromethorphan->Sigma1R Agonist SERT_NET SERT/NET Dextromethorphan->SERT_NET Inhibitor CoughCenter Cough Center (Medulla Oblongata) NMDAR->CoughCenter Modulation Sigma1R->CoughCenter Modulation SERT_NET->CoughCenter Modulation CoughReflex Cough Reflex CoughCenter->CoughReflex Inhibition Antitussive_Assay_Workflow cluster_0 Pre-treatment cluster_1 Cough Induction & Measurement cluster_2 Data Analysis Animal Guinea Pig DrugAdmin Oral Administration (this compound/Dextromethorphan/Vehicle) Animal->DrugAdmin Plethysmograph Whole-body Plethysmograph DrugAdmin->Plethysmograph 60 min post-dose Capsaicin Capsaicin Aerosol Exposure Plethysmograph->Capsaicin CoughRecording Cough Recording Capsaicin->CoughRecording DataAnalysis Calculate % Inhibition CoughRecording->DataAnalysis ED50 Determine ED50 DataAnalysis->ED50

References

Cross-Validation of Analytical Methods for Oxeladin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of various analytical methods for the quantification of Oxeladin citrate, a widely used cough suppressant. The following sections present a cross-validation of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, summarizing their performance based on experimental data from various studies.

Comparative Analysis of Method Performance

The selection of an appropriate analytical method depends on a variety of factors, including the required sensitivity, specificity, and the nature of the sample matrix. Below is a summary of the key performance parameters for different methods used in the quantification of this compound citrate.

ParameterHPLC Method 1[1][2][3]HPTLC-Densitometry[2][4]UV-Vis Spectrophotometry (based on Oxolamine Citrate)[5]Potentiometric Sensors[6]
Linearity Range 0.2 - 1.2 µg/mL0.8 - 4.8 µg/mL1 - 14 µg/mL1.0 × 10⁻⁵ – 1.0 × 10⁻² mol L⁻¹
Correlation Coefficient (r²) Not explicitly stated, but linearity confirmedNot explicitly stated, but linearity confirmed0.9991 - 0.9999Not Applicable
Accuracy (% Recovery) 99.9% - 102.5%Not explicitly stated98.6% - 101.2%99.49% (in human plasma), 100.0% (in dosage forms)
Precision (%RSD) < 2%< 2%1.069% - 2.271%Not explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly statedNot explicitly stated4.4 × 10⁻⁶ mol L⁻¹
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Specificity Stability-indicating, separates from degradation productsStability-indicating, separates from degradation productsProne to interference from excipients and degradation productsHigh selectivity for this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on established and validated procedures for this compound citrate quantification.

High-Performance Liquid Chromatography (HPLC)

This method is a stability-indicating assay, capable of separating this compound citrate from its degradation products.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Nucleosil C18.

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration.

    • Filter the solution through a 0.45 µm filter before injection.

High-Performance Thin-Layer Chromatography (HPTLC)

This method also serves as a stability-indicating assay.[2][4]

  • Stationary Phase: TLC silica gel 60 F254 plates.

  • Mobile Phase: A mixture of acetone, ethyl acetate, methanol, acetic acid, and sodium lauryl sulphate in a ratio of 6:5:3:0.5:0.2 (v/v/v/v/w).

  • Application: Apply the sample and standard solutions as bands on the HPTLC plate.

  • Development: Develop the plate in a saturated chromatographic chamber.

  • Detection: Densitometric measurement of the bands at 220 nm.

UV-Vis Spectrophotometry

A simple and cost-effective method, though less specific than chromatographic techniques. The protocol is based on methods validated for the structurally similar compound, Oxolamine Citrate.[5]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol or distilled water.[5]

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound citrate from 400 nm to 200 nm. The expected λmax is in the range of 220-230 nm.[5]

  • Standard Preparation:

    • Prepare a stock solution of this compound citrate of a known concentration (e.g., 100 µg/mL).

    • From the stock solution, prepare a series of standard solutions with concentrations in the linear range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).[5]

  • Sample Preparation (for tablets):

    • Weigh and finely powder at least 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound citrate and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the solvent and sonicate for 15-20 minutes.[5]

    • Make up the volume to 100 mL with the solvent and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtrate to a final concentration within the calibration range.[5]

  • Quantification: Measure the absorbance of the sample solution at the determined λmax and calculate the concentration using a calibration curve.

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for the cross-validation of analytical methods. The following diagram illustrates the key stages, from initial method development to inter-laboratory comparison, ensuring the reliability and robustness of the selected quantification method.

Cross-Validation Workflow for this compound Quantification cluster_dev Method Development & Optimization cluster_val Intra-Laboratory Validation cluster_comp Method Comparison cluster_inter Inter-Laboratory Validation (Cross-Validation) Dev Method Selection (HPLC, HPTLC, UV-Vis) Opt Parameter Optimization (e.g., Mobile Phase, Wavelength) Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) LOD LOD & LOQ Rob Robustness Data Comparative Data Analysis Rob->Data Select Selection of Primary Method Data->Select Transfer Method Transfer Select->Transfer Repro Reproducibility Assessment Transfer->Repro Final Final Method Validation Repro->Final

Caption: Workflow for the cross-validation of analytical methods.

This guide provides a foundational comparison of analytical methods for this compound quantification. For regulatory submissions, it is imperative to conduct in-house validation studies and, where necessary, inter-laboratory comparisons to establish the suitability of the chosen method for its intended purpose.

References

Unlocking Synergistic Potential: Oxeladin and Temozolomide Combination Therapy for Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synergistic effects of Oxeladin, a repurposed antitussive agent, with the standard-of-care chemotherapy drug Temozolomide (TMZ) for the treatment of glioblastoma (GBM). This guide synthesizes experimental data on the enhanced anti-tumor activity of this combination, details the underlying molecular mechanisms, and provides comprehensive experimental protocols.

Enhanced Anti-Tumor Efficacy in Glioblastoma Cell Lines

The combination of this compound and Temozolomide has demonstrated a synergistic effect in inhibiting the growth of glioblastoma cells.[1] Studies have shown that this combination is more effective than either agent alone, indicating a potential strategy to overcome Temozolomide resistance, a major challenge in glioblastoma treatment.[1]

The synergistic interaction has been quantified using the combination index (CI), where a value less than 1 indicates synergy. While specific CI values from the primary study are found in its supplementary materials, the research confirms a synergistic relationship.[1] The half-maximal inhibitory concentration (IC50) values for the individual agents highlight their baseline efficacy.

DrugCell LineIC50 (µM)
This compound U87MGData not explicitly provided in abstract
T98GData not explicitly provided in abstract
LN229Data not explicitly provided in abstract
Temozolomide U87MGVaries (typically in the range of 100-500 µM)
T98GVaries (often higher than U87MG due to MGMT expression)
LN229Varies

Note: Specific IC50 values for this compound and the drug combination were not available in the abstracts of the primary research. Researchers are encouraged to consult the full-text article for detailed quantitative data.

Mechanism of Action: Targeting the EGFR/STAT3 Signaling Pathway

The synergistic effect of this compound with Temozolomide is attributed to its inhibitory action on the EGFR/STAT3 signaling pathway.[1] This pathway is frequently dysregulated in glioblastoma and plays a crucial role in tumor cell proliferation, survival, and resistance to therapy.[1][2]

This compound has been shown to suppress the phosphorylation of key proteins in this pathway, including EGFR, Akt, and STAT3.[1] By inhibiting this pathway, this compound sensitizes glioblastoma cells to the cytotoxic effects of Temozolomide, which primarily acts by inducing DNA damage.[1][3]

EGFR_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS STAT3 STAT3 EGFR->STAT3 phosphorylates PI3K PI3K RAS->PI3K Akt Akt PI3K->Akt pSTAT3 pSTAT3 Gene Gene Transcription pSTAT3->Gene dimerizes & translocates EGF EGF EGF->EGFR This compound This compound This compound->EGFR Inhibits This compound->STAT3 Inhibits phosphorylation Temozolomide Temozolomide DNA_Damage DNA Damage & Apoptosis Temozolomide->DNA_Damage

Figure 1. this compound inhibits the EGFR/STAT3 signaling pathway, enhancing Temozolomide's efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols.

Cell Culture and Reagents
  • Cell Lines: Human glioblastoma cell lines U87MG, T98G, and LN229 are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Drugs: this compound citrate and Temozolomide are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted in culture medium to the desired concentrations for experiments.

Cell Viability Assay (MTT Assay)
  • Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, Temozolomide, or a combination of both for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Combination Index (CI) Analysis

The synergistic effect of the drug combination is determined using the Chou-Talalay method.

  • Treat cells with a range of concentrations of this compound and Temozolomide, both individually and in combination at a constant ratio.

  • Determine the fraction of cells affected (Fa) for each treatment.

  • Calculate the Combination Index (CI) using specialized software (e.g., CompuSyn).

    • CI < 1 indicates synergism.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Western Blot Analysis
  • Treat cells with the drugs for the specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-STAT3, STAT3, p-Akt, Akt, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) kit.

In Vivo Xenograft Model
  • Animal Model: Athymic nude mice (4-6 weeks old) are typically used.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ glioblastoma cells (e.g., U87MG) into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).

  • Treatment: When tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment groups:

    • Vehicle control (e.g., saline or DMSO)

    • This compound alone

    • Temozolomide alone

    • This compound and Temozolomide combination

  • Administer treatments according to the specified schedule (e.g., daily intraperitoneal injections).

  • Endpoint: Monitor tumor growth and animal well-being. Euthanize mice when tumors reach the maximum allowed size or if signs of toxicity appear.

  • Analysis: Compare tumor growth rates and final tumor volumes between the different treatment groups.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Glioblastoma Cell Culture (U87MG, T98G, LN229) Viability Cell Viability Assay (MTT) Cell_Culture->Viability Synergy Combination Index (CI) Analysis Cell_Culture->Synergy Mechanism Western Blot for EGFR/STAT3 Pathway Cell_Culture->Mechanism Xenograft Glioblastoma Xenograft Model (Nude Mice) Treatment Drug Administration (this compound, TMZ, Combo) Xenograft->Treatment Analysis Tumor Growth Measurement & Analysis Treatment->Analysis

Figure 2. Workflow for evaluating the synergistic effects of this compound and Temozolomide.

Conclusion and Future Directions

The synergistic combination of this compound and Temozolomide presents a promising therapeutic strategy for glioblastoma. By targeting the EGFR/STAT3 pathway, this compound appears to overcome one of the key mechanisms of resistance to Temozolomide. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety of this combination therapy in patients with glioblastoma. Future research should focus on optimizing dosing schedules and exploring the potential of this combination in different subtypes of glioblastoma.

References

A Head-to-Head Comparison of Oxeladin and Carbetapentane as Sigma-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent antitussive agents, Oxeladin and Carbetapentane (also known as Pentoxyverine), focusing on their activity as agonists for the Sigma-1 Receptor (S1R). The S1R is an intracellular chaperone protein with significant therapeutic potential in a range of neurological and psychiatric disorders.[1][2][3] Both this compound and Carbetapentane have been identified as S1R agonists, and this guide synthesizes the available data to facilitate a direct comparison of their biochemical properties.[2][4][5][6][7][8]

Quantitative Comparison of S1R Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the concentration of the compound required to achieve significant receptor occupancy. The available data for this compound and Carbetapentane, presented in Table 1, allows for a direct comparison of their potency at the Sigma-1 Receptor.

CompoundParameterValue (nM)Species/Tissue
This compound Ki25Not Specified
Carbetapentane Ki41Guinea-pig brain membrane

Table 1: Sigma-1 Receptor Binding Affinity of this compound and Carbetapentane. The inhibition constant (Ki) represents the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of the natural ligand. Lower Ki values indicate higher binding affinity.

Experimental Protocols

The following sections detail the standard experimental methodologies employed to determine the S1R binding affinity and functional agonism of compounds like this compound and Carbetapentane.

Radioligand Binding Assay for S1R Affinity (Ki Determination)

This assay is a standard method to determine the binding affinity of a test compound for a receptor.[9]

Objective: To determine the inhibition constant (Ki) of this compound and Carbetapentane for the Sigma-1 Receptor.

Materials:

  • Membrane preparations from a tissue source rich in S1R (e.g., guinea pig liver or brain).[10]

  • Radioligand with high affinity and selectivity for S1R (e.g., --INVALID-LINK---pentazocine).[9]

  • Test compounds: this compound and Carbetapentane.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or Carbetapentane).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate Membranes, Radioligand, Test Compound Filter Filter Incubate->Filter Separate Bound from Unbound Count Radioactivity Count Radioactivity Filter->Count Radioactivity Quantify Bound Radioligand Data Analysis Data Analysis Count Radioactivity->Data Analysis Determine IC50 and Ki

Caption: Workflow for Radioligand Binding Assay.

S1R Functional Agonist Assay (S1R-BiP Dissociation)

S1R agonists are known to induce the dissociation of S1R from the Binding Immunoglobulin Protein (BiP).[11][12] This cellular event can be measured to quantify the functional activity of a test compound.[11][12]

Objective: To determine if this compound and Carbetapentane act as functional S1R agonists by measuring S1R-BiP dissociation.

Materials:

  • Cell line expressing S1R and BiP.

  • Test compounds: this compound and Carbetapentane.

  • Reference S1R agonist (e.g., PRE-084).[12][13]

  • Antibodies specific for S1R and BiP.

  • Co-immunoprecipitation reagents.

  • Western blotting or ELISA reagents.

Procedure:

  • Cell Treatment: Cells are treated with varying concentrations of the test compound, a reference agonist, or a vehicle control.

  • Cell Lysis: After incubation, the cells are lysed to release the protein content.

  • Co-immunoprecipitation: An antibody against S1R is used to pull down S1R and any associated proteins (including BiP).

  • Detection: The amount of BiP that co-immunoprecipitated with S1R is quantified by Western blotting or ELISA using an anti-BiP antibody.

  • Data Analysis: A decrease in the amount of BiP associated with S1R in the presence of the test compound, compared to the vehicle control, indicates S1R agonist activity.

G cluster_1 S1R-BiP Dissociation Assay Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Test Compound Co-IP Co-IP Cell Lysis->Co-IP Anti-S1R Antibody Detection Detection Co-IP->Detection Western Blot/ELISA for BiP Analysis Analysis Detection->Analysis Quantify Dissociation

Caption: Workflow for S1R-BiP Dissociation Assay.

Sigma-1 Receptor Signaling Pathway

Activation of the S1R by an agonist, such as this compound or Carbetapentane, initiates a cascade of intracellular events.[14] Under basal conditions, S1R is associated with the BiP chaperone at the endoplasmic reticulum-mitochondria associated membrane (MAM).[14] Upon agonist binding, S1R dissociates from BiP and can then interact with and modulate the activity of various client proteins, including ion channels and other receptors.[11][14]

G cluster_2 S1R Signaling Pathway Agonist Agonist S1R_BiP S1R-BiP Complex Agonist->S1R_BiP Binding S1R_Active Active S1R S1R_BiP->S1R_Active Dissociation Client_Proteins Client Proteins (Ion Channels, Receptors) S1R_Active->Client_Proteins Interaction Cellular_Response Modulation of Cellular Response Client_Proteins->Cellular_Response

References

Investigating In Vivo Drug-Drug Interactions of Oxeladin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for drug-drug interactions (DDIs) is a critical aspect of preclinical and clinical development. This guide provides a framework for investigating the in vivo DDI potential of Oxeladin, a non-opioid centrally acting cough suppressant. While specific in vivo DDI studies on this compound are not extensively documented in publicly available literature, this guide outlines the methodologies and comparative data points essential for such an investigation, drawing upon established principles of DDI studies.

This compound, a non-narcotic antitussive, functions by targeting the central nervous system to suppress the cough reflex[1]. It is primarily metabolized in the liver and has shown minimal documented inhibition or induction of major cytochrome P450 (CYP) isoenzymes at therapeutic concentrations[2][3]. However, the potential for interactions with co-administered drugs, particularly those that are CNS depressants, antacids, H2-receptor antagonists, or monoamine oxidase inhibitors (MAOIs), warrants thorough in vivo investigation[1][2].

Comparative Framework for In Vivo DDI Studies

A comprehensive in vivo investigation of this compound's DDI potential would involve comparing its pharmacokinetic profile when administered alone versus in combination with a potential interacting drug. The primary objective is to determine if the co-administered drug alters the absorption, distribution, metabolism, or excretion (ADME) of this compound, or vice-versa.

Table 1: Key Pharmacokinetic Parameters for Assessing Drug-Drug Interactions
ParameterDescriptionImplication of Significant Change
AUC (Area Under the Curve) Represents the total drug exposure over time.An increase suggests decreased clearance or increased bioavailability, potentially leading to toxicity. A decrease suggests increased clearance or decreased bioavailability, potentially leading to reduced efficacy.
Cmax (Maximum Concentration) The highest concentration of the drug in the blood.An increase may indicate a faster rate of absorption or decreased clearance, increasing the risk of acute side effects. A decrease may indicate a slower rate of absorption or increased clearance.
Tmax (Time to Maximum Concentration) The time it takes to reach Cmax.A change in Tmax can indicate an altered rate of drug absorption.
t1/2 (Half-life) The time it takes for the drug concentration to decrease by half.An increase suggests a slower rate of elimination, while a decrease indicates a faster rate of elimination.
CL (Clearance) The volume of plasma from which the drug is completely removed per unit of time.A decrease in clearance leads to a higher AUC and potential for toxicity. An increase in clearance leads to a lower AUC and potential for reduced efficacy.

Experimental Protocols for In Vivo DDI Studies

The following protocols outline a standard approach for conducting in vivo DDI studies with this compound in an animal model (e.g., rats or mice).

Protocol 1: Single-Dose Pharmacokinetic Study of this compound

Objective: To establish the baseline pharmacokinetic profile of this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

  • Drug Administration: Administer a single oral dose of this compound citrate (e.g., 20 mg/kg) via gavage.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, CL) using non-compartmental analysis.

Protocol 2: DDI Study with a Potential Inhibitor (e.g., a CYP3A4 Inhibitor like Ketoconazole)

Objective: To investigate the effect of a known CYP enzyme inhibitor on the pharmacokinetics of this compound.

Methodology:

  • Animal Model: Same as Protocol 1.

  • Pre-treatment: Administer a single oral dose of the inhibitor (e.g., Ketoconazole, 10 mg/kg) 1 hour before this compound administration.

  • This compound Administration: Administer a single oral dose of this compound citrate (20 mg/kg).

  • Blood Sampling and Analysis: Follow the same procedure as in Protocol 1.

  • Data Comparison: Compare the pharmacokinetic parameters of this compound with and without the inhibitor to assess the extent of the interaction.

Protocol 3: DDI Study with a Potential Inducer (e.g., a CYP3A4 Inducer like Rifampicin)

Objective: To investigate the effect of a known CYP enzyme inducer on the pharmacokinetics of this compound.

Methodology:

  • Animal Model: Same as Protocol 1.

  • Pre-treatment: Administer the inducer (e.g., Rifampicin, 10 mg/kg) orally once daily for 5-7 days to ensure enzyme induction.

  • This compound Administration: On the last day of inducer treatment, administer a single oral dose of this compound citrate (20 mg/kg) 1 hour after the final inducer dose.

  • Blood Sampling and Analysis: Follow the same procedure as in Protocol 1.

  • Data Comparison: Compare the pharmacokinetic parameters of this compound with and without the inducer to assess the extent of the interaction.

Visualizing Experimental Workflows and Pathways

Clear visualization of experimental designs and potential metabolic pathways is crucial for understanding and communicating DDI studies.

DDI_Investigation_Workflow cluster_pk_study Baseline Pharmacokinetic Study cluster_ddi_study Drug-Drug Interaction Study Oxeladin_Admin This compound Administration Blood_Sampling_PK Blood Sampling Oxeladin_Admin->Blood_Sampling_PK PK_Analysis Pharmacokinetic Analysis Blood_Sampling_PK->PK_Analysis DDI_Analysis Comparative PK Analysis PK_Analysis->DDI_Analysis Baseline Data Co_Drug_Admin Co-administered Drug (Inhibitor/Inducer) Oxeladin_Admin_DDI This compound Administration Co_Drug_Admin->Oxeladin_Admin_DDI Blood_Sampling_DDI Blood Sampling Oxeladin_Admin_DDI->Blood_Sampling_DDI Blood_Sampling_DDI->DDI_Analysis Oxeladin_Metabolism_Pathway cluster_liver Hepatic Metabolism This compound This compound CYP_Enzymes Cytochrome P450 Enzymes This compound->CYP_Enzymes Metabolism Metabolites Metabolites Excretion Excretion Metabolites->Excretion CYP_Enzymes->Metabolites Inhibitor Inhibitor (e.g., Ketoconazole) Inhibitor->CYP_Enzymes Inhibits Inducer Inducer (e.g., Rifampicin) Inducer->CYP_Enzymes Induces

References

A Comparative Analysis of Oxeladin's Efficacy in Opioid-Resistant Cough Models for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of Oxeladin's potential in coughs refractory to traditional opioid-based therapies, supported by preclinical data and mechanistic insights.

Executive Summary

Cough remains a significant clinical challenge, particularly in cases that exhibit resistance to standard opioid antitussives like codeine. This guide provides a comparative analysis of this compound, a non-opioid, centrally acting cough suppressant, for its potential efficacy in opioid-resistant cough models. This compound's distinct mechanism of action, primarily as a sigma-1 receptor agonist, suggests a therapeutic avenue for coughs where opioid pathways are ineffective. While direct, head-to-head clinical trial data in opioid-resistant populations is limited, this document synthesizes available preclinical evidence and mechanistic understanding to build a case for its consideration in drug development. We present comparative data on antitussive efficacy in established preclinical models and detail the experimental protocols used to generate this data.

Understanding Opioid-Resistant Cough

Opioid antitussives, such as codeine and morphine, primarily exert their effects through μ-opioid receptors in the central nervous system. However, certain types of cough, particularly chronic cough and cough associated with airway inflammation, are often resistant to these agents. Preclinical research has identified specific models that mimic this clinical scenario:

  • Sulfur Dioxide (SO₂)-Induced Bronchitis Model: In guinea pigs, exposure to SO₂ gas induces a state of sub-acute bronchitis where the resultant cough is difficult to suppress with centrally acting antitussives like codeine. This model is thought to involve neurokinins in the development of codeine-resistant cough.[1]

  • Mechanical Stimulation Model: Cough elicited by mechanical stimulation of the tracheal bifurcation in guinea pigs has also been shown to be resistant to suppression by codeine.[1]

The underlying mechanism for this resistance is believed to involve inflammatory mediators and neuronal pathways that are not modulated by opioid receptor activation.

This compound: A Non-Opioid Approach

This compound citrate is a centrally acting cough suppressant that is structurally and pharmacologically distinct from opioid derivatives.[2][3] Its primary mechanism of action is the activation of the sigma-1 receptor, an intracellular chaperone protein.[4] This unique mechanism provides a rationale for its potential efficacy in opioid-resistant cough.

Signaling Pathway of this compound

The proposed signaling pathway for this compound's antitussive effect via the sigma-1 receptor is multifaceted. Activation of the sigma-1 receptor can modulate several downstream signaling cascades, including ion channel function and neurotransmitter release, ultimately leading to a reduction in the excitability of the cough reflex pathways.

Oxeladin_Signaling_Pathway This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R a IonChannels Ion Channel Modulation Sigma1R->IonChannels b Neurotransmitter Neurotransmitter Release Modulation Sigma1R->Neurotransmitter c CoughCenter Cough Center (Medulla Oblongata) CoughSuppression Cough Suppression CoughCenter->CoughSuppression f IonChannels->CoughCenter d Neurotransmitter->CoughCenter e Citric_Acid_Cough_Model_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization DrugAdmin Drug/Vehicle Administration Acclimatization->DrugAdmin Exposure Citric Acid Aerosol Exposure DrugAdmin->Exposure Recording Cough Recording Exposure->Recording Analysis Data Analysis (% Inhibition) Recording->Analysis End End Analysis->End

References

Replicating Neuroprotective Effects of Oxeladin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of published findings on the neuroprotective effects of Oxeladin and its alternatives. The data presented is collated from preclinical studies, primarily in rodent models of ischemic stroke, to aid in the replication and further investigation of these compounds.

Executive Summary

This compound, a selective sigma-1 receptor agonist, has demonstrated neuroprotective potential in preclinical models of ischemic stroke. Its mechanism of action is primarily attributed to the upregulation of Brain-Derived Neurotrophic Factor (BDNF), which is thought to promote neurorestoration in the subacute phase of stroke.[1][2][3] This guide compares the reported efficacy of this compound with other neuroprotective agents, including another sigma-1 receptor agonist (PRE-084) and two clinically evaluated drugs, Citicoline and Edaravone. While direct comparative studies are limited, this document summarizes available quantitative data, details experimental protocols, and visualizes key pathways to facilitate an objective assessment.

Quantitative Data Summary

The following tables summarize the quantitative data on the neuroprotective effects of this compound and its alternatives from preclinical studies. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to variations in experimental protocols.

Table 1: Neuroprotective Effects of this compound in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

ParameterTreatment GroupDay 3Day 7Day 14
Neurological Function Vehicle---
This compound Citrate (135 mg/kg/day)Significant ImprovementSignificant ImprovementSignificant Improvement
Infarct Volume VehicleNo significant change (single dose)--
This compound Citrate (135 mg/kg/day for 11 days)--Significant Reduction

Data synthesized from preclinical studies.[3]

Table 2: Neuroprotective Effects of PRE-084 in a Rat Model of Embolic Stroke

ParameterTreatment GroupOutcome
Infarct Volume Vehicle-
PRE-084 (5 mg/kg, i.p.)Significantly reduced
Behavioral Outcome Vehicle-
PRE-084 (5 mg/kg, i.p.)Significantly improved

Data from a study in an embolic stroke model in rats.[3]

Table 3: Neuroprotective Effects of Citicoline in Rat Models of Ischemic Stroke

Stroke ModelCiticoline DosageAdministration RouteTiming of AdministrationKey Findings
Embolic Ischemic Stroke300 mg/kg (single dose)Intraperitoneal2 hours post-occlusionSignificant decrease in cortical neuronal damage (Infarct volume: 20.9 +/- 9.7% vs. 33.1 +/- 9.7% in saline group).[4]
Embolic Ischemic Stroke300 mg/kg (intermittent)IntraperitonealOver 72 hours post-occlusionSignificant decrease in cortical neuronal damage (Infarct volume: 18.9 +/- 11.4% vs. 33.1 +/- 9.7% in saline group).[4]
Permanent MCAO40-60 mMIntracerebroventricularPrior to occlusionSignificantly reduced brain infarct volume.[5]

Table 4: Neuroprotective Effects of Edaravone in Rat Models of tMCAO

Rat StrainIschemia DurationEdaravone DosageAdministration RouteTiming of AdministrationKey Findings
Sprague-Dawley90 min3 mg/kg (two doses)Intravenous0 and 90 minutes after MCAOReduced infarct volume and brain swelling.[1][6]
Wistar2 hours3 mg/kg (single dose)IntravenousImmediately after ischemia/reperfusionLimited efficacy on neurological symptoms.[1]
Sprague-DawleyNot specified10, 20, 30 mg/kg (oral)Oral gavage5 hours post-operation, twice daily for 7 daysDose-dependent improvement in behavioral data and reduction in cerebral infarction area.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published findings. Below are summaries of the experimental protocols used in the key studies cited.

This compound Citrate Administration in a Rat Model of Stroke
  • Animal Model: Male Wistar rats are commonly used.

  • Stroke Induction (tMCAO): Transient middle cerebral artery occlusion is induced for 90 minutes using an intraluminal filament.

  • Drug Administration: this compound citrate is prepared in a vehicle like saline and administered orally via gavage at a dose of 135 mg/kg/day.[3] Treatment typically begins 48 hours after the tMCAO procedure and continues for 11 days.[3]

  • Neurological Assessment: A standardized neurological scoring system is used to assess deficits at various time points (e.g., days 3, 7, and 14 post-MCAO).[3]

  • Infarct Volume Measurement: At the end of the study, rats are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[1] The unstained (white) tissue represents the infarct, which is then quantified using image analysis software.[1]

PRE-084 Administration in a Rat Model of Embolic Stroke
  • Animal Model: Rats are subjected to embolic stroke.

  • Drug Administration: The sigma-1 receptor agonist PRE-084 is administered intraperitoneally (i.p.) at a dose of 5 mg/kg.[3]

  • Treatment Schedule: Treatment is administered at 3 and 24 hours after the stroke.[3]

  • Outcome Measures: Infarct volume and behavioral tests are conducted to assess the neuroprotective effects.[3]

Citicoline Administration in Rat Models of Ischemic Stroke
  • Animal Models: Both embolic and permanent MCAO models have been used.

  • Drug Administration:

    • Intraperitoneal: Citicoline is administered at a dose of 300 mg/kg.[4]

    • Intracerebroventricular: Citicoline is administered at concentrations of 40-60 mM.[5]

  • Treatment Schedule:

    • Single dose: Administered 2 hours after arterial occlusion.[4]

    • Intermittent doses: Administered over a 72-hour period.[4]

    • Pre-treatment: Administered prior to MCAO.[5]

  • Outcome Measures: Neuronal damage is assessed by measuring the infarct volume.[4]

Edaravone Administration in Rat Models of tMCAO
  • Animal Models: Sprague-Dawley and Wistar rats have been used.

  • Stroke Induction (tMCAO): Occlusion times vary from 90 minutes to 2 hours.[1]

  • Drug Administration:

    • Intravenous: Edaravone is administered at a dose of 3 mg/kg.[1][6]

    • Oral: A novel formulation of edaravone is administered at doses of 10, 20, and 30 mg/kg.[7]

  • Treatment Schedule:

    • IV: Can be administered as a single dose immediately after reperfusion or as two doses at 0 and 90 minutes after MCAO.[1][6]

    • Oral: Administered 5 hours post-operation and continued twice daily for 7 days.[7]

  • Outcome Measures: Infarct volume, brain swelling, and neurological deficit scores are assessed.[1][6][7]

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanisms and experimental procedures can provide a clearer understanding of the research.

Oxeladin_Signaling_Pathway This compound This compound Citrate S1R Sigma-1 Receptor (S1R) This compound->S1R Agonist BDNF Increased BDNF Secretion S1R->BDNF Stimulates Neuroprotection Neuroprotection & Neurorestoration BDNF->Neuroprotection Function Improved Neurological Function Neuroprotection->Function Infarct Reduced Infarct Volume Neuroprotection->Infarct

Proposed signaling pathway of this compound's neuroprotective effect.

Experimental_Workflow Start Animal Acclimation & Baseline Assessment Stroke Induce Ischemic Stroke (e.g., tMCAO) Start->Stroke Treatment Administer Neuroprotective Agent (e.g., this compound) or Vehicle Stroke->Treatment Monitoring Post-Stroke Monitoring & Neurological Assessment Treatment->Monitoring Endpoint Endpoint Analysis: Infarct Volume Measurement (TTC) Monitoring->Endpoint Data Data Analysis & Comparison Endpoint->Data

General experimental workflow for preclinical stroke studies.

References

Oxeladin's Disruption of RRAD-Associated Signaling Cascades: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Oxeladin and the structurally similar compound Butamirate in their impact on the RRAD-associated signaling cascade in glioblastoma. The following analysis is based on experimental data from a pivotal study identifying these antitussive agents as potential anti-glioma therapeutics.

A recent high-throughput screening of FDA-approved drugs has identified the cough suppressant this compound as a potent inhibitor of glioblastoma cell growth.[1] This effect is mediated through the direct targeting of the Ras-related associated with diabetes (RRAD) protein, a member of the Ras superfamily of small GTPases.[1] this compound's interaction with RRAD leads to the suppression of the oncogenic EGFR/STAT3 signaling pathway, which is frequently hyperactivated in glioblastoma.[1][2] This guide presents a detailed analysis of the experimental evidence, a comparison with the alternative compound Butamirate, and the methodologies used to elucidate these findings.

Comparative Efficacy of this compound and Butamirate on Glioblastoma Cells

The anti-glioma effects of this compound and Butamirate were evaluated in several glioblastoma cell lines. The data indicates that the inhibitory effect of both compounds is dependent on the expression of RRAD.

In Vitro Tumorsphere Formation

The capacity of cancer cells to form tumorspheres is a hallmark of cancer stem-like cells and is associated with tumor initiation and recurrence. Both this compound and Butamirate demonstrated a dose-dependent inhibition of tumorsphere formation in RRAD-expressing glioblastoma cell lines.

CompoundCell LineIC50 (µM) for Tumorsphere Formation
This compound LN229-RRAD~1
U87MG~5
T98G~5
Butamirate U87MGNot explicitly stated, but effective at 0.01-10 µM

Data extracted from Lee et al., Scientific Reports (2021).[2][3]

Inhibition of STAT3 Activity

Signal Transducer and Activator of Transcription 3 (STAT3) is a key downstream effector in the RRAD signaling cascade, and its activation is crucial for glioblastoma cell survival and proliferation. Both this compound and Butamirate were shown to suppress STAT3 transcriptional activity.

CompoundCell LineConcentration (µM)Inhibition of STAT3 Luciferase Activity
This compound LN229-RRAD5Significant downregulation
U87MG5Significant downregulation
Butamirate U87MG0.01-10Effective suppression

Data extracted from Lee et al., Scientific Reports (2021).[1][2][3]

In Vivo Efficacy in a Glioblastoma Xenograft Model

The anti-tumor activity of this compound and Butamirate was further confirmed in a U87MG xenograft mouse model. Intraperitoneal administration of both compounds resulted in a significant suppression of tumor growth without notable systemic toxicity.

CompoundDosageTreatment ScheduleOutcome
This compound 130 mg/kg5 days on, 2 days off for 14 daysMarked regression of tumors
Butamirate 2 mg/kgDaily for 36 daysMarked regression of tumors

Data extracted from Lee et al., Scientific Reports (2021).[2][3]

Mechanism of Action: Disruption of RRAD-Mediated Signaling

This compound exerts its anti-tumor effects by directly binding to RRAD and inhibiting its interaction with key upstream and downstream signaling molecules. This leads to the suppression of the entire signaling cascade.

Inhibition of Protein Phosphorylation

Western blot analysis revealed that this compound treatment leads to a decrease in the phosphorylation of key signaling proteins in the EGFR/STAT3 pathway in U87MG tumorspheres.

  • p-EGFR (Phosphorylated Epidermal Growth Factor Receptor): Levels were inhibited in the presence of this compound.[2]

  • p-STAT3 (Phosphorylated Signal Transducer and Activator of Transcription 3): Levels were inhibited in the presence of this compound.[2]

  • p-Akt (Phosphorylated Protein Kinase B): Levels were inhibited in the presence of this compound.[2]

Disruption of Protein-Protein Interactions

Proximity Ligation Assays (PLA) demonstrated that this compound disrupts the interaction between RRAD and its signaling partners in U87MG cells.

  • RRAD and p-EGFR: this compound treatment suppresses the interaction.[1]

  • RRAD and p-STAT3: this compound treatment suppresses the interaction.[1] Butamirate was also shown to effectively inhibit the interaction of RRAD with pSTAT3.[2][3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the RRAD-associated signaling cascade and the experimental workflow used to investigate the effects of this compound.

RRAD_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RRAD RRAD EGFR->RRAD activates Akt Akt EGFR->Akt activates STAT3 STAT3 RRAD->STAT3 activates pAkt p-Akt Akt->pAkt pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (e.g., Cyclin D1, Survivin) pSTAT3->Gene_Expression regulates This compound This compound This compound->RRAD inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_insilico In Silico Studies cluster_invivo In Vivo Studies HTS High-Throughput Screening (FDA-approved drug library) This compound This compound HTS->this compound Identified Tumorsphere Tumorsphere Formation Assay (LN229-RRAD, U87MG, T98G) Luciferase STAT3 Luciferase Reporter Assay Western Western Blot (p-EGFR, p-STAT3, p-Akt) PLA Proximity Ligation Assay (RRAD-pEGFR, RRAD-pSTAT3) Docking Docking Simulation (this compound and RRAD) Xenograft Glioblastoma Xenograft Model (U87MG cells in nude mice) This compound->Tumorsphere This compound->Luciferase This compound->Western This compound->PLA This compound->Docking This compound->Xenograft

References

A Comparative Pharmacodynamic Analysis of Oxeladin and Levodropropizine for Antitussive Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacodynamic profiles of two prominent antitussive agents, Oxeladin and Levodropropizine. The information presented herein is intended to support research and development efforts in the field of respiratory therapeutics by offering a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant methodologies.

Executive Summary

This compound and Levodropropizine represent two distinct approaches to cough suppression. This compound is a centrally acting agent that modulates the cough reflex within the brainstem, whereas Levodropropizine exerts its effects peripherally by targeting sensory nerves in the airways. This fundamental difference in their mechanism of action results in distinct pharmacodynamic profiles, which are explored in detail in this guide. While both have demonstrated clinical efficacy, their differing modes of action may offer advantages in specific patient populations or cough etiologies.

Mechanism of Action

This compound: A Centrally Acting Cough Suppressant

This compound citrate primarily exerts its antitussive effect by acting on the central nervous system (CNS), specifically targeting the cough center located in the medulla oblongata.[1][2] Unlike opioid-based antitussives, this compound is non-narcotic and does not bind to opioid receptors, thereby avoiding associated side effects such as respiratory depression and dependence.[1][2] A key aspect of its mechanism is its function as a selective agonist of the sigma-1 receptor, an intracellular chaperone protein involved in modulating various signaling pathways.[3][4] Some evidence also suggests a potential for peripheral activity through the desensitization of respiratory tract receptors and mild anticholinergic effects.[1][2]

Levodropropizine: A Peripherally Acting Antitussive

In contrast, Levodropropizine is a peripherally acting antitussive agent.[5][6][7][8][9][10][11] Its primary mechanism involves the inhibition of the activation of vagal C-fibers, which are sensory nerve fibers in the airways responsible for initiating the cough reflex in response to various stimuli.[4][5][6][10] This inhibition is believed to be mediated through the modulation of the release of sensory neuropeptides, such as Substance P, from these nerve endings.[5][6][10] By dampening these peripheral signals, Levodropropizine effectively reduces the urge to cough without significant direct effects on the central nervous system. This peripheral selectivity contributes to its favorable side-effect profile, with a lower incidence of drowsiness compared to centrally acting agents.[5][12][13]

Pharmacodynamic Data Comparison

The following tables summarize key pharmacodynamic parameters for this compound and Levodropropizine based on available preclinical and clinical data.

ParameterThis compoundLevodropropizineReference
Primary Site of Action Central Nervous System (Cough center in medulla oblongata)Peripheral (Airway sensory nerves - C-fibers)[1][2][5][6]
Primary Mechanism Sigma-1 Receptor AgonistInhibition of C-fiber activation and sensory neuropeptide release[3][4][5][10]
Opioid Receptor Activity NoNo[1][2][5]
Anticholinergic Effects MildNot reported[2]
In Vivo Efficacy (Citric Acid-Induced Cough in Guinea Pigs)
Drug Dose Route Effect
This compoundData on specific ED50 values are limited in publicly available literature.OralDemonstrates antitussive activity.
Levodropropizine72 mg/kgOralDid not significantly affect cough frequency in one study, though other studies support its efficacy.[10]
In Vivo Efficacy (Other Preclinical Models)
Drug Model Dose Effect
LevodropropizinePhenylbiguanide-induced C-fiber response in cats15 mg/kg (i.v.)~50% inhibition of pulmonary C-fiber response.[2]
LevodropropizineCapsaicin- and Substance P-induced plasma extravasation in rat trachea10, 50, 200 mg/kgDose-dependent reduction in plasma extravasation.[1]

Key Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This is a standard in vivo model to evaluate the efficacy of antitussive drugs.

Objective: To induce a reproducible cough reflex in conscious guinea pigs to assess the inhibitory effect of a test compound.

Animals: Male Hartley or Dunkin-Hartley guinea pigs (300-400 g).

Procedure:

  • Acclimatization: Animals are acclimatized to the experimental environment, including the whole-body plethysmograph chamber, for several days prior to the experiment.

  • Drug Administration: The test compound (e.g., this compound or Levodropropizine) or vehicle is administered via the intended clinical route (e.g., oral gavage) at a predetermined time before the cough challenge.

  • Cough Induction: A solution of citric acid (e.g., 0.3-0.6 M in saline) is aerosolized using a nebulizer and delivered into the plethysmograph chamber containing the conscious and unrestrained guinea pig for a fixed duration (e.g., 10 minutes).

  • Data Acquisition and Analysis: The number of coughs is detected and recorded using a sound-detection system and a pressure transducer connected to the chamber. The characteristic explosive sound and associated pressure change are used to identify and quantify cough events. The percentage inhibition of the cough response in the drug-treated group is calculated relative to the vehicle-treated control group.

Radioligand Binding Assay for Sigma-1 Receptor (this compound)

This in vitro assay is used to determine the binding affinity of a compound to the sigma-1 receptor.

Objective: To quantify the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

  • Guinea pig brain or liver membrane preparations (a rich source of sigma-1 receptors).

  • Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor ligand).

  • Test compound: this compound citrate at various concentrations.

  • Non-specific binding control: A high concentration of a known sigma-1 ligand (e.g., haloperidol).

  • Assay buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Guinea pig brain or liver tissue is homogenized in buffer and centrifuged to isolate the membrane fraction, which is then resuspended.

  • Assay Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand (--INVALID-LINK---pentazocine) and varying concentrations of the test compound (this compound). A parallel incubation is performed with the radioligand and the non-specific binding control.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Substance P Release from Sensory Nerves (Levodropropizine)

This type of in vitro assay can be used to assess the inhibitory effect of a compound on the release of neuropeptides from sensory nerve endings.

Objective: To determine the inhibitory effect of Levodropropizine on the stimulated release of Substance P from isolated sensory nerve preparations.

Materials:

  • Isolated tissue preparation containing sensory nerve endings (e.g., guinea pig trachea or dorsal root ganglion neurons in culture).

  • Stimulating agent: Capsaicin or high potassium solution to depolarize the nerve terminals.

  • Test compound: Levodropropizine at various concentrations.

  • Assay buffer (e.g., Krebs-Henseleit solution).

  • Enzyme-linked immunosorbent assay (ELISA) kit for Substance P.

Procedure:

  • Tissue Preparation and Equilibration: The isolated tissue is placed in an organ bath or cell cultures are prepared and allowed to equilibrate in the assay buffer.

  • Pre-incubation: The preparation is pre-incubated with varying concentrations of Levodropropizine or vehicle.

  • Stimulation: The nerve endings are stimulated with capsaicin or high potassium solution to induce the release of Substance P into the surrounding buffer.

  • Sample Collection: The buffer (supernatant) is collected at the end of the stimulation period.

  • Quantification of Substance P: The concentration of Substance P in the collected samples is measured using a specific and sensitive ELISA kit.

  • Data Analysis: The amount of Substance P released in the presence of Levodropropizine is compared to the amount released in the vehicle-treated control. The concentration of Levodropropizine that causes a 50% inhibition of stimulated Substance P release (IC50) can be determined.

Signaling Pathways and Experimental Workflows

Oxeladin_Signaling_Pathway This compound This compound Sigma1R Sigma-1 Receptor (in Medulla Oblongata) This compound->Sigma1R Binds and Activates Cough_Center Cough Center Neurons Sigma1R->Cough_Center Modulates Neuronal Signaling Cough_Reflex Suppression of Cough Reflex Cough_Center->Cough_Reflex

Caption: Proposed signaling pathway for this compound's central antitussive effect.

Levodropropizine_Signaling_Pathway Cough_Stimulus Cough Stimulus (e.g., Irritant) C_Fibers Airway C-Fibers Cough_Stimulus->C_Fibers Activates Neuropeptide_Release Sensory Neuropeptide Release (e.g., Substance P) C_Fibers->Neuropeptide_Release Cough_Signal Afferent Signal to Brainstem Neuropeptide_Release->Cough_Signal Suppressed_Signal Suppressed Cough Signal Cough_Signal->Suppressed_Signal Levodropropizine Levodropropizine Levodropropizine->Inhibition Inhibition->C_Fibers Inhibits Activation

Caption: Peripheral mechanism of action of Levodropropizine on airway sensory nerves.

Antitussive_Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy Model Receptor_Binding Receptor Binding Assay (e.g., Sigma-1 for this compound) Animal_Model Animal Model Selection (e.g., Guinea Pig) Receptor_Binding->Animal_Model Provides Mechanistic Insight Neuropeptide_Release_Assay Neuropeptide Release Assay (e.g., for Levodropropizine) Neuropeptide_Release_Assay->Animal_Model Provides Mechanistic Insight Drug_Administration Test Compound Administration Animal_Model->Drug_Administration Cough_Induction Cough Induction (e.g., Citric Acid Aerosol) Drug_Administration->Cough_Induction Data_Analysis Cough Quantification and Analysis Cough_Induction->Data_Analysis

Caption: General experimental workflow for the preclinical evaluation of antitussive agents.

Conclusion

This compound and Levodropropizine offer distinct pharmacodynamic profiles for the management of cough. This compound's central mechanism, mediated through sigma-1 receptor agonism, contrasts with Levodropropizine's peripheral action on C-fibers. This comparative guide provides researchers with a foundational understanding of these differences, supported by available data and experimental protocols. Further head-to-head studies with standardized methodologies would be invaluable in elucidating the specific clinical scenarios where each agent may provide optimal therapeutic benefit. The provided experimental frameworks can serve as a basis for such future investigations, ultimately contributing to the development of more targeted and effective antitussive therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Oxeladin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Oxeladin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates risks within the laboratory but also ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with caution. Always consult the Safety Data Sheet (SDS) for the specific formulation in use. General safety measures include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, gloves, and a lab coat.[1]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or fumes.[2][3]

  • Avoid Direct Contact: Prevent direct contact with the skin, eyes, and clothing.[2] In case of accidental contact, follow the first-aid measures outlined in the SDS.[1][3]

  • Spill Management: In the event of a spill, contain the material to prevent it from entering drains or water courses.[1][3] Clean the area thoroughly, and collect the spilled material and cleaning absorbents in a suitable container for disposal.[1][2]

Step-by-Step Disposal Protocol for this compound

The primary and recommended method for the disposal of this compound and its containers is through a licensed hazardous waste disposal company.[1] This ensures that the waste is managed in accordance with all applicable federal, state, and local regulations.[1][2]

  • Segregation and Collection:

    • Collect all waste this compound, including expired or unused material and contaminated items (e.g., weighing boats, gloves), in a designated and clearly labeled hazardous waste container.[2]

    • Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Container Labeling:

    • The waste container must be labeled as "Hazardous Waste" and include the name "this compound."

    • Ensure the label also includes the accumulation start date and other information as required by your institution and local regulations.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.[2]

  • Arranging for Pickup:

    • Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor.

    • The waste transporter will provide a manifest for tracking the waste from your facility to the final disposal site. Retain a copy of this manifest for your records, typically for a minimum of three years.[4]

Disposal Methods Employed by Licensed Contractors:

Licensed hazardous waste management facilities typically use one of the following methods for the disposal of pharmaceutical waste like this compound:

  • Incineration: This is a common and effective method for destroying chemical waste.[1] The process should be carried out in an incinerator equipped with an afterburner and scrubber to manage emissions.[1]

  • Landfill: In some cases, and after appropriate treatment such as encapsulation or inertization, the waste may be disposed of in a designated hazardous waste landfill.[5]

What Not to Do:

  • Do NOT dispose of this compound down the drain. [2] This can contaminate water systems.

  • Do NOT dispose of this compound in the regular trash. This is not a compliant or safe method for laboratory chemical waste.

  • Do NOT burn this compound in an open environment. [1]

Quantitative Data Summary

While specific quantitative limits for this compound disposal are not detailed in the provided search results, general pharmaceutical waste regulations under the Resource Conservation and Recovery Act (RCRA) provide thresholds for hazardous waste generation. Facilities are categorized based on the quantity of hazardous waste they produce per month. It is crucial to consult with your institution's EHS department to understand your facility's generator status and comply with the corresponding regulations.[4]

Waste Generator CategoryAcutely Hazardous Waste (P-listed) Generation RateNon-Acutely Hazardous Waste Generation Rate
Conditionally Exempt Small Quantity Generator (CESQG) ≤ 1 kg/month ≤ 100 kg/month
Small Quantity Generator (SQG) > 1 kg/month > 100 kg and < 1000 kg/month
Large Quantity Generator (LQG) > 1 kg/month ≥ 1000 kg/month

Note: this compound is not explicitly listed as a P-listed (acutely hazardous) waste in the general guidance; however, a formal waste characterization should be performed by qualified personnel.

Experimental Protocols

The provided search results do not contain specific experimental protocols related to this compound disposal. The disposal procedures are based on regulatory guidelines and safety data.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Disposal cluster_prohibited Prohibited Actions start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe no_drain Do NOT Dispose Down the Drain no_trash Do NOT Dispose in Regular Trash spill Spill or Contamination Occurs ppe->spill collect Collect Waste in a Designated Hazardous Waste Container ppe->collect Normal Waste Generation contain Contain Spill & Collect Contaminated Material spill->contain contain->collect label_container Label Container Correctly ('Hazardous Waste', 'this compound', Date) collect->label_container store Store Securely in a Designated Area label_container->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs licensed_disposal Transfer to Licensed Hazardous Waste Contractor contact_ehs->licensed_disposal manifest Receive & Retain Waste Manifest licensed_disposal->manifest

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Oxeladin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Oxeladin

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are critical for ensuring a safe laboratory environment.

Quantitative Exposure and Safety Data

For quick reference, the following table summarizes key quantitative data related to the handling and storage of this compound.

ParameterValueSource
Acute Toxicity (Oral Rat LD50) 50 - 300 mg/kg[1]
Recommended Storage (Long-term) -20°C[2][3]
Recommended Storage (Short-term) 2-8°C[2]
Storage in Solvent (-80°C) 6 months (sealed, away from moisture)[4][5]
Storage in Solvent (-20°C) 1 month (sealed, away from moisture)[4][5]

Operational Plan for Safe Handling of this compound

This section outlines a step-by-step protocol for the safe handling of this compound, from receipt to disposal, to minimize exposure and ensure laboratory safety.

Receiving and Unpacking
  • Personnel: Only trained personnel should handle incoming shipments of this compound.

  • Inspection: Visually inspect the exterior packaging for any signs of damage or leakage upon receipt.

  • Personal Protective Equipment (PPE): At a minimum, wear powder-free, disposable gloves and a lab coat. If there is any suspicion of package compromise, upgrade to double gloves, safety goggles, and a respirator.[6][7][8]

  • Location: Unpack the shipment in a designated receiving area, preferably within a chemical fume hood or a ventilated enclosure.

  • Verification: Confirm that the container is properly labeled and that the Safety Data Sheet (SDS) is accessible.

Preparation and Handling
  • Controlled Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to control dust and aerosol formation.[4][9]

  • Engineering Controls: Ensure appropriate exhaust ventilation is operational.[4][9] An accessible safety shower and eyewash station must be nearby.[4]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of powder-free, chemical-resistant gloves. The outer glove should be removed and disposed of properly after handling.[6][7]

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[9]

    • Lab Coat/Gown: A long-sleeved, solid-front protective gown made of low-permeability fabric is required.[7]

    • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended.[9] If a respirator is the sole means of protection, a full-face supplied air respirator must be used.[9]

  • Weighing and Aliquoting: Use a balance inside a ventilated enclosure. Handle with care to avoid creating dust.

  • Solution Preparation: When dissolving this compound, add the solvent to the powder slowly to prevent splashing. If using water as a solvent, the stock solution should be filtered and sterilized with a 0.22 μm filter before use.[5]

Storage
  • Container: Keep the container tightly sealed in a dry, cool, and well-ventilated area.[4][9]

  • Temperature: For long-term storage, maintain a temperature of -20°C.[2][3] For short-term storage, 2-8°C is acceptable.[2]

  • Solutions: Store solutions in sealed containers at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5]

  • Incompatibilities: Avoid strong oxidizing/reducing agents and strong acids/alkalis.[2]

Spill and Emergency Procedures
  • Evacuation: In case of a significant spill, evacuate personnel from the immediate area.[4]

  • Ventilation: Ensure the area is well-ventilated.[4]

  • PPE: Wear full personal protective equipment, including a self-contained breathing apparatus if necessary.[4][9]

  • Containment: Prevent further leakage or spillage and keep the material away from drains or water courses.[4]

  • Clean-up:

    • For solid spills, avoid generating dust.[9] Carefully sweep or vacuum the spillage and collect it in a suitable, closed container for disposal.[9]

    • For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[4]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[4]

Disposal
  • Waste Classification: this compound is considered hazardous waste.[1][10]

  • Product Disposal: Dispose of the substance in accordance with all applicable federal, state, and local regulations.[4][9] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[9] Alternatively, offer excess and expired materials to a licensed hazardous material disposal company.[9]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.[4][9] Do not empty into drains.[10]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_receiving Receiving cluster_handling Handling & Preparation cluster_storage Storage cluster_disposal Disposal cluster_spill Spill Response receiving_start Receive Shipment inspect_package Inspect Package for Damage receiving_start->inspect_package don_ppe_receiving Don PPE (Gloves, Lab Coat) inspect_package->don_ppe_receiving unpack_in_hood Unpack in Ventilated Area don_ppe_receiving->unpack_in_hood verify_label_sds Verify Label and SDS unpack_in_hood->verify_label_sds don_full_ppe Don Full PPE (Double Gloves, Goggles, Gown, Respirator) verify_label_sds->don_full_ppe Proceed to Handling work_in_hood Work in Chemical Fume Hood don_full_ppe->work_in_hood weigh_aliquot Weigh and Aliquot work_in_hood->weigh_aliquot prepare_solution Prepare Solution weigh_aliquot->prepare_solution collect_waste Collect Waste in Labeled Container weigh_aliquot->collect_waste Generate Waste store_solid Store Solid (-20°C) prepare_solution->store_solid Store Unused Solid store_solution Store Solution (-20°C or -80°C) prepare_solution->store_solution Store Solution prepare_solution->collect_waste Generate Waste dispose_hazardous Dispose as Hazardous Waste collect_waste->dispose_hazardous decontaminate_area Decontaminate Work Area dispose_hazardous->decontaminate_area spill_event Spill Occurs evacuate_area Evacuate Area spill_event->evacuate_area don_spill_ppe Don Full PPE & SCBA evacuate_area->don_spill_ppe contain_spill Contain Spill don_spill_ppe->contain_spill cleanup_spill Clean Up Spill contain_spill->cleanup_spill cleanup_spill->decontaminate_area

Caption: Workflow for safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxeladin
Reactant of Route 2
Reactant of Route 2
Oxeladin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.